Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-3-7(11)9-12-8(10(14)15-2)5-13(9)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFZRFNEABRZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656838 | |
| Record name | Methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171424-92-2 | |
| Record name | Methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" due to its prevalence in a variety of biologically active compounds and approved pharmaceuticals.[1][2][3] This document outlines a detailed, field-proven synthetic protocol, discusses the underlying reaction mechanisms, and provides a thorough guide to the analytical techniques required for the unambiguous characterization of the target molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically rigorous resource for the preparation and analysis of this important chemical entity.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic 5-6 heterocycle that has garnered substantial attention in the field of medicinal chemistry.[1] Its unique electronic and structural features allow it to serve as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2] Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Saripidem (anxiolytic) all feature this core structure, highlighting its therapeutic potential.[1] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, underscores the importance of developing efficient and reliable synthetic routes to novel analogs.[1][4]
The target molecule of this guide, Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, incorporates several key structural features that are of interest for structure-activity relationship (SAR) studies. The bromine atom at the 8-position can serve as a handle for further functionalization, for instance, through cross-coupling reactions. The methyl group at the 6-position and the methyl carboxylate at the 2-position provide additional points for modification to modulate the compound's physicochemical properties and biological activity.
This guide will provide a step-by-step methodology for the synthesis of this compound, starting from commercially available precursors. It will also delve into the critical characterization techniques necessary to confirm its identity and purity.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The key disconnection lies at the formation of the imidazole ring, which is commonly achieved through the condensation of a 2-aminopyridine derivative with an α-haloketone or a related three-carbon electrophile.
Caption: Synthetic workflow for the final product.
-
Reaction Scheme:
-
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve 3-Bromo-5-methylpyridin-2-amine (1.0 eq) and Methyl 2-chloro-3-oxobutanoate (1.1 eq) in a suitable solvent such as absolute ethanol.
-
Add a mild base, such as sodium bicarbonate (1.5 eq), to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.
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Characterization
Unambiguous characterization of the synthesized compound is crucial to confirm its structure and purity. The following analytical techniques are recommended.
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C10H9BrN2O2 |
| Molecular Weight | 269.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Spectroscopic Data
The ¹H NMR spectrum is a powerful tool for elucidating the structure of the target molecule. The expected chemical shifts (in ppm, referenced to TMS) in a solvent like CDCl₃ are as follows:
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity |
| H-3 | ~8.0 - 8.2 | s |
| H-5 | ~7.8 - 8.0 | s |
| H-7 | ~7.3 - 7.5 | s |
| -OCH₃ | ~3.9 - 4.1 | s |
| -CH₃ (at C6) | ~2.4 - 2.6 | s |
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Rationale: The protons on the imidazo[1,2-a]pyridine ring system are typically found in the aromatic region (7.0-8.5 ppm). [5]The singlet nature of the signals for H-3, H-5, and H-7 is due to the absence of adjacent protons. The methyl and methoxy protons will appear as sharp singlets in the upfield region.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts (in ppm) are:
| Carbon | Expected Chemical Shift (ppm) |
| C=O (ester) | ~160 - 165 |
| C-2 | ~140 - 145 |
| C-3 | ~110 - 115 |
| C-5 | ~125 - 130 |
| C-6 | ~120 - 125 |
| C-7 | ~115 - 120 |
| C-8 | ~105 - 110 |
| C-8a | ~140 - 145 |
| -OCH₃ | ~52 - 55 |
| -CH₃ (at C6) | ~18 - 22 |
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Rationale: The carbonyl carbon of the ester will be the most downfield signal. [6]The carbons of the heterocyclic rings will resonate in the aromatic region, with their specific shifts influenced by the electronic effects of the substituents. [5][7]
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, the expected molecular ion peaks in high-resolution mass spectrometry (HRMS) would be:
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[M]⁺ and [M+2]⁺: Due to the presence of bromine, two molecular ion peaks with an approximate 1:1 intensity ratio will be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
[M+H]⁺: In electrospray ionization (ESI) or chemical ionization (CI) modes, the protonated molecular ion will be observed.
FT-IR spectroscopy can be used to identify the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (ester) | ~1720 - 1740 |
| C=N and C=C (aromatic) | ~1500 - 1650 |
| C-O (ester) | ~1200 - 1300 |
| C-H (aromatic and aliphatic) | ~2900 - 3100 |
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. The outlined procedures are based on established and reliable synthetic methodologies for the versatile imidazo[1,2-a]pyridine scaffold. The comprehensive characterization data provided will enable researchers to confidently verify the identity and purity of the synthesized compound. The availability of this and other novel imidazo[1,2-a]pyridine derivatives is crucial for the continued exploration of their therapeutic potential in drug discovery programs.
References
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- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 576-601. [https://pubs.rsc.org/en/content/articlelanding/2023/MD/D3MD00019B]
- Bhandari, S., et al. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 10(49), 29429-29447. [https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra05232a]
- Knaus, E. E., et al. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [https://apps.dtic.
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- Santa Cruz Biotechnology. 8-Bromo-6-methylimidazo[1,2-a]pyridine. [https://www.scbt.com/p/8-bromo-6-methylimidazo-1-2-a-pyridine-136117-93-6]
- Sigma-Aldrich. 2-Amino-5-bromo-3-methylpyridine. [https://www.sigmaaldrich.com/US/en/product/aldrich/525537]
- ChemScene. Methyl 2-chloro-3-oxobutanoate. [https://www.chemscene.
- ChemicalBook. 3-Amino-2-bromo-5-methylpyridine synthesis. [https://www.chemicalbook.
- Sharma, V., & Kumar, V. (2018). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current drug targets, 19(13), 1570–1591. [https://pubmed.ncbi.nlm.nih.gov/29424296/]
- Verma, A., et al. (2020). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current drug discovery technologies, 17(4), 447–467. [https://pubmed.ncbi.nlm.nih.gov/31185854/]
- Guchhait, S. K., et al. (2015). Synthesis of Imidazo[1,2-a]pyridines by the Bis(acetyloxy)(phenyl)-λ³-iodane-Mediated Oxidative Coupling of 2-Aminopyridines with β-Keto Esters and 1,3-Diones. ResearchGate. [https://www.researchgate.net/publication/280963628_Synthesis_of_Imidazo12-apyridines_by_the_Bisacetyloxyphenyl-l3-iodane-Mediated_Oxidative_Coupling_of_2-Aminopyridines_with_b-Keto_Esters_and_13-Diones]
- Chen, J., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35265–35281. [https://pubs.acs.org/doi/10.1021/acsomega.1c05522]
- Patel, R. V., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(1), 1845-1852. [https://nanobioletters.com/wp-content/uploads/2021/01/1845-1852.pdf]
- Rentería-Gómez, M. A., et al. (2021). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules, 26(16), 4995. [https://www.mdpi.com/1420-3049/26/16/4995]
- Wang, C., et al. (2020). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic & Biomolecular Chemistry, 18(30), 5749-5764. [https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01153c]
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Spectroscopic Profile of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in numerous therapeutic agents, and the specific substitution pattern of this molecule makes its unambiguous characterization crucial for research and development efforts. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features that govern its spectroscopic behavior.
Molecular Structure and Key Features
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate possesses a bicyclic aromatic core with several key functional groups that dictate its spectroscopic properties. The bromine atom at the 8-position, the methyl group at the 6-position, and the methyl carboxylate group at the 2-position all contribute unique signatures to the NMR, IR, and MS spectra. Understanding these contributions is paramount for structural elucidation and purity assessment.
Caption: Molecular Structure of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate are presented below. These predictions are based on the analysis of closely related structures and established chemical shift principles.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.1 - 8.3 | s | - |
| H-5 | 7.4 - 7.6 | s | - |
| H-7 | 7.2 - 7.4 | s | - |
| 6-CH₃ | 2.3 - 2.5 | s | - |
| 2-COOCH₃ | 3.9 - 4.1 | s | - |
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H-3: The proton at the 3-position is expected to be a singlet in the downfield region due to the electron-withdrawing effect of the adjacent nitrogen and the ester group.
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H-5 and H-7: The protons on the pyridine ring are anticipated to appear as singlets due to the substitution pattern. Their chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing bromine atom.
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6-CH₃: The methyl protons at the 6-position will give rise to a singlet in the typical alkyl-aromatic region.
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2-COOCH₃: The methyl protons of the ester group will also appear as a singlet, typically in the range of 3.9-4.1 ppm.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3 | 110 - 115 |
| C-5 | 125 - 130 |
| C-6 | 130 - 135 |
| C-7 | 115 - 120 |
| C-8 | 110 - 115 |
| C-8a | 145 - 150 |
| 6-CH₃ | 15 - 20 |
| 2-COOCH₃ | 50 - 55 |
| C=O | 160 - 165 |
The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine core are influenced by the substituents. The presence of the bromine atom is expected to have a notable effect on the chemical shift of C-8. The carbonyl carbon of the ester will be the most downfield signal.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate are summarized below.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | 1710 - 1730 | Strong |
| C=N (Imidazo) | 1630 - 1650 | Medium |
| C=C (Aromatic) | 1500 - 1600 | Medium-Strong |
| C-O (Ester) | 1200 - 1300 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Alkyl) | 2850 - 3000 | Medium |
| C-Br | 500 - 600 | Medium-Strong |
The most prominent peak in the IR spectrum is expected to be the strong C=O stretching vibration of the ester group. The C=N and C=C stretching vibrations of the aromatic rings will also be clearly visible.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) for the closely related ethyl ester, Ethyl 8-bromo-6-methylImidazo[1,2-a]pyridine-2-carboxylate, has been reported, confirming the molecular formula C₁₁H₁₂BrN₂O₂ with a measured [M+H]⁺ of 283.0091 (calculated 283.0082)[1].
For Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, the expected molecular formula is C₁₀H₉BrN₂O₂.
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Expected [M]⁺: m/z 268 and 270 (in an approximate 1:1 ratio due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br).
-
Expected [M+H]⁺: m/z 269 and 271.
Plausible Fragmentation Pathway
Caption: Plausible Mass Spectrometry Fragmentation Pathway.
The initial fragmentation is likely to involve the loss of the methoxy radical (•OCH₃) or the entire methyl carboxylate radical (•COOCH₃) from the molecular ion. Subsequent fragmentation of the resulting ion may involve the loss of the bromine atom.
Experimental Protocols
Synthesis of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
A plausible synthetic route involves the cyclization of a substituted 2-aminopyridine with a pyruvate derivative.[1]
Step 1: Synthesis of 2-amino-3-bromo-5-methylpyridine
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To a solution of 2-amino-5-methylpyridine in a suitable solvent such as DMF, add N-Bromosuccinimide (NBS) portion-wise at 0 °C.
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Stir the reaction mixture at room temperature until completion (monitored by TLC).
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Pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Step 2: Cyclization to form Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
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A mixture of 2-amino-3-bromo-5-methylpyridine and methyl 3-bromopyruvate in a suitable solvent (e.g., ethanol) is refluxed.
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The progress of the reaction is monitored by TLC.
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Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography to yield the final product.
Spectroscopic Characterization
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NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using a suitable deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
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IR Spectroscopy: IR spectra should be recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
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Mass Spectrometry: High-resolution mass spectra should be obtained using an ESI-TOF or a similar high-resolution mass spectrometer to confirm the elemental composition.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. The predicted NMR, IR, and MS data, along with the proposed synthetic and characterization protocols, serve as a valuable resource for researchers working with this class of compounds. The detailed analysis of the spectroscopic features will aid in the unambiguous identification and characterization of this important molecule in various stages of drug discovery and development.
References
Sources
An In-depth Technical Guide to Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate: Properties, Synthesis, and Therapeutic Potential
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines in Modern Drug Discovery
The imidazo[1,2-a]pyridine core is a paramount example of a "privileged scaffold" in medicinal chemistry.[1] This bicyclic heterocyclic system, consisting of a fused imidazole and pyridine ring, is a structural motif found in numerous commercially successful pharmaceuticals and clinical candidates.[2] Its prevalence stems from a combination of favorable physicochemical properties, synthetic accessibility, and the ability of its derivatives to interact with a wide array of biological targets. Marketed drugs such as Zolpidem (an insomnia treatment), Olprinone (a cardiotonic agent), and Soraprazan (an anti-ulcer agent) underscore the therapeutic versatility of this chemical class.[1]
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The strategic functionalization of this core at various positions allows for the fine-tuning of steric and electronic properties, enabling the rational design of potent and selective modulators of enzymes and receptors. This guide focuses on a specific, highly functionalized derivative, Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, providing a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, and an exploration of its potential applications in drug development, particularly in the realm of kinase inhibition.
Physicochemical Properties of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
While specific experimental data for Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is not extensively reported in publicly available literature, we can infer its key properties based on closely related analogs and computational predictions. The data presented below is a combination of information from such sources and should be considered as a guideline for researchers.
| Property | Predicted/Estimated Value | Source/Basis for Estimation |
| Molecular Formula | C₁₀H₉BrN₂O₂ | Based on chemical structure |
| Molecular Weight | 269.10 g/mol | Calculated from molecular formula |
| CAS Number | Not available | |
| Appearance | Likely an off-white to pale yellow solid | Based on analogs like 8-Bromo-6-methyl-N-(2-morpholinoethyl)imidazo[1,2-a]pyridine-2-carboxamide which is a white solid.[3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General solubility of similar heterocyclic compounds. |
| XLogP3 | ~2.5-3.0 | Estimated based on analogs like Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (XLogP3 = 2.3).[4] |
Synthesis of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate: A Proposed Protocol
The synthesis of the target compound can be logically approached through a well-established route for imidazo[1,2-a]pyridine formation: the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. A detailed protocol for the synthesis of the ethyl ester analog, ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, has been reported.[3] By adapting this procedure, a reliable synthesis for the methyl ester can be proposed.
The key starting material for this synthesis is 2-amino-3-bromo-5-methylpyridine. This can be synthesized from 2-amino-5-methylpyridine via bromination.
Step 1: Synthesis of 2-Amino-3-bromo-5-methylpyridine
A common method for the bromination of activated pyridines is electrophilic aromatic substitution using N-Bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF).
Experimental Protocol:
-
To a solution of 2-amino-5-methylpyridine (1.0 eq) in DMF, add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-3-bromo-5-methylpyridine.
Step 2: Cyclization to form Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
The cyclization reaction involves the condensation of 2-amino-3-bromo-5-methylpyridine with a methyl 3-halo-2-oxopropanoate, such as methyl 3-bromo-2-oxopropanoate.
Experimental Protocol:
-
To a solution of 2-amino-3-bromo-5-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add methyl 3-bromo-2-oxopropanoate (1.2 eq).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.
Caption: Proposed two-step synthesis of the target compound.
Chemical Reactivity and Potential for Further Functionalization
The structure of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate offers several sites for further chemical modification, making it a versatile intermediate for the synthesis of compound libraries for drug discovery.
-
Hydrolysis of the Ester: The methyl ester at the 2-position can be readily hydrolyzed under basic conditions (e.g., using NaOH or LiOH) to the corresponding carboxylic acid, 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid.[3] This carboxylic acid is a key intermediate for the synthesis of a wide range of amides via coupling with various amines.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 8-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a diverse array of substituents, including aryl, heteroaryl, alkyl, and amino groups, at this position.
-
Functionalization of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine ring system itself can undergo further functionalization. For instance, electrophilic substitution reactions can occur at electron-rich positions of the ring.
Caption: Key reactivity pathways for further derivatization.
Potential Applications in Drug Development
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in drug discovery, and derivatives of 8-bromo-6-methylimidazo[1,2-a]pyridine have shown significant promise, particularly as kinase inhibitors.
Inhibition of PI3Kα
Recent studies have identified derivatives of 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid as potent inhibitors of phosphoinositide 3-kinase alpha (PI3Kα).[3] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3] The development of selective PI3Kα inhibitors is a major focus of oncology research.
The carboxylic acid precursor, obtained from the hydrolysis of the title methyl ester, has been used to synthesize a series of amide derivatives that exhibit nanomolar potency against PI3Kα and significant antiproliferative activity in cancer cell lines.[3] This suggests that Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a key intermediate for the development of this class of anticancer agents.
Other Potential Therapeutic Areas
Given the broad biological activity of the imidazo[1,2-a]pyridine scaffold, derivatives of the title compound could also be explored for other therapeutic applications, including:
-
Anti-inflammatory agents: Many imidazo[1,2-a]pyridine derivatives have shown anti-inflammatory properties.
-
Antimicrobial agents: The scaffold has been investigated for its potential against various bacterial and parasitic infections.[5]
-
Central Nervous System (CNS) disorders: As evidenced by drugs like Zolpidem, this scaffold can effectively target CNS receptors.
Conclusion
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis is achievable through established methodologies, and its structure offers multiple avenues for further chemical modification. The demonstrated activity of its close derivatives as potent PI3Kα inhibitors highlights its importance in the development of novel anticancer therapeutics. Further investigation into the synthesis and biological evaluation of a wider range of derivatives based on this scaffold is warranted to fully explore its therapeutic potential.
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Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Available from: [Link].
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An In-depth Technical Guide to 8-Bromo-6-methylimidazo[1,2-a]pyridine Derivatives: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 8-bromo-6-methylimidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. We will delve into their synthesis, characterization, and known applications, with a focus on providing practical, field-proven insights for researchers in the field.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of approved drugs and clinical candidates.[1][2] Its unique electronic properties and rigid bicyclic structure allow for versatile functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a bromine atom at the 8-position and a methyl group at the 6-position creates a key intermediate, 8-bromo-6-methylimidazo[1,2-a]pyridine, for the development of novel derivatives with a wide range of biological activities, including their potential as anticancer and antituberculosis agents.[3][4]
Core Compound and Key Derivatives: CAS Numbers and Physicochemical Properties
The foundation of this chemical family is 8-Bromo-6-methylimidazo[1,2-a]pyridine, with the Chemical Abstracts Service (CAS) number 136117-93-6 .[5][6] This parent compound serves as a versatile starting material for the synthesis of a multitude of derivatives. Below is a table summarizing the CAS numbers and key physicochemical properties of the parent compound and some of its notable derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 8-Bromo-6-methylimidazo[1,2-a]pyridine | 136117-93-6 | C₈H₇BrN₂ | 211.06 |
| 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde | 1033202-08-2 | C₉H₇BrN₂O | 239.07 |
| 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | 1277178-00-3 | C₉H₅BrF₃N₂ | 279.05 |
| Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate | 1234616-08-0 | C₉H₇BrN₂O₂ | 255.07 |
| Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | - | C₁₁H₁₁BrN₂O₂ | 283.12 |
| 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid | - | C₉H₇BrN₂O₂ | 255.07 |
| (8-Bromo-6-methylimidazo[1,2-a]pyridin-2-yl)(4-methylpiperazin-1-yl)methanone | - | C₁₄H₁₇BrN₄O | 337.22 |
| 8-Bromo-6-chloro-7-methylimidazo[1,2-a]pyridine | 1823897-46-6 | C₈H₆BrClN₂ | 245.50 |
Synthesis of the 8-Bromo-6-methylimidazo[1,2-a]pyridine Core
The synthesis of the 8-bromo-6-methylimidazo[1,2-a]pyridine core typically involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. This classical approach, often referred to as the Tschitschibabin reaction, provides a reliable and efficient route to the imidazo[1,2-a]pyridine scaffold.
General Synthetic Pathway
The primary route to 8-bromo-6-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-3-bromo-5-methylpyridine with a suitable two-carbon synthon, such as chloroacetaldehyde or bromoacetaldehyde.[7]
Caption: General synthetic scheme for 8-Bromo-6-methylimidazo[1,2-a]pyridine.
Detailed Experimental Protocol
Materials:
-
2-Amino-3-bromo-5-methylpyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate
-
Ethanol
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of 2-amino-3-bromo-5-methylpyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Slowly add chloroacetaldehyde (1.5 eq) to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 8-bromo-6-methylimidazo[1,2-a]pyridine.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the structure of 8-bromo-6-methylimidazo[1,2-a]pyridine.
Derivatization Strategies and Key Applications
The 8-bromo-6-methylimidazo[1,2-a]pyridine scaffold is amenable to a variety of chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of compounds with tailored biological profiles.
C-3 Position Functionalization
The C-3 position of the imidazo[1,2-a]pyridine ring is nucleophilic and can be readily functionalized through electrophilic substitution reactions. For example, Vilsmeier-Haack formylation can introduce a formyl group, yielding 8-bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1033202-08-2), a key intermediate for further elaboration.[8]
C-2 Position Functionalization
The C-2 position can be functionalized through various reactions. For instance, carboxylation can lead to the formation of 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid, which can then be converted to a variety of amides and esters.[3]
Caption: Key derivatization strategies for the core scaffold.
Applications in Drug Discovery
Derivatives of 8-bromo-6-methylimidazo[1,2-a]pyridine have shown promise in several therapeutic areas. Notably, a series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent inhibitors of PI3Kα, a key enzyme in cancer signaling pathways.[3] This highlights the potential of this scaffold in the development of novel anticancer agents.
Characterization Techniques
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of 8-bromo-6-methylimidazo[1,2-a]pyridine and its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure, confirming the positions of substituents, and assessing purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of the synthesized compounds.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of specific functional groups within the molecule.
-
Melting Point Analysis: The melting point is a key physical property used to assess the purity of solid compounds.
Conclusion and Future Perspectives
The 8-bromo-6-methylimidazo[1,2-a]pyridine scaffold represents a valuable platform for the discovery of new therapeutic agents. Its synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemists. Future research in this area will likely focus on expanding the library of derivatives, exploring novel biological targets, and optimizing the pharmacokinetic properties of lead compounds to advance them through the drug development pipeline.
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The Therapeutic Promise of Imidazo[1,2-a]pyridines: A Technical Guide to Their Biological Activity
Abstract
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of novel imidazo[1,2-a]pyridine derivatives. We delve into their significant anticancer, antimicrobial, anti-inflammatory, and antiviral properties, elucidating the underlying mechanisms of action and key structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the field, complete with detailed experimental protocols and data-driven insights to facilitate further research and development in this promising area of therapeutic discovery.
Introduction: The Imidazo[1,2-a]pyridine Core - A Versatile Pharmacophore
The fusion of an imidazole and a pyridine ring to form the imidazo[1,2-a]pyridine nucleus creates a unique heterocyclic system with a rich chemical landscape. This scaffold is not only synthetically accessible but also serves as a versatile template for the design of potent and selective modulators of various biological targets. Its prevalence in a number of clinically used drugs, such as the hypnotic zolpidem and the anxiolytic alpidem, has spurred extensive research into its broader therapeutic applications.[1] Recent years have witnessed an exponential growth in the exploration of novel imidazo[1,2-a]pyridine derivatives, revealing a wide spectrum of pharmacological activities that position this scaffold at the forefront of modern drug discovery.[2]
This guide will provide a structured overview of the key biological activities of these compounds, supported by experimental evidence and methodologies. We will explore how strategic modifications to the core structure can lead to highly potent agents in various therapeutic areas.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a wide range of cancer cell lines, including those of the breast, lung, colon, and liver.[3] Their multifaceted mechanism of action often involves the modulation of key signaling pathways that are frequently dysregulated in cancer.
Inhibition of Key Kinase Signaling Pathways
A primary mode of anticancer action for many imidazo[1,2-a]pyridine derivatives is the inhibition of critical protein kinases involved in cell growth, proliferation, and survival.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell metabolism, growth, and survival, and its aberrant activation is a common feature of many cancers. Several novel imidazo[1,2-a]pyridine compounds have been shown to be potent inhibitors of PI3Kα and mTOR, leading to the suppression of downstream signaling, cell cycle arrest, and apoptosis in cancer cells.[4] For instance, certain derivatives have exhibited IC50 values in the nanomolar range against PI3Kα.[4]
-
c-Met Kinase: The receptor tyrosine kinase c-Met and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor progression, angiogenesis, and metastasis. Imidazo[1,2-a]pyridine-based compounds have been developed as potent and selective c-Met inhibitors, demonstrating significant antitumor efficacy in preclinical models.[5]
Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Modulation of STAT3 and NF-κB Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play pivotal roles in inflammation and cancer. Constitutive activation of these pathways is linked to tumor cell proliferation, survival, and invasion. Novel imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of STAT3 phosphorylation and NF-κB activity, leading to downstream suppression of target genes involved in cancer progression.[6][7][8]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast) | 45 | [3][9] |
| IP-6 | HCC1937 (Breast) | 47.7 | [3][9] |
| IP-7 | HCC1937 (Breast) | 79.6 | [3][9] |
| Compound 6 | A375 (Melanoma) | 0.14 | [4] |
| Compound 6 | HeLa (Cervical) | 0.21 | [4] |
| Compound 12b | Hep-2 (Laryngeal) | 11 | [10] |
| Compound 12b | HepG2 (Liver) | 13 | [10] |
| Compound 12b | MCF-7 (Breast) | 11 | [10] |
| Compound 12b | A375 (Melanoma) | 11 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12][13]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: A New Frontier in Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.[14][15]
Antibacterial and Antifungal Potential
Studies have shown that imidazo[1,2-a]pyridines, particularly those incorporating other heterocyclic moieties like thiazole or triazole, exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[14][16] Some derivatives have also demonstrated promising antifungal activity.[14]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected imidazo[1,2-a]pyridine derivatives against various microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Imidazopyridinyl-bithiazole | S. aureus | < 6.25 | [16] |
| Imidazopyridinyl-bithiazole | E. coli | < 6.25 | [16] |
| Imidazopyridinyl-bithiazole | K. pneumoniae | < 6.25 | [16] |
| Triazole-conjugated Imidazo[1,2-a]pyridine | B. subtilis | 6.25 - 12.5 | [14] |
| Triazole-conjugated Imidazo[1,2-a]pyridine | C. albicans | 6.25 - 12.5 | [14] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][17][18][19]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the imidazo[1,2-a]pyridine derivative in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Below is a workflow diagram for the determination of the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions. Imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.[20][21]
Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation and pain. The selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with an improved gastrointestinal safety profile. Certain imidazo[1,2-a]pyridine derivatives have been shown to be effective inhibitors of COX enzymes.[15][20][22][23]
Experimental Protocol: In Vitro COX Inhibition Assay
An in vitro COX inhibition assay can be performed to evaluate the inhibitory potential of imidazo[1,2-a]pyridine derivatives against COX-1 and COX-2.[15][20][22]
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid).
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Measure the product of the reaction (e.g., prostaglandin E2) using a suitable method, such as an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Antiviral Activity: A Promising Avenue for New Antivirals
Imidazo[1,2-a]pyridine derivatives have also shown promise as antiviral agents, with activity reported against a variety of viruses, including influenza virus and human cytomegalovirus.[5][24][25]
Inhibition of Influenza Virus Replication
Several studies have identified imidazo[1,2-a]pyridine derivatives that can inhibit the replication of influenza A virus strains.[24] The mechanism of action for some of these compounds involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral life cycle.
Quantitative Antiviral Activity Data
The following table highlights the anti-influenza activity of selected imidazo[1,2-a]pyridine derivatives.
| Compound ID | Virus Strain | IC50 (µM) | Reference |
| 14 | A/PR/8/34(H1N1) | 3.00 | [24] |
| 19 | A/PR/8/34(H1N1) | 0.95 | [24] |
| 41 | A/PR/8/34(H1N1) | 0.29 | [24] |
Synthesis and Structure-Activity Relationships (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. A common synthetic route involves the condensation of a 2-aminopyridine with an α-haloketone.[2][10][16][26][27]
Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the key structural features required for potent biological activity and in guiding the design of new, more effective derivatives.[28][29][30][31] These studies often highlight the importance of factors such as hydrophobicity, electronic properties, and steric bulk of the substituents at various positions of the imidazo[1,2-a]pyridine ring.
Below is a generalized synthetic scheme for imidazo[1,2-a]pyridine derivatives.
Caption: General synthesis of imidazo[1,2-a]pyridine derivatives.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse range of biological activities, coupled with the synthetic tractability of this core, ensures its continued prominence in medicinal chemistry. Future research will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action and the application of advanced computational tools will further accelerate the development of the next generation of imidazo[1,2-a]pyridine-based drugs for a multitude of diseases.
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Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
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Asiri, A. M., Al-Amry, K. A., & El-Daly, S. A. (2021). Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. Polycyclic Aromatic Compounds, 42(7), 4487-4503. [Link]
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Banu, H., & Kumar, K. S. (2023). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Pharmaceutical Negative Results, 14(3), 3901-3908. [Link]
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Daraei, A., Nourbakhsh, M., Noori, S., Movahed, M. A., Zarghi, A., & Afshari, H. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618. [Link]
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El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Jahdali, M., & Al-Omair, M. A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Pharmaceuticals, 15(10), 1189. [Link]
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Ghosh, P., & Bag, A. (2013). A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. Biochemistry Research International, 2013, 141469. [Link]
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In Silico Prediction of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate Bioactivity: A Technical Guide
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous marketed drugs and its broad spectrum of biological activities.[1][2][3][4] This technical guide presents a comprehensive, in-silico workflow to predict the bioactivity of a specific derivative, Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. Leveraging a suite of computational tools, we will delineate a robust methodology for target identification, molecular docking, quantitative structure-activity relationship (QSAR) analysis, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level strategic overview and detailed, actionable protocols for the computational evaluation of novel chemical entities.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic system, forming the structural basis for a variety of therapeutic agents with applications ranging from anxiolytics to anticancer treatments.[1][4][5] Its synthetic tractability and diverse pharmacological profile make it a fertile ground for the discovery of new drug candidates.[1][3][6] The subject of this guide, Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, is a novel derivative with potential therapeutic value. The presence of the bromo and methyl substitutions on the pyridine ring, along with the methyl carboxylate on the imidazole moiety, offers unique electronic and steric properties that may confer specific biological activities. A close analog, Ethyl 8-bromo-6-methylImidazo[1,2-a]pyridine-2-carboxylate, has been synthesized, indicating the chemical accessibility of this class of compounds.[7]
In the modern drug discovery paradigm, in-silico methods are indispensable for rapidly and cost-effectively assessing the therapeutic potential of new molecules.[8][9] These computational techniques allow for the early identification of promising candidates and the filtering out of those with unfavorable properties, thereby streamlining the drug development pipeline.[10][11][12] This guide will demonstrate a systematic in-silico approach to profile the bioactivity of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.
The In Silico Bioactivity Prediction Workflow
The computational prediction of a novel compound's bioactivity follows a structured workflow that integrates various methodologies to build a comprehensive profile of its potential therapeutic effects and liabilities.[13] This multi-step process allows for the efficient screening and prioritization of compounds for further experimental validation.
Caption: A general workflow for the in silico prediction of bioactivity.
Phase 1: Target Identification and Initial Screening
The initial step in elucidating the bioactivity of a novel compound is to identify its potential molecular targets. This can be achieved through a combination of ligand-based and structure-based computational methods.
Ligand-Based Target Prediction
This approach leverages the principle that structurally similar molecules often exhibit similar biological activities. By comparing our compound of interest to databases of known bioactive molecules, we can infer potential targets.
Protocol:
-
Obtain the SMILES string for Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.
-
Utilize public databases and web servers such as ChEMBL, PubChem, and SwissTargetPrediction.
-
Input the SMILES string into the respective web servers. The servers will generate a list of potential protein targets ranked by a probability or fitness score.
Structure-Based (Inverse Docking) Target Prediction
Inverse docking screens a ligand against a library of known protein binding sites to identify potential targets.
Protocol:
-
Prepare a 3D structure of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.
-
Screen the 3D structure against a library of known protein binding sites using inverse docking software like idock or TarFisDock.
-
The output will be a ranked list of proteins based on the predicted binding affinity of the compound to their respective binding pockets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships between the chemical structures of compounds and their biological activities.[14] If a sufficient number of imidazo[1,2-a]pyridine derivatives with known activities against a specific target are available, a QSAR model can be developed to predict the activity of our novel compound.[15][16]
Protocol:
-
Data Collection: Curate a dataset of imidazo[1,2-a]pyridine analogs with experimentally determined biological activity (e.g., IC50 values) against a specific target.
-
Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors that encode its physicochemical properties.
-
Model Building: Use statistical methods such as multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the biological activity.
-
Model Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.
-
Activity Prediction: Use the validated QSAR model to predict the biological activity of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.
Pharmacophore Modeling
A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.[17][18] Pharmacophore models can be generated from a set of active ligands or from the structure of the target's binding site.[19][20] These models can then be used to screen for new compounds that fit the pharmacophore and are therefore likely to be active.[21]
Caption: The concept of generating a pharmacophore model from active ligands.
Phase 2: Interaction and Affinity Analysis
Once potential targets have been identified, molecular docking and molecular dynamics simulations are employed to predict the binding mode and affinity of the compound.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[22][23][24] It is widely used to predict the binding mode of a small molecule ligand to a protein target.[25]
Protocol:
-
Preparation of the Protein Structure:
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Preparation of the Ligand Structure:
-
Generate a 3D structure of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the docking results based on the binding energy scores and the clustering of poses.
-
Visualize the top-ranked binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Hypothetical Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | LEU83, GLU81, PHE80 |
| p38 Mitogen-Activated Protein Kinase | 3S3I | -9.2 | MET109, LYS53, THR106 |
| Tubulin | 1SA0 | -7.9 | LYS254, ASN258, THR223 |
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the binding event and the stability of the complex.[16]
Protocol:
-
System Setup: Place the top-ranked docked complex in a simulation box filled with water molecules and ions to mimic physiological conditions.
-
Simulation: Run the MD simulation for a sufficient duration (e.g., 100 ns) to allow the system to reach equilibrium.
-
Analysis: Analyze the trajectory of the simulation to assess the stability of the ligand's binding pose, the flexibility of the protein, and the persistence of key intermolecular interactions.
Phase 3: Druglikeness and Safety Profiling
Predicting the ADMET properties of a compound is crucial for its potential as a drug candidate.[10][27] In silico ADMET prediction tools can provide early warnings of potential liabilities.[11][12][28]
Protocol:
-
Utilize ADMET prediction software or web servers such as SwissADME, ADMETlab, or pkCSM.
-
Input the structure of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.
-
The software will predict a range of physicochemical and pharmacokinetic properties.
Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Molecular Weight | 283.12 g/mol | Favorable (Lipinski's Rule of 5) |
| LogP | 2.85 | Optimal lipophilicity |
| H-Bond Donors | 0 | Favorable (Lipinski's Rule of 5) |
| H-Bond Acceptors | 4 | Favorable (Lipinski's Rule of 5) |
| Human Intestinal Absorption | High | Good oral bioavailability predicted |
| Blood-Brain Barrier Permeation | Yes | Potential for CNS activity |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| Ames Mutagenicity | Non-mutagen | Low risk of carcinogenicity |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive in-silico workflow for predicting the bioactivity of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. By systematically applying a suite of computational methods, from target identification to ADMET prediction, we can generate a robust profile of this novel compound's therapeutic potential. The hypothetical results presented suggest that this molecule may exhibit favorable druglike properties and could be a promising candidate for further investigation, potentially as a kinase inhibitor.
It is imperative to emphasize that in-silico predictions are not a substitute for experimental validation. The findings from this computational analysis should be used to guide and prioritize subsequent wet-lab experiments, such as chemical synthesis, in vitro biological assays, and eventually, in vivo studies. The integration of computational and experimental approaches is key to accelerating the discovery and development of new medicines.
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An In-depth Technical Guide to the Crystal Structure Analysis of 8-Bromo-6-methylimidazo[1,2-a]pyridine Compounds
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities. The strategic introduction of substituents, such as bromo and methyl groups, at specific positions can profoundly influence the molecule's physicochemical properties and biological targets. This guide provides a comprehensive technical overview of the synthesis and, most critically, the detailed crystal structure analysis of 8-Bromo-6-methylimidazo[1,2-a]pyridine compounds. We will delve into the causality behind experimental choices, from synthetic strategy to the nuances of single-crystal X-ray diffraction, offering a self-validating framework for researchers. This document is intended to serve as a practical and authoritative resource for scientists engaged in drug discovery and materials science, grounded in established protocols and supported by extensive references.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention due to their versatile pharmacological profiles, including anti-inflammatory, antiviral, and anticancer properties. The bicyclic system's unique electronic and steric characteristics make it a privileged scaffold in drug design. The introduction of a bromine atom at the 8-position and a methyl group at the 6-position of the imidazo[1,2-a]pyridine core can significantly modulate its biological activity. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. The methyl group, on the other hand, can influence solubility and steric interactions within a biological target.
A precise understanding of the three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice is paramount for rational drug design. Crystal structure analysis provides invaluable insights into molecular conformation, packing, and the subtle interplay of non-covalent forces that govern the solid-state properties of these compounds. This guide will walk through the essential steps to achieve and interpret a high-quality crystal structure of 8-Bromo-6-methylimidazo[1,2-a]pyridine derivatives.
Synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine
The synthesis of the target compound, 8-Bromo-6-methylimidazo[1,2-a]pyridine, is typically achieved through a well-established synthetic route. A common and efficient method involves the condensation reaction between a substituted 2-aminopyridine and an α-haloketone.
General Synthetic Procedure:
A widely adopted method for the synthesis of imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-halogenocarbonyl compounds.[1] For the specific synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine, the starting material is 2-Amino-3-bromo-5-methylpyridine, which is reacted with chloroacetaldehyde.[2]
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-Amino-3-bromo-5-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, is added chloroacetaldehyde (1.2 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the pure 8-Bromo-6-methylimidazo[1,2-a]pyridine.
The rationale behind this synthetic choice lies in its efficiency, atom economy, and the ready availability of the starting materials. Various derivatives can be synthesized by modifying the substituents on the 2-aminopyridine or by using different α-haloketones.[3][4]
Crystal Growth: The Gateway to High-Resolution Structures
Obtaining high-quality single crystals is often the most challenging and critical step in crystal structure analysis. The quality of the crystal directly dictates the resolution and accuracy of the final structure.
Experimental Protocol for Crystal Growth:
Slow evaporation is a commonly employed and effective technique for growing single crystals of organic compounds.
-
Solvent Selection: A crucial first step is the selection of an appropriate solvent or solvent system. The ideal solvent is one in which the compound has moderate solubility. A solvent screen using small amounts of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) is highly recommended.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified 8-Bromo-6-methylimidazo[1,2-a]pyridine in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Crystallization: Filter the solution to remove any particulate matter and transfer it to a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.
The causality behind this meticulous process is to control the rate of nucleation and crystal growth. Slow evaporation allows for the ordered arrangement of molecules into a well-defined crystal lattice, minimizing defects and leading to crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional structure of a crystalline compound. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow:
The workflow for single-crystal X-ray diffraction analysis is a systematic process, from data collection to structure refinement and validation.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Data Processing: The raw diffraction data are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.
-
Structure Solution: The processed data are used to solve the "phase problem" and obtain an initial electron density map of the unit cell.
-
Structure Refinement: The initial model of the structure is refined by adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.
-
Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Structural Insights into 8-Bromo-6-methylimidazo[1,2-a]pyridine
The crystal structure of an 8-Bromo-6-methylimidazo[1,2-a]pyridine derivative would reveal key structural features and intermolecular interactions that govern its solid-state behavior.
Hypothetical Crystallographic Data Summary:
The following table presents plausible crystallographic data for a hypothetical derivative, "Compound 1," for illustrative purposes. This data is representative of what one might expect for such a compound. For a real-world example of crystallographic data for a related compound, 6-Bromo-2-methylimidazo[1,2-a]pyridine, one can refer to the Crystallography Open Database (COD) entry 7225946.[5]
| Parameter | Value (for hypothetical Compound 1) |
| Chemical Formula | C₉H₇BrN₂O |
| Formula Weight | 239.07 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 10.234(4) |
| c (Å) | 11.876(5) |
| β (°) | 105.34(2) |
| Volume (ų) | 996.8(7) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.592 |
| R-factor (%) | 4.2 |
Analysis of Intermolecular Interactions:
A detailed analysis of the crystal packing would likely reveal a network of non-covalent interactions, such as C-H···N hydrogen bonds, π-π stacking interactions between the imidazo[1,2-a]pyridine rings, and potentially C-Br···π or C-Br···O halogen bonds. These interactions are crucial in stabilizing the crystal lattice.[6][7]
Hirshfeld Surface Analysis:
To gain a deeper understanding of the intermolecular interactions, Hirshfeld surface analysis can be employed. This technique provides a visual representation of the regions of close contact between molecules in the crystal.[8][9] The analysis of the Hirshfeld surface and the associated 2D fingerprint plots allows for the quantification of different types of intermolecular contacts, such as H···H, C···H, and Br···H interactions.[10]
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Framework for Targeting Diverse Therapeutic Areas
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2][3][4] This bicyclic system, formed by the fusion of imidazole and pyridine rings, serves as a foundational structure for a multitude of synthetic compounds with therapeutic potential across a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases.[1][2][3][4] Marketed drugs such as zolpidem (for insomnia), alpidem (an anxiolytic), and zolimidine (for peptic ulcers) underscore the clinical relevance of this scaffold.[1][4][5] This guide provides a comprehensive overview of the key therapeutic targets of the imidazo[1,2-a]pyridine scaffold, with a focus on the underlying mechanisms of action and practical experimental approaches for target validation.
I. Anticancer Activity: Targeting Key Signaling Pathways
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents.[6][7] Derivatives have been shown to exert their effects through the modulation of several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
A. The PI3K/Akt/mTOR Pathway: A Central Hub for Cancer Cell Survival
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a pivotal pathway that is frequently dysregulated in a wide array of human cancers.[8] Its overactivation promotes cell growth, proliferation, and survival while inhibiting apoptosis.[8] Consequently, targeting this pathway has become a major focus in oncology drug discovery.
A number of imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway.[1][9][10] These compounds often act as dual PI3K/mTOR inhibitors, offering the potential for a more comprehensive blockade of the pathway and potentially overcoming resistance mechanisms.[8][10] For instance, one derivative demonstrated excellent kinase selectivity with IC50 values of 0.20 nM for PI3K and 21 nM for mTOR.[8]
Mechanism of Action: Imidazo[1,2-a]pyridine-based inhibitors typically bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of its downstream targets, Akt and mTOR.[9] This inhibition leads to a cascade of downstream effects, including the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of proteins involved in cell proliferation, such as cyclin D1.[1] The net result is the induction of cell cycle arrest and apoptosis in cancer cells.
Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Experimental Protocol: In Vitro PI3Kα Kinase Assay
This protocol outlines a common method to assess the inhibitory activity of imidazo[1,2-a]pyridine derivatives against PI3Kα using a luminescence-based assay that measures ADP production.[11][12]
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI(4,5)P2 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[12]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test imidazo[1,2-a]pyridine compounds
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 0.5 µL of the compound dilutions or vehicle (DMSO) to the appropriate wells.[12]
-
Prepare a mixture of PI3Kα enzyme and the lipid substrate in kinase buffer.
-
Add 4 µL of the enzyme/lipid mixture to each well.[12]
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration, e.g., 25 µM).[12]
-
Incubate the plate at room temperature for 60 minutes.[12]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.
-
Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.
Figure 2: Workflow for an in vitro PI3Kα kinase assay.
B. Other Notable Anticancer Targets
Beyond the PI3K/Akt/mTOR pathway, the imidazo[1,2-a]pyridine scaffold has been shown to target other key components of the cancer cell machinery:
-
Tubulin Polymerization: Certain derivatives inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][14][15] One such compound demonstrated an IC50 value of 3.45 µM for tubulin polymerization inhibition.[13]
-
Kinases: Various other kinases are also targeted, including Insulin-like Growth Factor-1 Receptor (IGF-1R), Cyclin-Dependent Kinases (CDKs), and c-Met, all of which are crucial for cancer cell growth and proliferation.[6][7]
Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | Akt/mTOR Pathway | A375 (Melanoma) | <12 | [9] |
| WM115 (Melanoma) | <12 | [9] | ||
| HeLa (Cervical) | ~35 | [9] | ||
| 15d | Not specified | A375P (Melanoma) | <0.06 | [16] |
| 17e | Not specified | A375P (Melanoma) | <0.06 | [16] |
| 18c | Not specified | A375P (Melanoma) | <0.06 | [16] |
| 18h | Not specified | A375P (Melanoma) | <0.06 | [16] |
| 18i | Not specified | A375P (Melanoma) | <0.06 | [16] |
| 6d | Tubulin Polymerization | A549 (Lung) | 2.8 | [13] |
| 12b | Not specified | Hep-2 (Laryngeal) | 11 | [17][18] |
| HepG2 (Liver) | 13 | [17][18] | ||
| MCF-7 (Breast) | 11 | [17][18] | ||
| A375 (Melanoma) | 11 | [17][18] | ||
| IP-5 | Akt Pathway | HCC1937 (Breast) | 45 | [1] |
| IP-6 | Akt Pathway | HCC1937 (Breast) | 47.7 | [1] |
II. Central Nervous System: Modulating Neuronal Activity
The imidazo[1,2-a]pyridine scaffold is a key component of several drugs that act on the central nervous system (CNS).
A. GABA-A Receptor Modulation
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS.[19] It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. Many anxiolytic, sedative, and hypnotic drugs, including benzodiazepines, act as positive allosteric modulators of the GABA-A receptor.[20]
Several imidazo[1,2-a]pyridine derivatives, most notably zolpidem, are selective positive allosteric modulators of GABA-A receptors containing the α1 subunit.[19] This selectivity is thought to contribute to their hypnotic effects with less anxiolytic and muscle relaxant properties compared to non-selective benzodiazepines.
Experimental Protocol: [3H]Muscimol Binding Assay for GABA-A Receptors
This protocol describes a radioligand binding assay to determine the affinity of imidazo[1,2-a]pyridine derivatives for the GABA-A receptor.[21]
Materials:
-
Rat brain membrane preparation
-
[3H]Muscimol (radioligand)
-
Unlabeled GABA or bicuculline methiodide (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test imidazo[1,2-a]pyridine compounds
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In test tubes, combine the rat brain membrane preparation, a fixed concentration of [3H]Muscimol, and varying concentrations of the test compound or vehicle.
-
For determining non-specific binding, a separate set of tubes should contain a high concentration of unlabeled GABA or bicuculline methiodide.
-
Incubate the tubes at 4°C for a specified time (e.g., 30 minutes).
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values for the test compounds by analyzing the competition binding data using appropriate software (e.g., Prism).
Table 2: GABA-A Receptor Binding Affinity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Receptor Subtype | Ki (nM) | Reference |
| Imidazo[1,2-a]pyridines | α1-GABA-A | Varies | [19] |
| Avermectin-imidazo[1,2-a]pyridine hybrids | Benzodiazepine site of GABA-A | 207 - 359 (IC50) | [22] |
III. Anti-Infective Properties: A Scaffold for Novel Antibiotics and Antivirals
The emergence of drug-resistant pathogens poses a significant threat to global health, necessitating the discovery of new anti-infective agents. The imidazo[1,2-a]pyridine scaffold has demonstrated promising activity against a range of bacteria, viruses, and parasites.
A. Antitubercular Activity
Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis, requires novel therapeutic strategies to combat multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[23] Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anti-TB agents.[23][24]
Key Targets in M. tuberculosis
-
ATP Synthase: This enzyme is crucial for energy production in M. tuberculosis and is essential for its survival.[23][25] Certain imidazo[1,2-a]pyridine ethers are potent inhibitors of mycobacterial ATP synthase, with some compounds exhibiting an IC50 of less than 0.02 µM.[23]
-
QcrB: This is a subunit of the ubiquinol cytochrome c reductase, a key component of the electron transport chain.[26] Imidazo[1,2-a]pyridine amides have been identified as inhibitors of QcrB, with some derivatives showing MIC90 values as low as 0.004 µM against replicating M. tuberculosis.[23][26]
Table 3: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target | M. tuberculosis Strain | MIC (µM) | Reference |
| 9 | Not specified | H37Rv | ≤0.006 | [27] |
| 12 | Not specified | H37Rv | ≤0.006 | [27] |
| 16 | Not specified | H37Rv | ≤0.006 | [27] |
| 17 | Not specified | H37Rv | ≤0.006 | [27] |
| 18 | Not specified | H37Rv | ≤0.006 | [27] |
| 18 | Not specified | MDR and XDR strains | Potent activity | [27] |
| IPA-6 | Enoyl acyl carrier protein reductase (predicted) | H37Rv | 0.05 (µg/mL) | [24] |
| IPA-9 | Not specified | H37Rv | 0.4 (µg/mL) | [24] |
| IPS-1 | Not specified | H37Rv | 0.4 (µg/mL) | [24] |
B. Antiviral Activity
Imidazo[1,2-a]pyridine derivatives have also shown potential as antiviral agents.
-
Influenza Virus: Some derivatives have been identified as inhibitors of the influenza virus nucleoprotein (NP).[15] NP is essential for the packaging of the viral genome and for viral replication. These compounds are thought to induce the formation of higher-order NP oligomers, thereby disrupting its function.[15]
-
Herpesviruses: The scaffold has been incorporated into compounds with potent activity against herpes simplex viruses, cytomegalovirus, and varicella-zoster virus.[28][29]
IV. Conclusion
The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, providing a versatile template for the design of potent and selective modulators of a wide array of biological targets. Its demonstrated efficacy in diverse therapeutic areas, from oncology to infectious diseases and neurology, highlights its continued importance in drug discovery and development. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties, offering a promising avenue for the development of next-generation therapeutics. Further exploration of the structure-activity relationships and mechanisms of action of imidazo[1,2-a]pyridine derivatives will undoubtedly lead to the discovery of novel and effective treatments for a range of human diseases.
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Goodacre, S. C., Street, L. J., Hallett, D. J., Crawforth, J. M., Kelly, S., Owens, A. P., ... & Atack, J. R. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of medicinal chemistry, 49(1), 35-38. [Link]
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Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.4. [Link]
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Penin, F., Hong, S. S., & Le-Bret, M. (1994). Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. European journal of medicinal chemistry, 29(10), 807-811. [Link]
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Bailey, T. R., Czarniecki, M., Hartline, S., He, Z., Johnson, H. L., Jones, M. L., ... & Drach, J. C. (2007). Imidazo[1,2-a]pyridines with potent activity against herpesviruses. Bioorganic & medicinal chemistry letters, 17(10), 2735-2739. [Link]
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Gosset, C., & Gohlke, H. (n.d.). ATP synthase enzyme of Mycobacterium tuberculosis. Retrieved from [Link]
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Ng, A. K., Chan, P. K., Lee, S. M., Ye, Z. W., & Shaw, P. C. (2012). Functional Analysis of the Influenza Virus H5N1 Nucleoprotein Tail Loop Reveals Amino Acids That Are Crucial for Oligomerization and Ribonucleoprotein Activities. Journal of virology, 86(10), 5594-5602. [Link]
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Sobti, M., Guo, H., Montgomery, M. G., & Walker, J. E. (2023). Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines. The EMBO journal, 42(9), e113687. [Link]
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Wang, Y., Li, S., Li, Y., Wang, Y., & Liu, Y. (2018). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry, 16(44), 8466-8481. [Link]
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Karimi, J., & Ghasemi, F. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology, 30(4), 1367-1380. [Link]
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Methodological & Application
Application Notes and Protocols for the Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
Abstract
This comprehensive guide details a robust and versatile protocol for the synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry and drug development. The focus is on a copper-catalyzed three-component reaction involving 2-aminopyridines, aldehydes, and terminal alkynes, valued for its operational simplicity and efficiency. This document provides a step-by-step experimental procedure, delves into the underlying reaction mechanism, offers expert insights for troubleshooting and optimization, and presents a summary of the reaction's scope. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic methodology.
Introduction: The Significance of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a cornerstone in modern pharmacology, present in a multitude of commercially available drugs. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, exhibiting a wide range of biological activities, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] Notable drugs containing this scaffold include Zolpidem (an ambient sedative), Alpidem (an anxiolytic), and Saripidem (an anti-inflammatory agent).[1]
The development of efficient and novel synthetic routes to access these valuable molecules is, therefore, a critical endeavor in pharmaceutical chemistry.[1] Among the various methods, copper-catalyzed multi-component reactions have emerged as a particularly powerful strategy, allowing for the construction of complex imidazo[1,2-a]pyridine derivatives in a single, one-pot operation from simple starting materials.[2][3]
Reaction Mechanism: A Stepwise Look at the A³ Coupling Pathway
The copper-catalyzed three-component synthesis of imidazo[1,2-a]pyridines proceeds through a domino reaction, often referred to as an A³ (Aldehyde-Alkyne-Amine) coupling, followed by an intramolecular cyclization. The copper catalyst is instrumental in activating the terminal alkyne and facilitating the key bond-forming steps.
A plausible mechanism is as follows:
-
Formation of Copper Acetylide: The copper(I) catalyst reacts with the terminal alkyne to form a highly reactive copper acetylide intermediate.
-
Condensation and Imine Formation: Concurrently, the 2-aminopyridine reacts with the aldehyde to form an imine intermediate, with the elimination of a water molecule.
-
Propargylamine Synthesis: The copper acetylide then attacks the electrophilic carbon of the imine, forming a propargylamine derivative. This is the core A³ coupling step.
-
Intramolecular Cyclization (5-exo-dig): The nitrogen atom of the pyridine ring performs a nucleophilic attack on the alkyne moiety of the propargylamine intermediate. This intramolecular cyclization is a 5-exo-dig process, which is kinetically favored.
-
Proton Transfer and Aromatization: A final proton transfer leads to the aromatization of the newly formed five-membered ring, yielding the stable imidazo[1,2-a]pyridine product.
Caption: Plausible mechanism for the copper-catalyzed three-component synthesis of imidazo[1,2-a]pyridines.
Detailed Experimental Protocol
This protocol provides a general procedure for the one-pot synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines.
Materials and Equipment
-
Reactants:
-
Substituted 2-aminopyridine (1.0 mmol, 1.0 equiv)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
-
Catalyst:
-
Copper(I) Iodide (CuI) (5 mol%) or Copper(I) Bromide (CuBr) (5 mol%)
-
-
Solvent:
-
N,N-Dimethylformamide (DMF) or Toluene (3-5 mL)
-
-
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Heating mantle or oil bath with temperature control
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Step-by-Step Procedure
Caption: General experimental workflow for the synthesis of imidazo[1,2-a]pyridines.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and the copper(I) catalyst (e.g., CuI, 0.05 mmol).
-
Solvent and Alkyne Addition: Add the solvent (e.g., DMF, 3 mL), followed by the terminal alkyne (1.2 mmol).
-
Reaction Execution: Place the flask under an inert atmosphere (e.g., nitrogen or argon), attach a condenser, and heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature may vary depending on the substrates.[4]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Substrate Scope and Yields
This copper-catalyzed three-component reaction demonstrates a broad substrate scope, tolerating a variety of functional groups on all three components.
| Entry | 2-Aminopyridine | Aldehyde | Alkyne | Yield (%) |
| 1 | 2-Aminopyridine | Benzaldehyde | Phenylacetylene | 85-90 |
| 2 | 2-Amino-5-methylpyridine | 4-Chlorobenzaldehyde | Phenylacetylene | ~80 |
| 3 | 2-Aminopyridine | 4-Methoxybenzaldehyde | Phenylacetylene | >90 |
| 4 | 2-Aminopyridine | Benzaldehyde | 1-Heptyne | ~75 |
| 5 | 2-Amino-5-bromopyridine | Benzaldehyde | Phenylacetylene | ~70 |
General Observations:
-
Aldehydes: Aromatic aldehydes with both electron-donating and electron-withdrawing substituents generally provide good to excellent yields.
-
2-Aminopyridines: Electron-rich 2-aminopyridines tend to give higher yields than their electron-deficient counterparts.[4]
-
Alkynes: Both aromatic and aliphatic terminal alkynes are suitable coupling partners.
-
Steric Hindrance: Steric hindrance near the reacting centers can sometimes lead to lower yields.[4]
Expert Insights and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Low reaction temperature- Poor quality of reagents or solvent- Unsuitable solvent | - Use fresh, high-purity copper catalyst.- Optimize the reaction temperature; a higher temperature may be required for less reactive substrates.- Ensure reagents and solvent are pure and dry.- Screen different solvents (e.g., toluene, dioxane, DMF).[4] |
| Formation of Side Products | - Self-coupling of the alkyne (Glaser coupling)- Oxidation of the aldehyde | - Maintain an inert atmosphere to minimize oxidative side reactions.- Ensure the stoichiometry is correct; a slight excess of the alkyne can be beneficial.- Optimize catalyst loading. |
| Reaction Stalls | - Catalyst deactivation- Substrate incompatibility (e.g., strongly electron-withdrawing groups) | - Add a fresh portion of the catalyst.- For electron-deficient substrates, a higher catalyst loading or a more active catalytic system may be necessary.[5] |
| Difficulty in Purification | - Close polarity of the product and starting materials/side products | - Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative or additional purification step. |
Conclusion
The copper-catalyzed three-component synthesis of imidazo[1,2-a]pyridines is a highly efficient and versatile method for accessing this important class of heterocyclic compounds. Its operational simplicity, broad substrate scope, and the prevalence of the resulting scaffold in pharmaceuticals make it an invaluable tool for synthetic and medicinal chemists. By understanding the underlying mechanism and key experimental parameters, researchers can effectively apply and optimize this protocol for the synthesis of diverse libraries of imidazo[1,2-a]pyridine derivatives for drug discovery and development.
References
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Ghosh, C., and Mishra, S. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 17, 1856-1941. Available at: [Link]
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Li, Y., et al. (2022). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Advances, 12(31), 20035-20039. Available at: [Link]
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Li, Y., et al. (2022). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. National Center for Biotechnology Information. Available at: [Link]
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Chen, J., et al. (2014). One-pot copper nanoparticle-catalyzed synthesis of imidazo[1,2-a]pyridines under solvent-free conditions. Frontiers of Chemistry in China, 9(1), 62-66. Available at: [Link]
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Wen, Q., Lu, P., & Wang, Y. (2015). Copper-mediated three-component synthesis of 3-cyanoimidazo[1,2-a]pyridines. Chemical Communications, 51(84), 15378-15381. Available at: [Link]
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Wen, Q., Lu, P., & Wang, Y. (2015). Copper-mediated three-component synthesis of 3-cyanoimidazo[1,2-a]pyridines. PubMed. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
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Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. Available at: [Link]
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Yan, R.-L., et al. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. PubMed. Available at: [Link]
-
Pal, A., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(2), 4373-4383. Available at: [Link]
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Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573. Available at: [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridine-2-carboxylates: An Application Note and Protocol Guide
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, including but not limited to antiviral, anticancer, anti-inflammatory, and antibacterial properties.[2][3] Several commercially available drugs, such as Zolpidem, Alpidem, and Saripidem, feature this core structure, underscoring its therapeutic relevance.[4] Specifically, imidazo[1,2-a]pyridine-2-carboxylates serve as crucial intermediates for the synthesis of more complex molecules and have demonstrated potential as potent therapeutic agents themselves.[5]
This guide provides an in-depth exploration of efficient one-pot methodologies for the synthesis of imidazo[1,2-a]pyridine-2-carboxylates, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, offer detailed, step-by-step protocols, and present data to inform experimental design and optimization.
Strategic Approaches to One-Pot Synthesis
The direct, one-pot construction of the imidazo[1,2-a]pyridine-2-carboxylate scaffold is highly desirable as it reduces the number of synthetic steps, minimizes waste, and often improves overall yield. Two primary strategies have emerged as robust and versatile: the classical condensation of 2-aminopyridines with α-halocarbonyl compounds and modern multicomponent reactions.
Method 1: Catalyst-Free Condensation of 2-Aminopyridines with Ethyl Bromopyruvate
This is one of the most direct and widely employed methods for the synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylates.[5] The reaction proceeds by simply refluxing a mixture of a substituted 2-aminopyridine with ethyl bromopyruvate.[5] The elegance of this method lies in its operational simplicity and the absence of a catalyst, which simplifies purification.
The reaction mechanism is a two-step process initiated by the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on the electrophilic carbon of ethyl bromopyruvate, forming a pyridinium salt intermediate. This is followed by an intramolecular cyclization via the exocyclic amine, which, after dehydration, yields the final imidazo[1,2-a]pyridine-2-carboxylate product.
Caption: Mechanistic pathway for the condensation reaction.
Materials:
-
Substituted 2-aminopyridine (1.0 equiv)
-
Ethyl 3-bromopyruvate (1.0 equiv)
-
Tetrahydrofuran (THF) or Ethanol
Procedure:
-
To a solution of the substituted 2-aminopyridine (e.g., 3 g, 31.9 mmol) in tetrahydrofuran (65 mL) under magnetic stirring, slowly add ethyl 3-bromopyruvate (e.g., 4.44 mL, 31.9 mmol).[6]
-
Observe the formation of a solid precipitate.[6]
-
Heat the resulting heterogeneous mixture to reflux and maintain for 4 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the solid product by filtration and wash with a small amount of cold solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
This method is tolerant of a variety of substituents on the 2-aminopyridine ring.
| Entry | 2-Aminopyridine Substituent | Solvent | Yield (%) | Reference |
| 1 | H | THF | High | [6] |
| 2 | 5-Br | Dioxane | Good | [5] |
| 3 | 5-Cl | Ethanol | Good | [5] |
| 4 | 5-Me | Ethanol | Good | [5] |
Method 2: Three-Component Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction (3-CR) for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[7][8] While it typically yields 3-amino derivatives, a strategic choice of starting materials can be envisioned to afford imidazo[1,2-a]pyridine-2-carboxylates. This would involve the use of an aldehyde component bearing a carboxylate group, such as ethyl glyoxylate.
The GBB reaction proceeds via the formation of an imine from the condensation of an aldehyde and an amine (in this case, 2-aminopyridine). This imine is then activated by a Lewis or Brønsted acid catalyst. A subsequent [4+1] cycloaddition with an isocyanide, followed by aromatization, yields the final product.
Caption: Generalized mechanism of the GBB reaction.
Materials:
-
Substituted 2-aminopyridine (1.0 equiv)
-
Ethyl glyoxylate (1.0 equiv)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv)
-
Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%)
-
Solvent (e.g., Methanol)
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-aminopyridine and ethyl glyoxylate in methanol.
-
Add the Lewis acid catalyst to the mixture.
-
Add the isocyanide dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
The GBB reaction is known for its broad substrate scope.[9] A variety of substituted 2-aminopyridines, and isocyanides can likely be employed, allowing for the generation of a diverse library of 3-amino-imidazo[1,2-a]pyridine-2-carboxylates.
| Component | Example Substituents |
| 2-Aminopyridine | 5-Cl, 5-Br, 4-Me, 6-Me |
| Isocyanide | tert-Butyl, Cyclohexyl, Benzyl |
General Experimental Workflow
The following diagram illustrates a general workflow applicable to the one-pot synthesis and purification of imidazo[1,2-a]pyridine-2-carboxylates.
Caption: General experimental workflow.
Conclusion
The one-pot synthesis of imidazo[1,2-a]pyridine-2-carboxylates offers a streamlined and efficient route to this valuable class of compounds. The catalyst-free condensation with ethyl bromopyruvate stands out for its simplicity and high yields, making it an excellent choice for routine synthesis. For the generation of molecular diversity, the three-component Groebke-Blackburn-Bienaymé reaction presents a powerful, albeit less direct, alternative that allows for the introduction of various substituents in a single step. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers in the field, enabling the facile synthesis of imidazo[1,2-a]pyridine-2-carboxylates for further investigation in drug discovery and materials science.
References
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Rentería-Gómez, M. A., Calderón-Rangel, D., Rodríguez-López, F., Corona-Díaz, A., & Gámez-Montaño, R. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. Available from: [Link]
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. Available from: [Link]
-
Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. Available from: [Link]
-
Gulea, M. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35783–35805. Available from: [Link]
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Bonacorso, H. G., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 938–981. Available from: [Link]
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Bentham Science. (n.d.). Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. Available from: [Link]
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ResearchGate. (n.d.). Scheme 1. One-pot Synthesis of imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. Available from: [Link]
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Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Available from: [Link]
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ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. Available from: [Link]
-
Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Available from: [Link]
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ResearchGate. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available from: [Link]
-
Springer. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Available from: [Link]
-
ResearchGate. (n.d.). An efficient synthesis of 3-amino-2-arylimidazo[1,2-a]pyridines. Available from: [Link]
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Application Notes and Protocols for Kinase Inhibitor Screening: A Guide Featuring Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1][2] The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases.[1][3] Consequently, the development of small molecule inhibitors that can selectively modulate the activity of specific kinases is of paramount importance.[4][5] A significant challenge in this field is achieving inhibitor selectivity, as the ATP-binding site is highly conserved across the kinome.[1][5]
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of several marketed drugs and a multitude of clinical candidates.[6][7][8][9][10] This bicyclic heterocyclic system offers a versatile framework for the design of potent and selective kinase inhibitors.[11][12][13][14][15] This guide provides a comprehensive framework for the screening and characterization of novel compounds based on this scaffold, using Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate as a representative example. While specific biological data for this particular molecule is not yet widely published, its structural features suggest its potential as a kinase inhibitor, making it an excellent candidate for the screening funnel described herein.
This document will provide researchers, scientists, and drug development professionals with a detailed roadmap, from initial biochemical assays to cell-based validation, for evaluating the potential of novel imidazo[1,2-a]pyridine derivatives as kinase inhibitors.
Compound Profile: Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Before commencing any screening campaign, it is crucial to understand the physicochemical properties of the test article.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂O₂ | N/A |
| Molecular Weight | 269.10 g/mol | N/A |
| CAS Number | Not available | N/A |
| Structure | (A 2D structure of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate would be depicted here) | N/A |
Note: While a specific CAS number for this exact molecule was not found, related structures such as 8-Bromo-6-methylimidazo[1,2-a]pyridine (CAS 136117-93-6)[16] and various carboxylate derivatives are known.[17][18][19] Researchers should ensure proper characterization (e.g., via NMR, mass spectrometry) of their synthesized compound.
A Tiered Strategy for Kinase Inhibitor Screening
A robust screening cascade is essential for the efficient identification and validation of promising kinase inhibitors. This typically involves a multi-stage process, starting with broad, high-throughput biochemical assays and progressing to more complex and physiologically relevant cell-based models.
Figure 2. Principles of Luminescence-Based Kinase Assays.
Protocol: Initial Screening using ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format and can be adapted for various kinases.
Materials:
-
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (Test Compound)
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
DMSO
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a dilution series to be used for screening, typically at a single high concentration (e.g., 10 µM) for primary screening.
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase reaction buffer containing the kinase and substrate to each well.
-
Add 0.5 µL of the test compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 60 minutes at room temperature. The incubation time may need to be optimized for each kinase.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Homogeneous Time-Resolved Fluorescence (HTRF®) Assays
HTRF® is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology that is highly robust for high-throughput screening. [20]The assay measures the phosphorylation of a substrate by a kinase. [21][22] Protocol: HTRF® KinEASE™ TK Assay
This protocol outlines a generic assay for a tyrosine kinase (TK).
Materials:
-
HTRF® KinEASE™ TK Kit (Cisbio/Revvity) [22]* Test Compound
-
Purified tyrosine kinase
-
ATP
-
DMSO
-
384-well low-volume white assay plates
-
Reagent Preparation: Prepare working solutions of the TK substrate-biotin, kinase, and ATP in the provided enzymatic buffer. Prepare the detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-XL665) in the detection buffer.
-
Assay Plate Setup:
-
Dispense 2 µL of the test compound dilution or DMSO (vehicle control) into the wells.
-
Add 4 µL of the kinase solution.
-
Add 4 µL of the ATP and TK substrate-biotin mixture to initiate the reaction.
-
-
Kinase Reaction: Incubate the plate at room temperature for a duration optimized for the specific kinase (e.g., 30-60 minutes).
-
Detection:
-
Add 10 µL of the pre-mixed detection reagents to each well. The EDTA in the detection buffer will stop the kinase reaction. [24] * Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at 665 nm and 620 nm. The HTRF ratio (665nm/620nm * 10,000) is proportional to the amount of substrate phosphorylation. [21]
Part 2: Hit Confirmation and Selectivity Profiling
Once initial hits are identified, the next steps are to confirm their potency by determining the IC50 value and to assess their selectivity against other kinases.
IC50 Determination
The IC50 (half-maximal inhibitory concentration) is a quantitative measure of a compound's potency. It is determined by performing a dose-response experiment using one of the biochemical assays described above with a range of compound concentrations.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | Description |
| % Inhibition | 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)) |
| IC50 | The concentration of inhibitor at which the response is reduced by half. |
Kinase Selectivity Profiling
Assessing the selectivity of an inhibitor is a critical step in drug development to understand potential off-target effects. [4][25][26]This is typically done by screening the compound against a large panel of kinases. Several commercial services offer comprehensive kinome screening. [3][27][28][29][30][31] Key Considerations for Selectivity Profiling:
-
Panel Size: A larger, more diverse kinase panel provides a more comprehensive view of selectivity. [27][30]* ATP Concentration: Screening at both a low (e.g., Km of ATP) and a high (e.g., 1 mM) physiological concentration of ATP can provide valuable insights into the mechanism of inhibition. [27][29]* Data Visualization: Kinome maps are often used to visualize the selectivity profile of an inhibitor.
Part 3: Cell-Based Assays for Physiological Relevance
While biochemical assays are excellent for initial screening, they do not fully recapitulate the complex environment of a living cell. [32][33]Cell-based assays are therefore essential to confirm that a compound can enter cells and inhibit its target in a physiological context. [34]
Cellular Phosphorylation Assay
This type of assay measures the phosphorylation of a specific downstream substrate of the target kinase within the cell. [35]This provides direct evidence of target engagement and inhibition in a cellular setting.
Protocol: Western Blot-Based Phosphorylation Assay
-
Cell Culture and Treatment:
-
Plate cells known to have an active signaling pathway involving the target kinase.
-
Starve the cells (if necessary to reduce basal phosphorylation) and then treat with a range of concentrations of the test compound for 1-2 hours.
-
Stimulate the pathway with an appropriate growth factor or activator to induce phosphorylation of the target's substrate.
-
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a primary antibody specific to the phosphorylated form of the substrate.
-
Wash and then probe with a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein of the substrate as a loading control.
-
-
Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition at different compound concentrations.
Figure 3. Workflow for a Western Blot-Based Cellular Phosphorylation Assay.
Cell Proliferation/Viability Assays
If the target kinase is involved in cell proliferation or survival, its inhibition should lead to a decrease in cell viability or growth. Assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay can be used to measure this effect.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. [6][7][10][15]By employing a systematic and tiered screening approach, as outlined in these application notes, researchers can effectively evaluate the potential of new chemical entities like Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. This journey, from broad biochemical screening to targeted cell-based validation, is crucial for identifying potent, selective, and physiologically active kinase inhibitors for further preclinical and clinical development.
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 19, 2026, from [Link]
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Verma, A., et al. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Bioactive Compounds, 16(7), 937-954. Available at: [Link]
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Singh, P., & Kaur, M. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. Available at: [Link]
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Lefoix, M., et al. (2011). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-4701. Available at: [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved January 19, 2026, from [Link]
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Hu, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i241-i250. Available at: [Link]
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Mallinger, A., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-4701. Available at: [Link]
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Ti, C., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11926-E11935. Available at: [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved January 19, 2026, from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved January 19, 2026, from [Link]
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Venetsanakos, E., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 913-918. Available at: [Link]
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Zhang, Y., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. Available at: [Link]
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Cisbio. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(5), 1-1. Available at: [Link]
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Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (2022). Archiv der Pharmazie. Available at: [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved January 19, 2026, from [Link]
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Auld, D. S., et al. (2013). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies, 11(1-2), 43-58. Available at: [Link]
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Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 19, 2026, from [Link]
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Li, Y., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 28(24), 115830. Available at: [Link]
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PubChem. (n.d.). Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Retrieved January 19, 2026, from [Link]
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Ben-M'barek, I., et al. (2013). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1673-o1674. Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]Pyridine Libraries
Introduction: The Privileged Imidazo[1,2-a]Pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent nitrogen-fused heterocyclic scaffold that holds a "privileged" status in medicinal chemistry.[1][2] This designation stems from its recurring presence in molecules with significant and diverse biological activities, enabling them to interact with a wide array of biological targets. This scaffold is the backbone of several marketed drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem, underscoring its therapeutic relevance.[2][3] The versatility of the imidazo[1,2-a]pyridine core has led to the development of compound libraries with a broad spectrum of pharmacological effects, including anticancer, antituberculosis, antiviral, and anti-inflammatory properties.[1][3][4][5]
A significant portion of these biological activities arises from the interaction of imidazo[1,2-a]pyridine derivatives with crucial enzyme families, particularly protein kinases such as PI3K, Akt, and Aurora kinases, which are often dysregulated in cancer.[6][7][8][9] Furthermore, their utility extends to targeting infectious diseases, with potent activity demonstrated against key enzymes in Mycobacterium tuberculosis.[2][10]
The successful exploration of such a versatile chemical library hinges on the strategic selection and rigorous implementation of high-throughput screening (HTS) assays. This guide provides a comprehensive overview of suitable HTS technologies, detailed protocols for their execution, and critical insights into the nuances of screening imidazo[1,2-a]pyridine compounds, empowering researchers to efficiently identify and validate novel lead candidates.
Section 1: Navigating the Target Landscape & Assay Selection
The design of any HTS campaign is fundamentally dictated by the biological question being asked. For imidazo[1,2-a]pyridine libraries, the target landscape is broad, necessitating a thoughtful choice between biochemical (cell-free) and cell-based assay formats.[11][12]
-
Biochemical Assays offer a direct measure of a compound's interaction with a purified target protein (e.g., an enzyme or receptor). They are ideal for determining direct inhibition or binding, providing clean structure-activity relationship (SAR) data for potency.
-
Cell-Based Assays provide a more physiologically relevant context, assessing a compound's activity within a living cell.[12] This format inherently accounts for crucial drug-like properties such as cell permeability and potential cytotoxicity, and it can measure the modulation of complex signaling pathways.
Given the known targets of imidazo[1,2-a]pyridines, several HTS technologies are particularly well-suited for primary screening campaigns.
| Assay Technology | Principle | Target Class Suitability | Pros | Cons |
| AlphaLISA® | Proximity-based luminescent assay measuring molecular interactions (e.g., phosphorylation, PPIs).[13][14] | Protein Kinases, Nuclear Receptors, Protein-Protein Interactions | Homogeneous (no-wash), high sensitivity, resistant to autofluorescence. | Requires specific antibodies/reagents, can be costly. |
| Luciferase Reporter | Cell-based assay where target pathway activation drives expression of luciferase enzyme.[15][16] | GPCRs, Nuclear Receptors, Transcription Factors, Signaling Pathways | Highly sensitive, reflects downstream pathway activity, adaptable to many targets.[17][18] | Indirect measure of target engagement, potential for off-target pathway effects. |
| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[19][20] | Kinases, Proteases, Nuclear Receptors (binding assays) | Homogeneous, real-time measurement of binding affinity. | Requires a fluorescent probe, susceptible to compound autofluorescence. |
| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify phenotypic changes in cells.[21] | Phenotypic Screens (e.g., anti-parasitic, cytotoxicity), Translocation Assays | Provides multi-parameter, physiologically relevant data. | Lower throughput, complex data analysis, susceptible to autofluorescence. |
A modern and increasingly powerful alternative is DNA-Encoded Library Technology (DELT) , where vast libraries of compounds are synthesized with unique DNA barcodes.[22][23] This technology allows for the simultaneous screening of billions of molecules against a target protein in a single tube, with hits identified via next-generation sequencing of their DNA tags.[23][24]
Section 2: HTS Workflow & General Considerations
A well-structured HTS campaign follows a logical progression from assay development to hit confirmation. The causality behind this workflow is to maximize efficiency and minimize false positives by systematically increasing the stringency of the evaluation criteria.
Critical Consideration: Autofluorescence of the Imidazo[1,2-a]pyridine Scaffold
A key characteristic of the imidazo[1,2-a]pyridine scaffold is its intrinsic fluorescence.[25][26][27] This property presents a significant challenge for fluorescence-based HTS assays like FP or HCS. Compound fluorescence can directly interfere with the assay signal, leading to a high rate of false positives or negatives.
Mitigation Strategies:
-
Prioritize Non-Fluorescent Readouts: Luminescence-based assays (e.g., AlphaLISA, luciferase) are generally preferred as they are less susceptible to fluorescence interference.
-
Utilize Time-Resolved Fluorescence (TRF): If a fluorescence-based assay is necessary, technologies like TR-FRET are superior to standard fluorescence intensity. TRF introduces a delay between excitation and signal measurement, allowing short-lived compound fluorescence to decay while capturing the long-lived signal from the assay-specific fluorophores.
-
Implement Counter-screens: A standard counter-screen should involve running the library compounds through the assay in the absence of a key biological component (e.g., no enzyme or no substrate) to flag compounds that generate a signal artifactually.
Section 3: Detailed Application Protocols
Protocol 1: Biochemical Kinase Inhibition Assay Using AlphaLISA®
This protocol describes a method to identify inhibitors of a protein kinase (e.g., PI3Kα) from an imidazo[1,2-a]pyridine library using the AlphaLISA technology.[8][9] The assay measures the phosphorylation of a biotinylated substrate peptide.
Principle of Detection: A specific antibody recognizes the phosphorylated substrate. This antibody is detected by a Protein A-conjugated Acceptor bead. The biotinylated substrate is captured by a Streptavidin-conjugated Donor bead. When the substrate is phosphorylated by the kinase, the Donor and Acceptor beads are brought into close proximity. Laser excitation of the Donor bead at 680 nm produces singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent emission at 615 nm.[14] An inhibitor prevents this process, resulting in a loss of signal.
Materials and Reagents:
-
384-well low-volume white microplates (e.g., AlphaPlate®)
-
Purified, active kinase enzyme
-
Biotinylated kinase substrate peptide
-
Phospho-specific antibody
-
AlphaLISA Streptavidin Donor Beads
-
AlphaLISA Protein A Acceptor Beads
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Stop Solution (Kinase Assay Buffer with EDTA, e.g., 50 mM final concentration)
-
Imidazo[1,2-a]pyridine library (10 mM in DMSO)
-
Reference inhibitor (e.g., Staurosporine)
Step-by-Step Protocol: (All steps at room temperature unless specified. Final assay volume: 20 µL)
-
Compound Plating:
-
Add 200 nL of test compounds, reference inhibitor, or DMSO (vehicle control) to the wells of a 384-well assay plate using an acoustic dispenser or pin tool. This results in a 100 µM final concentration for a 10 mM stock in a 20 µL assay.
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X Kinase/Substrate Mix in Kinase Assay Buffer. The final concentrations should be optimized for the specific kinase, but a starting point is 2-5 nM kinase and 50-100 nM substrate.
-
Add 10 µL of the 2X Kinase/Substrate Mix to all wells.
-
Mix by shaking the plate for 1 minute.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final concentration should be at or near the Kₘ for the specific kinase (e.g., 10 µM).
-
Add 10 µL of the 2X ATP solution to all wells to start the reaction.
-
Incubate for 60 minutes. For slow kinases, this time may need to be extended.
-
-
Reaction Quench & Antibody Addition:
-
Prepare a 2X Antibody/Stop Solution Mix. Dilute the anti-phospho antibody in Stop Solution to the desired final concentration (e.g., 1-5 nM).
-
Add 10 µL of this mix to all wells. This stops the kinase reaction via EDTA chelating Mg²⁺.
-
Incubate for 60 minutes to allow antibody-substrate binding.
-
-
Bead Addition & Detection:
-
Prepare a 2X AlphaLISA Bead Mix in Kinase Assay Buffer. Dilute Donor and Acceptor beads to the desired final concentration (e.g., 20 µg/mL each). Note: This step should be performed under subdued light conditions.
-
Add 10 µL of the Bead Mix to all wells.
-
Incubate for 60 minutes in the dark.
-
Read the plate on an Alpha-enabled microplate reader (e.g., EnVision®).
-
Assay Validation and Data Analysis:
To ensure the assay is robust for HTS, the Z'-factor must be calculated.[28] This metric assesses the separation between the high (no inhibition) and low (full inhibition) signal windows.
-
Z'-Factor Calculation:
-
and
are the standard deviation and mean of the high signal control (DMSO). -
and
are the standard deviation and mean of the low signal control (reference inhibitor).
-
and
| Parameter | Acceptance Criterion | Justification |
| Z'-Factor | ≥ 0.5 | Indicates excellent separation between controls, suitable for HTS.[11] |
| Signal-to-Background (S/B) | ≥ 10 | Ensures a sufficient dynamic range for hit identification. |
| Control CV (%) | < 15% | Demonstrates low well-to-well variability and assay precision.[28] |
Protocol 2: Cell-Based GPCR Pathway Assay Using a Luciferase Reporter
This protocol details a method to screen for agonists or antagonists of a Gs-coupled GPCR using a cAMP Response Element (CRE) luciferase reporter assay.[15][29]
Principle of Detection: Activation of a Gs-coupled GPCR leads to an increase in intracellular cAMP. cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor CREB (cAMP Response Element-Binding protein). Phosphorylated CREB binds to CRE sites in the promoter region of the reporter gene, driving the expression of Firefly luciferase.[17] The amount of light produced upon addition of luciferin substrate is directly proportional to the level of pathway activation.
Materials and Reagents:
-
384-well solid white, tissue-culture treated microplates
-
HEK293 cells (or other suitable host cell line)
-
Cell line stably expressing the target GPCR and a CRE-luciferase reporter construct
-
Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
Assay Medium (e.g., serum-free DMEM)
-
Imidazo[1,2-a]pyridine library (10 mM in DMSO)
-
Reference agonist and antagonist
-
Luciferase detection reagent (e.g., ONE-Glo™ or Dual-Glo®)
Step-by-Step Protocol: (Perform all cell culture steps in a sterile biosafety cabinet)
-
Cell Plating:
-
Harvest and count cells. Resuspend cells in culture medium to a density that will result in 80-90% confluency at the time of the assay (e.g., 5,000-10,000 cells/well).
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate overnight (16-24 hours) at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Gently remove the culture medium from the wells.
-
Add 20 µL of Assay Medium to each well.
-
Add 100 nL of test compounds, controls, or DMSO to the appropriate wells.
-
For Antagonist Screening: Add reference agonist to all wells (except negative controls) to a final concentration equal to its EC₈₀.
-
Mix gently by orbital shaking for 1 minute.
-
-
Cell Stimulation:
-
Incubate the plate for 4-6 hours at 37°C, 5% CO₂. This allows for transcription and translation of the luciferase reporter.
-
-
Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.
-
Add 20 µL of luciferase detection reagent to each well. This reagent contains both the cell lysis buffer and the luciferin substrate.
-
Incubate for 10 minutes at room temperature in the dark to ensure complete cell lysis and signal stabilization.
-
Read the luminescence signal on a microplate luminometer.
-
Data Analysis:
-
Agonist Screen: Data is typically normalized to the DMSO control. % Activation = (RLU_compound - RLU_dmso) / (RLU_ref_agonist - RLU_dmso) * 100
-
Antagonist Screen: Data is normalized to the reference agonist response. % Inhibition = 100 - [(RLU_compound - RLU_dmso) / (RLU_ref_agonist - RLU_dmso) * 100]
-
Hits are confirmed in dose-response format to determine potency (EC₅₀ for agonists, IC₅₀ for antagonists).
Conclusion and Forward Look
The imidazo[1,2-a]pyridine scaffold represents a rich starting point for drug discovery campaigns targeting a multitude of diseases. The success of these campaigns relies on the selection of HTS assays that are not only robust and reproducible but also appropriate for the specific biological target and mindful of the chemical properties of the library. Luminescence-based technologies like AlphaLISA and luciferase reporters offer significant advantages by mitigating the inherent autofluorescence of the scaffold. By following validated protocols and implementing rigorous quality control metrics like the Z'-factor, researchers can confidently screen these valuable libraries, triage hits, and accelerate the journey from a primary hit to a validated lead compound ready for optimization.
References
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Sivaramakrishnan, H., et al. (2019). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. Methods in Cell Biology. [Link]
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Zeng, W., et al. (2008). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics. [Link]
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Zeng, W., et al. (2008). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Semantic Scholar. [Link]
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Eli Lilly and Company & NCGC. (2007). Guidance for Assay Development & HTS. Assay Guidance Manual. [Link]
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MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Michigan State University. [Link]
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Tahtouh, M., et al. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]
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Sittampalam, G.S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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CNCB-NGDC. (n.d.). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. National Genomics Data Center. [Link]
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Iversen, P.W., et al. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]
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Ferreira, L.A.P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
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Mondal, P., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
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Allen, S., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]
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Akao, Y., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. DNDi. [Link]
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Akao, Y., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry. [Link]
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Mondal, P., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
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Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]
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Richmond, A. (2021). What is DNA-Encoded Libraries Technology (DELT)? AZoLifeSciences. [Link]
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BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. BPS Bioscience. [Link]
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Vipergen. (n.d.). Synthesis of DNA Encoded Libraries for Drug Discovery. Vipergen. [Link]
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namamadmin. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
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Patel, S., et al. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). ResearchGate. [Link]
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Patel, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Synthesis. [Link]
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Akao, Y., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. ResearchGate. [Link]
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Vo, D.D., et al. (2025). DNA-Encoded Chemical Library Screening with Target Titration Analysis: DELTA. ChemRxiv. [Link]
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Sharma, A., et al. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Discovery Technologies. [Link]
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Drug Hunter. (2024). Decoding DNA-Encoded Libraries for Drug Discovery. Drug Hunter. [Link]
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Fancelli, D., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. [Link]
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Ortiz, J.A.V., et al. (2007). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal. [Link]
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Kumar, A., et al. (2015). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
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Hong, E.J., & Lee, J. (2015). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Expert Opinion on Drug Discovery. [Link]
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Baffi, T.R., et al. (2013). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. [Link]
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Krishnamoorthy, K., et al. (2024). Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
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El-Adfy, A., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. [Link]
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Akao, Y., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Griffith Research Online. [Link]
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Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Li, J., et al. (2023). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics. [Link]
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BPS Bioscience. (2024). Fluorescence Polarization Assays. YouTube. [Link]
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Jameson, D.M., & Croney, J.C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening. [Link]
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Akao, Y., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry. [Link]
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Abdel-Maksoud, M.S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Al-Ostath, A.I.H., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Studies. Chemical Methodologies. [Link]
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Application Notes & Protocols: Investigating the Anticancer Potential of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for investigating the anticancer properties of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2][3] These compounds often exert their influence by modulating key cellular pathways involved in cell proliferation, survival, and apoptosis.[4] This guide will provide researchers with the foundational knowledge and detailed protocols to explore the therapeutic potential of this specific compound.
While direct studies on Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate are not extensively published, the broader class of imidazo[1,2-a]pyridine derivatives has been shown to target various cancer-related pathways. These include the inhibition of crucial kinases such as PI3K/mTOR and EGFR, interference with tubulin polymerization, and the induction of programmed cell death (apoptosis).[1][4][5][6] Therefore, the protocols outlined herein are designed to provide a comprehensive initial assessment of this compound's efficacy and mechanism of action in relevant cancer cell lines.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
A prevalent mechanism of action for many anticancer imidazo[1,2-a]pyridine derivatives is the inhibition of the PI3K/Akt/mTOR signaling cascade.[4][6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. It is hypothesized that Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate may act as an inhibitor at one or more nodes within this pathway.
Caption: Hypothesized signaling pathway targeted by the compound.
Experimental Protocols
The following protocols provide a framework for the initial in vitro evaluation of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.
Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of the compound on cancer cell lines. The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.[7]
-
Trypsinize and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50 value for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.
-
-
Cell Harvesting:
-
Collect the culture medium (which contains detached, potentially apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with the collected medium and centrifuge to pellet the cells.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
The results will allow for the quantification of different cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle. Cells are stained with a DNA-binding dye (like Propidium Iodide after RNase treatment), and the DNA content is measured by flow cytometry. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Detailed Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with the compound as described for the apoptosis assay.
-
Harvest and wash the cells as previously described.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
The DNA content will be represented in a histogram, and the percentage of cells in each phase of the cell cycle can be quantified using appropriate software. An accumulation of cells in a particular phase suggests cell cycle arrest.[8]
-
Data Presentation
The following table provides a template for summarizing the cytotoxic activity of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | Enter Data | Enter Data |
| A549 | Lung Carcinoma | Enter Data | Enter Data |
| HeLa | Cervical Carcinoma | Enter Data | Enter Data |
| K-562 | Chronic Myelogenous Leukemia | Enter Data | Enter Data |
| A375 | Malignant Melanoma | Enter Data | Enter Data |
References
- Al-Ostath, A., et al. (2022). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Bioorganic Chemistry, 128, 106093.
- Safwat, A. M., et al. (2022). Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. Bioorganic Chemistry, 126, 106042.
- Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(30), 5374-5384.
- Kumar, R., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, e2400402.
- Al-Warhi, T., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- Al-Abdullah, E. S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 1-1.
- Asian Journal of Chemistry. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 37(5), 1-7.
- Al-Tel, T. H., et al. (2021). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Drug Design, Development and Therapy, 15, 415-438.
- Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy.
- Endoori, S., et al. (2022). Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives. Russian Journal of General Chemistry, 92(9), 1779-1786.
- Ben-Yahia, I., et al. (2013). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1808–o1809.
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- Santa Cruz Biotechnology. (n.d.). Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.
- ChemicalBook. (n.d.). 8-Bromo-6-methyl-imidazo[1,2-a]pyridine-2-carbaldehyde.
- da Silva, G. G., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of the Brazilian Chemical Society, 35(1), 1-33.
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- Kumar, D., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
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- Santa Cruz Biotechnology. (n.d.). 8-Bromo-6-methylimidazo[1,2-a]pyridine.
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Application Notes & Protocols: A Guide to Evaluating the Antimicrobial Activity of Brominated Imidazo[1,2-a]pyridines
Introduction: The Therapeutic Potential of Brominated Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] Its rigid, planar structure and electron-rich nature make it an ideal framework for developing novel therapeutic agents. The introduction of halogen atoms, particularly bromine, onto this scaffold has been shown to significantly enhance antimicrobial potency.[4][5] This is often attributed to the ability of bromine to increase lipophilicity, facilitating membrane transport, and to form halogen bonds, which can lead to stronger interactions with biological targets.
This guide provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to reliably evaluate the antimicrobial efficacy of novel brominated imidazo[1,2-a]pyridine derivatives. The methodologies are grounded in established standards to ensure reproducibility and validity, forming a critical step in the journey from chemical synthesis to potential clinical application.
Core Principles of Antimicrobial Susceptibility Testing
The primary goal of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of a drug that can inhibit the growth of or kill a specific microorganism. This is quantified by two key parameters:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[6] This metric identifies the potency of a compound's bacteriostatic or fungistatic (growth-inhibiting) activity.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Following the MIC test, the MBC or MFC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial or fungal inoculum.[7][8][9][10] This parameter is crucial for determining the bactericidal or fungicidal (killing) activity of a compound.
An agent is generally considered bactericidal if its MBC is no more than four times its MIC.[7] Adherence to standardized guidelines, such as those published by the Clinical and Laboratory Standards Institute (CLSI), is paramount for ensuring that results are consistent and comparable across different laboratories.[11][12][13]
High-Level Experimental Workflow
The evaluation process follows a logical progression from initial screening to confirmation of cidal activity. The workflow ensures that each step builds upon the last, providing a complete antimicrobial profile of the test compounds.
Caption: Overall workflow for antimicrobial activity evaluation.
Detailed Experimental Protocols
These protocols are designed to be self-validating through the mandatory inclusion of positive, negative, and reference controls.
Protocol 1: Preparation of Compound Stock Solutions
Causality: Accurate stock solutions are fundamental for reliable dose-response analysis. Dimethyl sulfoxide (DMSO) is commonly used due to its ability to dissolve a wide range of organic compounds. However, it's crucial to ensure the final DMSO concentration in the assay is non-toxic to the test microorganisms (typically ≤1%).
-
Weighing: Accurately weigh 1-5 mg of each brominated imidazo[1,2-a]pyridine derivative using an analytical balance.
-
Dissolution: Dissolve the compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL). Ensure complete dissolution using a vortex mixer.
-
Intermediate Stock: Prepare an intermediate stock solution (e.g., 1280 µg/mL) by diluting the primary stock in the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This step minimizes the final DMSO concentration.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of Standardized Microbial Inoculum
Causality: The density of the initial microbial inoculum is a critical variable that directly affects the MIC value. The 0.5 McFarland turbidity standard ensures a consistent starting population of approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Culture Revival: From a frozen stock, streak the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) onto a suitable agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 37°C.
-
Colony Selection: Select 3-5 well-isolated colonies and suspend them in sterile saline solution (0.85% NaCl).
-
Turbidity Adjustment: Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more colonies or sterile saline. This can be done visually or using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm).
-
Final Dilution: Within 15 minutes of adjustment, dilute the standardized suspension in the appropriate sterile broth medium to achieve the final target inoculum concentration for the assay (e.g., 5 x 10⁵ CFU/mL for the broth microdilution method).
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
Causality: The broth microdilution method is a standardized, quantitative technique that exposes a fixed number of microorganisms to doubling dilutions of a test compound.[6][11] This allows for the precise determination of the concentration that inhibits growth.
-
Plate Setup: Use a sterile 96-well microtiter plate. Add 100 µL of sterile broth to wells in columns 2 through 12.
-
Compound Dilution: Add 200 µL of the intermediate compound stock (e.g., 1280 µg/mL) to the wells in column 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. This creates a concentration gradient (e.g., 640 µg/mL down to 1.25 µg/mL).
-
Controls:
-
Growth Control (Positive): Column 11 receives 100 µL of sterile broth (no compound).
-
Sterility Control (Negative): Column 12 receives 200 µL of sterile broth (no compound, no inoculum).
-
-
Inoculation: Add 100 µL of the final diluted microbial inoculum (from Protocol 2) to all wells from column 1 to 11. Do not inoculate the sterility control wells in column 12. The final volume in each well is now 200 µL, and the compound concentrations are halved (e.g., 320 µg/mL to 0.625 µg/mL).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or as required for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[6] The growth control should be turbid, and the sterility control should be clear.
Protocol 4: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Causality: This protocol validates whether the inhibition observed in the MIC assay was due to cell death or merely growth arrest.[10][14] By subculturing onto an antibiotic-free medium, any surviving organisms can proliferate and form colonies.
-
Plate Selection: Use the 96-well plate from the completed MIC assay.
-
Subculturing: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a fresh, compound-free agar plate.
-
Incubation: Incubate the agar plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Colony Counting: After incubation, count the number of colony-forming units (CFUs) on each spot.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.[7][9] For an initial inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction corresponds to ≤500 CFU/mL.
Data Presentation and Interpretation
Results should be systematically organized to facilitate comparison between compounds and microbial strains.
Table 1: Hypothetical Antimicrobial Activity of Brominated Imidazo[1,2-a]pyridines (µg/mL)
| Compound ID | Substitution | S. aureus (Gram+) MIC | S. aureus (Gram+) MBC | E. coli (Gram-) MIC | E. coli (Gram-) MBC | C. albicans (Fungus) MIC | C. albicans (Fungus) MFC |
| BIP-1 | 6-bromo | 4 | 8 | 32 | >64 | 16 | 32 |
| BIP-2 | 3,6-dibromo | 2 | 4 | 16 | 32 | 8 | 16 |
| BIP-3 | 6-bromo, 2-phenyl | 8 | 16 | >64 | >64 | 32 | >64 |
| Control | Amoxicillin | 0.5 | 1 | - | - | - | - |
| Control | Ciprofloxacin | - | - | 0.25 | 0.5 | - | - |
| Control | Fluconazole | - | - | - | - | 2 | 8 |
Exploring the Mechanism of Action
While MIC/MBC assays quantify if a compound is effective, they do not explain how. Imidazo[1,2-a]pyridine derivatives have been reported to target various essential cellular processes. For instance, some analogues inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, while others target ATP synthase, disrupting cellular energy production.[1][15]
A potential mechanism, such as the inhibition of a key bacterial enzyme, can be conceptualized as follows:
Caption: Conceptual pathway of enzyme inhibition by a test compound.
Further investigations using enzyme inhibition assays, cell membrane integrity studies (e.g., propidium iodide staining), or electron microscopy can provide definitive evidence for the specific mechanism of action.
References
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Clinical and Laboratory Standards Institute. [Link]
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Broth Microdilution | MI - Microbiology. MI Microbiology. [Link]
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Minimum bactericidal concentration - Wikipedia. Wikipedia. [Link]
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The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]
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Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]
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Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
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Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. [Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
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Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health (NIH). [Link]
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M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. Regulations.gov. [Link]
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Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][6][11]benzothiazole motifs. PubMed. [Link]
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Synthesis and Evaluation of Promising Antibacterial, Antifungal, and Antioxidant Activities for New Imidazo[1,2‐A]Pyridine‐Derived Imines. ResearchGate. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Institutes of Health (NIH). [Link]
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Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][6][7][11]Thiadiazole Moiety. PubMed. [Link]
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Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][6][11]benzothiazole motifs | Request PDF. ResearchGate. [Link]
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Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Pharmaceutical Research International. [Link]
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Imidazo[1,2-a]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
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Application Notes and Protocols for the Development of Antitubercular Agents from Imidazo[1,2-a]pyridine-2-carboxamides
Introduction: A Renewed Imperative in the Fight Against Tuberculosis
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (M. tb), remains a formidable global health threat, responsible for millions of deaths annually. The emergence and spread of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb have severely compromised the efficacy of current first-line therapies, creating an urgent need for novel antitubercular agents with new mechanisms of action.[1]
The imidazo[1,2-a]pyridine scaffold has emerged as a promising and "drug-prejudice" framework in medicinal chemistry, demonstrating a wide array of biological activities.[2] Within this class, imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have garnered significant attention for their potent and selective activity against both drug-susceptible and drug-resistant strains of M. tb.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and in vivo assessment of imidazo[1,2-a]pyridine-2-carboxamides as potential antitubercular drug candidates.
The Molecular Target: Disrupting the Energy Metabolism of M. tuberculosis
A significant breakthrough in the development of IPAs has been the identification of their primary molecular target: the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of M. tb.[1][3] This complex is a crucial component of the oxidative phosphorylation pathway, responsible for generating adenosine triphosphate (ATP), the primary energy currency of the cell.
Telacebec (Q203), a prominent clinical candidate from the IPA class, effectively inhibits the menaquinol:oxygen oxidoreductase activity of the mycobacterial respiratory supercomplex composed of complexes III and IV.[3] By binding to QcrB, IPAs block the transfer of electrons from menaquinol, thereby disrupting the proton motive force and depleting the cellular ATP levels, ultimately leading to a bacteriostatic or bactericidal effect.[1][4] This mechanism of action is distinct from that of many current anti-TB drugs, making IPAs attractive candidates for new combination therapies.[1]
Figure 1: Mechanism of action of imidazo[1,2-a]pyridine-2-carboxamides.
Synthesis of Imidazo[1,2-a]pyridine-2-carboxamides: A General Protocol
The synthesis of imidazo[1,2-a]pyridine-2-carboxamides typically involves a multi-step process, beginning with the construction of the core imidazo[1,2-a]pyridine ring system, followed by the introduction of the carboxamide functionality. One common and effective method is the condensation of a 2-aminopyridine with an α-haloketone.[2]
Protocol 1: Synthesis of the Imidazo[1,2-a]pyridine Core
This protocol outlines a general procedure for the synthesis of the imidazo[1,2-a]pyridine nucleus.
Materials:
-
Substituted 2-aminopyridine
-
Substituted α-bromoacetophenone
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-aminopyridine (1.0 eq) in ethanol.
-
Add the substituted α-bromoacetophenone (1.1 eq) to the solution.
-
Add sodium bicarbonate (2.0 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acid
Materials:
-
Imidazo[1,2-a]pyridine core
-
n-Butyllithium (n-BuLi)
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the imidazo[1,2-a]pyridine core (1.0 eq) in dry THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Carefully add crushed dry ice to the reaction mixture in small portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain the imidazo[1,2-a]pyridine-2-carboxylic acid.
Protocol 3: Amide Coupling to Yield Imidazo[1,2-a]pyridine-2-carboxamides
Materials:
-
Imidazo[1,2-a]pyridine-2-carboxylic acid
-
Substituted amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dry N,N-dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the imidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in dry DMF.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the desired substituted amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final imidazo[1,2-a]pyridine-2-carboxamide.
Figure 2: Synthetic workflow for imidazo[1,2-a]pyridine-2-carboxamides.
In Vitro Evaluation of Antitubercular Activity
The initial screening of newly synthesized compounds for their antitubercular activity is a critical step in the drug discovery pipeline. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tb.[5][6]
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) using MABA
Principle: The MABA assay utilizes the redox indicator Alamar blue (resazurin). Metabolically active mycobacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. Therefore, a color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition. The MIC is the lowest concentration of the compound that prevents this color change.[6]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
96-well microplates
-
Test compounds and control drug (e.g., Isoniazid)
-
Alamar blue reagent
-
20% Tween 80 solution
Procedure:
-
Preparation of Inoculum:
-
Grow M. tb H37Rv in supplemented 7H9 broth to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
Dilute the adjusted culture 1:50 in supplemented 7H9 broth to obtain the final inoculum.
-
-
Plate Setup:
-
Add 100 µL of sterile deionized water to the outer perimeter wells of a 96-well plate to minimize evaporation.
-
Add 100 µL of supplemented 7H9 broth to the remaining wells.
-
Add 100 µL of the test compound at 2x the highest desired final concentration to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells across the plate.
-
Include a drug-free well as a positive control for bacterial growth and a well with media only as a negative (sterility) control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared M. tb inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Seal the plate with paraffin film and incubate at 37 °C for 7 days.
-
-
Addition of Alamar Blue and Reading:
-
After 7 days of incubation, add 25 µL of a freshly prepared mixture of Alamar blue reagent and 20% Tween 80 (1:1) to each well.[7]
-
Re-incubate the plate at 37 °C for 24 hours.[8]
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.[7]
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[7]
-
Assessment of Cytotoxicity: Ensuring Selective Toxicity
A crucial aspect of drug development is to ensure that the candidate compounds are selectively toxic to the pathogen and exhibit minimal toxicity to host cells.[9] The MTT assay is a standard colorimetric assay for assessing cell viability and cytotoxicity.[10]
Protocol 5: In Vitro Cytotoxicity Assay using MTT on Vero Cells
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is proportional to the number of viable cells.[10]
Materials:
-
Vero cells (African green monkey kidney epithelial cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
Procedure:
-
Cell Seeding:
-
Culture Vero cells in supplemented DMEM at 37 °C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and seed them into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of media.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with untreated cells as a viability control and wells with medium only as a blank.
-
Incubate the plate for 48-72 hours at 37 °C with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
-
In Vivo Efficacy Assessment in a Murine Model of Tuberculosis
Preclinical in vivo models are essential for evaluating the efficacy of new drug candidates in a physiological setting.[11] The mouse model of tuberculosis is a well-established and widely used system for this purpose.[9][12]
Protocol 6: In Vivo Efficacy Testing in a BALB/c Mouse Model
Procedure:
-
Infection:
-
Female BALB/c mice (6-8 weeks old) are infected with a low-dose aerosol of M. tb H37Rv, delivering approximately 50-100 colony-forming units (CFUs) to the lungs.[9]
-
-
Treatment:
-
Treatment is typically initiated 2-4 weeks post-infection when a stable bacterial burden is established in the lungs.
-
Mice are randomly assigned to treatment groups: vehicle control, positive control (e.g., isoniazid), and test compound groups at various doses.
-
The test compounds are administered daily or as per the desired regimen (e.g., oral gavage).
-
-
Evaluation of Efficacy:
-
After a defined treatment period (e.g., 4 weeks), mice are euthanized.
-
The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar plates.
-
The plates are incubated at 37 °C for 3-4 weeks, and the number of CFUs is enumerated.
-
The efficacy of the treatment is determined by comparing the bacterial load (log10 CFU) in the organs of treated mice to that of the vehicle control group.
-
Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modifications of the imidazo[1,2-a]pyridine-2-carboxamide scaffold have provided valuable insights into the structure-activity relationship (SAR).
| Position | Modification | Impact on Activity | Reference |
| Imidazo[1,2-a]pyridine Core | Substitution at C7 with a methyl or chloro group | Generally enhances activity. | |
| Carboxamide Nitrogen | Aromatic or heteroaromatic side chains | Often crucial for potent activity. | |
| Carboxamide Nitrogen | Bulky, lipophilic biaryl ethers | Can lead to nanomolar potency. | |
| Linker | Varies (e.g., benzyl, phenoxyethyl) | Influences pharmacokinetic properties. |
Table 1: General Structure-Activity Relationship of Imidazo[1,2-a]pyridine-2-carboxamides.
The selectivity index (SI) is a critical parameter for prioritizing lead compounds and is calculated as follows:
SI = IC50 (in vitro cytotoxicity) / MIC (in vitro antitubercular activity)
A higher SI value indicates greater selectivity of the compound for the mycobacteria over host cells.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine-2-carboxamide scaffold represents a highly promising class of antitubercular agents with a novel mechanism of action. The protocols detailed in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of new analogues. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to identify candidates with improved efficacy and safety profiles, ultimately contributing to the development of new and more effective treatment regimens for tuberculosis.
References
-
Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (2015). Methods in Molecular Biology. Retrieved from [Link]
-
Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203). (2021). eLife. Retrieved from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. Retrieved from [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. (2012). Journal of Clinical Microbiology. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Telacebec (Q203): Is there a novel effective and safe anti-tuberculosis drug on the horizon?. (2021). Česká a slovenská farmacie. Retrieved from [Link]
-
Determination of Minimal Inhibitory Concentrations of Antituberculosis Drugs by Radiometric and Conventional Methods. (1987). American Review of Respiratory Disease. Retrieved from [Link]
-
Development of a microdilution method to evaluate Mycobacterium tuberculosis drug susceptibility. (2003). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
-
Cytotoxic activity. Cell viability evaluation by MTT assay of Vero... (n.d.). ResearchGate. Retrieved from [Link]
-
Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. (2014). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Telacebec (Q203), a New Antituberculosis Agent. (2020). The New England Journal of Medicine. Retrieved from [Link]
-
Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (2015). ResearchGate. Retrieved from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved from [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (2017). Molecules. Retrieved from [Link]
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Contribution of telacebec to novel drug regimens in a murine tuberculosis model. (2022). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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In-vivo studies on Transitmycin, a potent Mycobacterium tuberculosis inhibitor. (2021). bioRxiv. Retrieved from [Link]
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Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. (2000). Journal of Clinical Microbiology. Retrieved from [Link]
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Methods for determining the antimicrobial susceptibility of mycobacteria. (2019). Enfermedades Infecciosas y Microbiología Clínica (English Edition). Retrieved from [Link]
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A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. (2012). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
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Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. (2018). Brieflands. Retrieved from [Link]
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Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]
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Telacebec (Q203). (n.d.). Qurient. Retrieved from [Link]
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Determination of critical concentration for drug susceptibility testing of Mycobacterium tuberculosis against para-aminosalicylic acid with clinical isolates with thyA, folC and dfrA mutations. (2021). BMC Infectious Diseases. Retrieved from [Link]
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Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (2020). Frontiers in Microbiology. Retrieved from [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology. Retrieved from [Link]
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Mastering the Purification of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate: An Application Guide
This comprehensive guide provides detailed application notes and protocols for the purification of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, a key intermediate in pharmaceutical research and development. The methodologies outlined herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to achieve high purity of this critical scaffold, ensuring the integrity and reproducibility of downstream applications.
Introduction: The Imperative of Purity in Drug Discovery
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The purity of intermediates like Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is paramount, as even minor impurities can significantly impact the biological activity, toxicity, and overall viability of a drug candidate. This guide delves into the fundamental purification techniques tailored for this specific molecule, emphasizing the scientific rationale behind each procedural step.
Understanding the Target Molecule and Potential Impurities
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate possesses a moderately polar, heterocyclic structure with a bromo substituent and a methyl ester group. Its synthesis, often achieved through a modified Tschitschibabin reaction or similar cyclization strategies, can introduce a variety of impurities.[2] A proactive understanding of these potential contaminants is crucial for devising an effective purification strategy.
Common Impurities May Include:
-
Unreacted Starting Materials: Such as the corresponding 2-aminopyridine derivative and the α-halocarbonyl compound.
-
Regioisomers: Formed during the cyclization step.
-
Byproducts of Side Reactions: Including over-alkylation or hydrolysis of the ester functionality.
-
Residual Reagents and Solvents: From the synthesis and initial work-up.
A logical workflow for the purification of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves an initial purification by column chromatography followed by a final polishing step using recrystallization or, for exacting purity requirements, preparative HPLC.
Caption: General purification workflow for the target compound.
I. Purification by Silica Gel Column Chromatography
Column chromatography is a fundamental technique for the separation of organic compounds based on their differential adsorption to a stationary phase.[3] For Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, silica gel is the stationary phase of choice due to its polarity and effectiveness in separating moderately polar compounds.[4]
Principle of Separation
The separation on a silica gel column is governed by the polarity of the compounds in the mixture. More polar compounds will have a stronger interaction with the polar silica gel and will thus elute more slowly. Less polar compounds will travel through the column more quickly. The choice of eluent (mobile phase) is critical for achieving good separation. A gradient of solvents with increasing polarity is typically employed to effectively separate the target compound from both less polar and more polar impurities.
Experimental Protocol
Materials:
-
Crude Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
-
Silica gel (60-120 mesh)[4]
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (ACS grade or higher, optional)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or a mixture of hexane and ethyl acetate that ensures complete dissolution. Carefully load this solution onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system, such as 95:5 n-hexane:ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is provided in the table below.
-
Fraction Collection: Collect fractions in separate tubes and monitor the elution of the product by TLC. The target compound can be visualized under a UV lamp.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
| Eluent Composition (v/v) | Typical Application |
| 95:5 Hexane:Ethyl Acetate | Elution of non-polar impurities |
| 90:10 to 80:20 Hexane:Ethyl Acetate | Elution of the target compound |
| 70:30 to 50:50 Hexane:Ethyl Acetate | Elution of more polar impurities |
Table 1: Suggested Eluent Gradient for Column Chromatography.
II. Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Solvent Selection: The Key to Success
For imidazo[1,2-a]pyridine esters, polar protic solvents are often effective. Ethanol is a common and effective choice for the recrystallization of many imidazopyridine derivatives.[5] A mixed solvent system, such as ethanol/water or n-hexane/ethyl acetate, can also be employed to fine-tune the solubility characteristics.
Experimental Protocol
Materials:
-
Partially purified Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
-
Ethanol (reagent grade)
-
Deionized water (if using a mixed solvent system)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely. If the compound is very soluble, a mixed solvent system can be used. In this case, dissolve the compound in the better solvent (e.g., ethanol) and then add the poorer solvent (e.g., water) dropwise until the solution becomes slightly turbid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.
III. High-Purity Purification by Preparative HPLC
For applications requiring exceptionally high purity (>99.5%), such as in late-stage drug development or for analytical standards, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[6] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the purification of moderately polar compounds like Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.[7]
Principle of RP-HPLC Separation
In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the stationary phase and have longer retention times, while more polar compounds elute earlier.
Caption: Principle of Reversed-Phase HPLC separation.
Experimental Protocol
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 preparative column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA, optional, as a mobile phase modifier)
-
Sample of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (pre-purified by chromatography or recrystallization)
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration appropriate for the column loading capacity. Filter the sample solution through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare the mobile phases. A common system is Mobile Phase A: Water (with 0.1% TFA, if needed) and Mobile Phase B: Acetonitrile (with 0.1% TFA, if needed). Degas the mobile phases before use.
-
Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical scale C18 column to determine the optimal gradient conditions before scaling up to the preparative column.
-
Preparative Run: Set up the preparative HPLC system with the appropriate column and mobile phases. Inject the sample and run the gradient program.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound.
-
Product Isolation: Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation, to obtain the highly purified product.
| Parameter | Typical Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | e.g., 20-80% B over 30 min |
| Flow Rate | 15-20 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
Table 2: Typical Preparative HPLC Conditions.
IV. Purity Assessment and Characterization
The purity of the final product should be rigorously assessed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The successful purification of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a critical step in the synthesis of novel therapeutic agents. By employing a systematic approach that combines column chromatography, recrystallization, and, when necessary, preparative HPLC, researchers can achieve the high levels of purity required for reliable and reproducible biological evaluation. The protocols and principles outlined in this guide provide a solid foundation for the purification of this important synthetic intermediate.
References
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- Barbero, M., Cadamuro, S., Dughera, S., & Gualandi, A. (2010). Silica gel-immobilized 1,2-benzenedisulfonimide: a new, strong Brønsted acid heterogeneous catalyst.
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- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
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Request PDF. Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. Available at: [Link]
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SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. Available at: [Link]
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Analytical methods for quantifying imidazo[1,2-a]pyridine derivatives in biological samples
A Senior Application Scientist's Guide to Method Development, Validation, and Implementation
Authored By: A Senior Application Scientist
Introduction: The Clinical and Forensic Imperative for Quantifying Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of therapeutic agents.[1][2][3] Prominent members of this class include zolpidem, alpidem, and saripidem, which are widely prescribed for their hypnotic and anxiolytic properties.[1] These compounds primarily exert their effects by modulating the gamma-aminobutyric acid (GABA) type A receptor, similar to benzodiazepines, but with a more selective binding profile.[4]
The therapeutic and forensic significance of these drugs necessitates robust and reliable analytical methods for their quantification in biological matrices. In a clinical setting, accurate measurement of plasma concentrations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding dose-response relationships.[5][6][7] Forensically, the detection and quantification of these substances in blood, urine, or oral fluid can be critical in cases of impaired driving, drug-facilitated crimes, and postmortem toxicology.[8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for quantifying imidazo[1,2-a]pyridine derivatives in biological samples. We will delve into the rationale behind method selection, provide detailed, field-proven protocols, and adhere to the principles of scientific integrity as outlined by global regulatory bodies.
Pillar 1: Selecting the Optimal Analytical Technique - A Causal Explanation
The choice of an analytical technique for the quantification of imidazo[1,2-a]pyridine derivatives is dictated by the required sensitivity, selectivity, and the nature of the biological matrix. While several methods exist, High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent.
High-Performance Liquid Chromatography (HPLC): Versatility and Performance
HPLC is a powerful and versatile technique for the analysis of imidazo[1,2-a]pyridines.[9] The choice of detector is critical and depends on the specific requirements of the assay.
-
Fluorescence Detection (FLD): Many imidazo[1,2-a]pyridine derivatives, like zolpidem and alpidem, possess native fluorescence, making HPLC-FLD a highly sensitive and selective method.[10][11] The selectivity arises from the fact that few endogenous compounds in biological matrices fluoresce at the specific excitation and emission wavelengths of the analytes. This often translates to cleaner chromatograms and lower limits of quantification.[4][10]
-
Tandem Mass Spectrometry (MS/MS): The Gold Standard for Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of drugs and their metabolites in biological matrices due to its unparalleled sensitivity, selectivity, and specificity.[5][12][13][14] The technique's power lies in its ability to monitor specific precursor-to-product ion transitions for the analyte and its internal standard, effectively filtering out matrix interference.[5] This high degree of selectivity allows for simpler and faster sample preparation methods.
Gas Chromatography-Mass Spectrometry (GC-MS): A Robust Alternative
GC-MS is another well-established technique for the analysis of imidazo[1,2-a]pyridine derivatives.[8] It offers excellent chromatographic resolution and the mass spectrometer provides high selectivity and structural information. However, a key consideration for GC-MS is the volatility and thermal stability of the analytes. For some imidazo[1,2-a]pyridine derivatives or their metabolites, derivatization may be necessary to improve their chromatographic properties.[15]
Pillar 2: The Foundation of Reliable Data - Sample Preparation
The complexity of biological matrices such as plasma, blood, and urine necessitates a robust sample preparation strategy to remove interfering substances and concentrate the analyte of interest. The primary goals are to minimize matrix effects, improve analytical column longevity, and enhance assay sensitivity.
Liquid-Liquid Extraction (LLE): A Classic and Effective Technique
LLE is a widely used method for the extraction of imidazo[1,2-a]pyridines from biological fluids.[10][16] The principle involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. The choice of solvent is critical and is based on the polarity of the analyte. For imidazo[1,2-a]pyridines, which are moderately polar, solvents like toluene-isoamyl alcohol or methyl t-butyl ether (MTBE) have proven effective.[5][10]
Solid-Phase Extraction (SPE): High Recovery and Cleanliness
SPE offers a more controlled and often cleaner extraction compared to LLE.[16][17] It utilizes a solid sorbent packed in a cartridge to retain the analyte from the liquid sample. Interfering components are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. Polymeric ion-exchange sorbents have been successfully used for the extraction of zolpidem and its metabolites.[17]
Protein Precipitation (PPT): A Rapid Approach for High-Throughput Analysis
For high-throughput applications, particularly with LC-MS/MS, protein precipitation is a simple and fast method.[15] It involves adding a water-miscible organic solvent, such as acetonitrile, to the plasma or serum sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is directly injected or further processed. While fast, this method may result in less clean extracts compared to LLE or SPE, potentially leading to more significant matrix effects.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a comprehensive guide. It is essential to note that these should be considered as templates and may require optimization based on the specific imidazo[1,2-a]pyridine derivative, biological matrix, and available instrumentation.
Protocol 1: Quantification of Zolpidem in Human Plasma using LC-MS/MS
This protocol describes a validated method for the sensitive and selective quantification of zolpidem in human plasma, a common application in clinical and pharmacokinetic studies.[5]
1. Materials and Reagents:
-
Zolpidem reference standard
-
Dibucaine (Internal Standard - IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Methyl t-butyl ether (MTBE)
-
Human plasma (drug-free)
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (Dibucaine in methanol).
-
Add 500 µL of MTBE.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: Reversed-phase C18 column (e.g., Luna C18, 50 mm x 2.0 mm, 5 µm)[5]
-
Mobile Phase: 10 mM ammonium formate buffer (pH 3.0) and methanol (15:85, v/v)[5]
-
Flow Rate: 250 µL/min[5]
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
4. Method Validation: The method must be validated according to the International Council for Harmonisation (ICH) M10 guidelines on bioanalytical method validation.[18][19][20][21] Key validation parameters include:
-
Selectivity
-
Accuracy and Precision
-
Calibration Curve (Linearity and Range)
-
Lower Limit of Quantification (LLOQ)
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Protocol 2: Quantification of Alpidem in Human Plasma using HPLC with Fluorescence Detection
This protocol details a column-switching HPLC method with fluorescence detection for the determination of alpidem and its metabolites, showcasing an alternative to mass spectrometry.[11]
1. Materials and Reagents:
-
Alpidem reference standard
-
Internal Standard (a structurally related compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
Human plasma (drug-free)
2. Sample Preparation (Online Solid-Phase Extraction):
-
Configure the HPLC system with a column-switching valve.
-
Inject 200 µL of the plasma sample directly onto a C18 precolumn.[11]
-
Wash the precolumn with water to remove proteins and salts.
-
After the wash step, switch the valve to elute the trapped analytes from the precolumn onto the analytical column using the mobile phase.[11]
3. HPLC-FLD Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a column-switching valve
-
Precolumn: C18 material
-
Analytical Column: C8 column[11]
-
Mobile Phase: Acetonitrile-methanol-phosphate buffer solution (45:15:45, v/v/v)[11]
-
Flow Rate: 1.5 mL/min[11]
-
Fluorescence Detector:
4. Method Validation: As with the LC-MS/MS method, full validation according to ICH guidelines is mandatory to ensure the reliability of the data.[22]
Visualization of Experimental Workflows
To provide a clear visual representation of the analytical processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for Imidazo[1,2-a]pyridine Quantification by LC-MS/MS.
Caption: Workflow for Imidazo[1,2-a]pyridine Quantification by HPLC-FLD.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the performance characteristics of the described analytical methods for the quantification of zolpidem, providing a clear comparison for method selection.
| Parameter | LC-MS/MS Method for Zolpidem[5] | HPLC-FLD Method for Zolpidem[10][23] |
| Biological Matrix | Human Plasma | Human Plasma |
| Sample Volume | 100 µL | 1 mL |
| Extraction Method | Liquid-Liquid Extraction (MTBE) | Double Liquid-Liquid Extraction |
| Linearity Range | 0.05 - 200 ng/mL | 2.5 - 250 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 1 - 2.5 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 5% |
| Inter-day Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
Conclusion: Ensuring Data Integrity in Bioanalysis
The quantification of imidazo[1,2-a]pyridine derivatives in biological samples is a critical task in both clinical and forensic settings. The choice of analytical methodology, primarily between LC-MS/MS and HPLC-FLD, should be guided by the specific requirements for sensitivity, selectivity, and throughput. A well-developed and rigorously validated method, adhering to international guidelines such as ICH M10, is paramount for generating reliable and defensible data.[18][19][20][21] The protocols and workflows presented in this application note provide a solid foundation for laboratories to establish robust and effective bioanalytical methods for this important class of therapeutic agents.
References
-
Wikipedia. Zolpidem. [Link]
-
KCAS Bio. (2024, April 4). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]
-
Kymos. ICH M10 guideline: validation of bioanalytical methods. [Link]
-
Durol, A. L., & Greenblatt, D. J. (1997). Analysis of zolpidem in human plasma by high-performance liquid chromatography with fluorescence detection: application to single-dose pharmacokinetic studies. Journal of Analytical Toxicology, 21(5), 388–392. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
SciSpace. Analysis of zolpidem in human plasma by high-performance liquid chromatography with fluorescence detection: application to singl. [Link]
-
Bae, J. W., et al. (2014). Determination of zolpidem in human plasma by liquid chromatography-tandem mass spectrometry for clinical application. ResearchGate. [Link]
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Merlini, L., et al. (1994). Determination of alpidem, an imidazopyridine anxiolytic, and its metabolites by column-switching high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 660(1), 188-194. [Link]
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Sarparast, M., et al. (2016). Quantitation of zolpidem in biological fluids by electro-driven microextraction combined with HPLC-UV analysis. PubMed Central. [Link]
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European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
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International Council for Harmonisation. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
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de Castro, A., et al. (2009). Methods for the analysis of nonbenzodiazepine hypnotic drugs in biological matrices. Bioanalysis, 1(3), 613-627. [Link]
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PubMed. Bioanalytics of nimodipine--an overview of methods. [Link]
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ResearchGate. (2025, October 14). Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry. [Link]
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El-Sohly, M. A., et al. (2018). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PubMed Central. [Link]
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ResearchGate. (2015, February 5). Analytical methodologies for determination of benzodiazepines in biological samples. [Link]
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ResearchGate. (2025, August 7). Current bioanalytical methods for pharmacokinetic studies of drugs used in neglected tropical diseases. [Link]
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Bioanalysis Zone. (2012, February 6). Methods for the analysis of nonbenzodiazepine hypnotic drugs in biological matrices. [Link]
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Kuchar, A., et al. (2015). Simultaneous analysis of zolpidem and its metabolite in whole blood and oral fluid samples by SPE-LC/MS for clinical and forensic purposes. Advanced Medical Sciences, 60(1), 116-122. [Link]
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PubMed. (1997). Analysis of zolpidem in human plasma by high-performance liquid chromatography with fluorescence detection: application to single-dose pharmacokinetic studies. [Link]
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Singh, R., et al. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Applied Organometallic Chemistry, 33(10), e5137. [Link]
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Al-Hayali, R., et al. (2024). Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry. Heliyon, 10(1), e23456. [Link]
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Li, S., et al. (2021). A Retrospective Analysis on Clinical Practice-Based Approaches Using Zolpidem and Lorazepam in Disorders of Consciousness. Brain Sciences, 11(6), 726. [Link]
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ResearchGate. (2016, November 8). (PDF) Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices. [Link]
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Molecules. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
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Patel, D. R., et al. (2024). Imidazo[1,2-a]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry, 31. [Link]
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Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]
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MDPI. (2021). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. [Link]
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Semantic Scholar. (2007, July 1). [PDF] LC-API/MS in drug metabolism and pharmacokinetic studies. [Link]
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Letters in Applied NanoBioScience. (2021, January 20). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. [Link]
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Prentice, B. M., et al. (2018). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Journal of The American Society for Mass Spectrometry, 29(10), 2099–2107. [Link]
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Lee, J., et al. (2021). Interrupted Time Series Analysis of Changes in Zolpidem Use Due to Media Broadcasts. International Journal of Environmental Research and Public Health, 18(10), 5171. [Link]
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NIH. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for imidazo[1,2-a]pyridine synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of imidazo[1,2-a]pyridines. This document is designed for researchers, medicinal chemists, and process development scientists who work with this privileged heterocyclic scaffold. Our goal is to provide practical, experience-driven insights to help you optimize your reaction conditions and troubleshoot common experimental challenges. This guide is structured as a series of questions and answers, reflecting the real-world problems you may encounter at the bench.
Part 1: Core Troubleshooting Guide
This section addresses the most frequent and critical issues encountered during the synthesis of imidazo[1,2-a]pyridines. We delve into the root causes of these problems and provide actionable solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
Question: My reaction between a 2-aminopyridine and an α-haloketone is giving very low yields or failing completely. What are the most likely causes and how can I fix it?
Answer: This is a classic and robust method, often referred to as the Tschitschibabin reaction, but its success hinges on a delicate balance of factors.[1][2] The mechanism involves two key steps: an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic ring.[3][4] Low yields typically point to a failure in one or both of these steps.
Causality & Solutions:
-
Inefficient Initial N-Alkylation: The first step is the formation of an N-phenacylpyridinium halide intermediate. If this step is slow or fails, the entire reaction stalls.
-
Reactivity of the Haloketone: The reactivity order is α-iodoketones > α-bromoketones > α-chloroketones. If you are using an α-chloroketone and getting low yields, consider synthesizing the α-bromo analogue. Some modern methods even generate the α-bromoacetophenone in situ using NBS (N-Bromosuccinimide), which can be highly effective.[4]
-
Steric Hindrance: Bulky groups on either the 2-aminopyridine or the α-haloketone can significantly slow the SN2 reaction. In these cases, increasing the reaction temperature or switching to a higher-boiling point solvent like DMF or n-BuOH may be necessary.[3][5]
-
-
Failure of Cyclization/Dehydration: The second step requires the exocyclic amino group to attack the carbonyl, followed by elimination of water.
-
Base Strength: While some versions of this reaction are run without a base, the presence of a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is often beneficial.[2][3] The base neutralizes the HBr or HCl formed during the reaction, preventing the protonation of the 2-aminopyridine starting material, which would render it non-nucleophilic.
-
Solvent Choice: Protic solvents like ethanol can facilitate the cyclization step. However, for sluggish reactions, a high-boiling aprotic polar solvent like DMF can be effective, often at elevated temperatures.[6] Some protocols have found success using green solvents like water or PEG-400, particularly with microwave assistance.[4]
-
-
Reaction Conditions Not Optimized:
-
Temperature: Many modern procedures can be run at room temperature or with gentle heating (e.g., 60 °C).[1] However, the original Tschitschibabin reaction often required high temperatures (150-200 °C).[1][2] If your substrates are unreactive, a systematic increase in temperature is a logical step.
-
Catalyst-Free vs. Catalyzed: While many protocols are catalyst-free, certain challenging substrates may benefit from catalysis.[7] For example, Lewis acids like FeCl₃ have been shown to catalyze the reaction between 2-aminopyridines and nitroolefins to form imidazo[1,2-a]pyridines.[1]
-
Troubleshooting Flowchart for Low Yield
Below is a logical workflow to diagnose the cause of low product yield in your synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
Issue 2: Formation of Side Products and Purification Challenges
Question: My reaction is working, but it's messy. I'm seeing multiple spots on my TLC plate and purification by column chromatography is difficult. What are these side products and how can I avoid them?
Answer: Side product formation is common, especially in one-pot or multicomponent reactions. Identifying the likely impurities is the first step toward suppressing their formation and simplifying your purification.
Common Side Products & Solutions:
-
Unreacted Starting Materials: The most common "impurity." If the polarity of your product is very close to that of the 2-aminopyridine or ketone, separation can be challenging.
-
Solution: Try to drive the reaction to completion by increasing the reaction time or temperature. Alternatively, using a slight excess (1.1-1.2 equivalents) of the more volatile or easily removed reactant can help consume the limiting reagent. For basic 2-aminopyridine starting material, an acidic wash during workup can help remove it into the aqueous layer, provided your product is stable to acid.
-
-
Polymerization/Tarry Material: This often occurs at high temperatures, especially with electron-rich or reactive starting materials.
-
Solution: Lower the reaction temperature. If the reaction requires heat, ensure it is heated evenly and under an inert atmosphere (N₂ or Ar) to prevent oxidative decomposition.
-
-
Isomeric Products: If you are using a substituted 2-aminopyridine (e.g., 2-amino-4-methylpyridine), you can sometimes get regioisomers. While the reaction is generally regioselective for attack at the endocyclic nitrogen, alternative cyclization pathways can occur under certain conditions.
Optimizing Purification:
-
Column Chromatography: Imidazo[1,2-a]pyridines are often basic. Adding a small amount of triethylamine (~1%) to your eluent system (e.g., Hexane/Ethyl Acetate) can prevent streaking on silica gel and lead to sharper peaks.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Screen various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile) to find one where your product is soluble when hot but sparingly soluble when cold.
-
Automated Chromatography: For complex mixtures or library synthesis, automated flash chromatography systems provide superior separation efficiency and reproducibility.[10]
Part 2: Frequently Asked Questions (FAQs)
This section covers broader questions about experimental design and optimization for the synthesis of imidazo[1,2-a]pyridines.
Question 1: What are the main synthetic strategies, and how do I choose the right one?
Answer: There are several powerful strategies, and the best choice depends on the substitution pattern you desire and the starting materials available.
| Synthetic Strategy | Key Reactants | Typical Products | Advantages | Considerations |
| Tschitschibabin / Condensation | 2-Aminopyridine + α-Haloketone | 2,3-Disubstituted | Simple, often catalyst-free, robust.[1][7] | Can require high temperatures; α-haloketones can be lachrymatory. |
| Groebke–Blackburn–Bienaymé (GBB) | 2-Aminopyridine + Aldehyde + Isocyanide | 3-Amino-substituted | High atom economy, builds complexity quickly in one pot.[3][11] | Requires a catalyst (e.g., Sc(OTf)₃, NH₄Cl); isocyanides have a strong odor.[11][12] |
| Oxidative Coupling | 2-Aminopyridine + Ketone/Alkyne | 2,3-Disubstituted | Avoids pre-functionalized ketones (e.g., α-halo).[9] | Often requires a metal catalyst (e.g., CuI, Fe) and an oxidant (e.g., air, O₂).[9] |
| Catalyst-Free MCRs | 2-Aminopyridine + Boronic Acid + Glyoxylic Acid | C-3 Arylomethylated | Avoids metal catalysts and oxidants; eco-friendly.[13] | May require higher temperatures to drive decarboxylation. |
General Workflow Diagram
Caption: A generalized experimental workflow for imidazo[1,2-a]pyridine synthesis.
Question 2: How critical is the choice of catalyst and solvent?
Answer: The choice of catalyst and solvent is paramount and can dramatically affect yield, reaction time, and even which products are formed.
-
Catalysts:
-
Metal-Free: Many modern syntheses aim to be metal-free for environmental and cost reasons. Iodine, for instance, is a cheap, effective, and benign catalyst for many multicomponent reactions leading to imidazo[1,2-a]pyridines.[14][15]
-
Lewis Acids: Sc(OTf)₃, InCl₃, and FeCl₃ are effective in activating carbonyls and promoting cyclization, especially in GBB-type reactions.[1][12]
-
Copper Catalysts: CuI is widely used in oxidative coupling reactions, often using air as the terminal oxidant, which is highly efficient and green.[9]
-
Gold Catalysts: Gold catalysis can enable mild reaction conditions, which is particularly useful for substrates with sensitive functional groups or stereocenters.[16]
-
-
Solvents:
-
Polar Protic: Ethanol and water are excellent "green" solvents. Ethanol is common for classic condensation reactions, while water has been used effectively in ultrasound-assisted syntheses.[6][15]
-
Polar Aprotic: DMF, DMSO, and Acetonitrile are used when higher temperatures are needed or when reactants have limited solubility in other solvents.
-
Solvent-Free: For maximum environmental benefit and efficiency, solvent-free reactions are ideal. These are often performed by gently heating a mixture of the solid reactants, sometimes with microwave irradiation to ensure rapid and uniform heating.[1][7]
-
Question 3: Can I use microwave irradiation to speed up my reaction?
Answer: Absolutely. Microwave-assisted synthesis is a well-established technique for accelerating many organic reactions, including the synthesis of imidazo[1,2-a]pyridines.
-
Advantages:
-
Rate Enhancement: Reactions that take hours at reflux can often be completed in minutes in a microwave reactor.[1][11]
-
Higher Yields: Rapid heating can sometimes minimize the formation of thermal decomposition byproducts.
-
Improved Reproducibility: Modern microwave reactors provide precise temperature and pressure control.
-
-
Protocol Example: Microwave-Assisted Synthesis
-
In a 10 mL microwave-sealed tube, combine the 2-aminopyridine (1.0 mmol), the α-haloketone (1.0 mmol), and NaHCO₃ (1.5 mmol).
-
Add 3-5 mL of a suitable solvent (e.g., Ethanol or DMF).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 100-140 °C) for 5-30 minutes. Use a hold time and monitor pressure.
-
After the reaction, cool the vessel to room temperature before opening.
-
Proceed with standard aqueous workup and purification.
-
Always consult safety guidelines for your specific microwave reactor, especially concerning solvent choice and pressure limits.
References
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate. [Link]
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Institutes of Health. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Optimization of reaction condition for the formation of imidazo pyridine. ResearchGate. [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health. [Link]
-
Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO. [Link]
-
Synthesis of Substituted Imidazo[1,2‐a]pyridines... by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]
-
An efficient synthesis of new imidazo[1,2-a] pyridine... via a five-component cascade reaction. ResearchGate. [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines... ACS Publications. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health. [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
-
One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Institutes of Health. [Link]
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Technical Support Center: Synthesis of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the synthesis of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure the highest purity of the final product. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, and mastering its synthesis is a critical step in drug discovery pipelines.[1][2][3]
This document moves beyond a simple protocol, offering in-depth troubleshooting advice and evidence-based optimization strategies to empower you in your synthetic endeavors.
Core Synthetic Strategy: The Tschitschibabin Annulation
The most reliable and widely adopted method for constructing the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[4][5] For the target molecule, this translates to the reaction between 2-Amino-3-bromo-5-methylpyridine and an electrophilic three-carbon building block, typically Methyl bromopyruvate .
The reaction proceeds via an initial SN2 reaction, where the exocyclic nitrogen of the aminopyridine attacks the α-carbon of the pyruvate, displacing the bromide. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Caption: General workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?
A: Low yield is the most common complaint. Before making drastic changes to the protocol, systematically investigate these three critical areas:
-
Purity of Starting Materials: The 2-aminopyridine starting material can contain impurities that inhibit the reaction. More critically, Methyl bromopyruvate is highly reactive and susceptible to hydrolysis and polymerization. Ensure it is used fresh or purified by distillation under reduced pressure before use. Impurities in starting materials are a leading cause of side reactions and reduced yields.[6]
-
Reaction Temperature: This reaction has a narrow optimal temperature window. Too low, and the reaction stalls; too high, and you risk significant decomposition of the pyruvate reagent and the product, leading to a dark, tarry mixture. A temperature range of 60-80°C in a solvent like ethanol or acetonitrile is a typical starting point.
-
Base Stoichiometry and Strength: A base, such as sodium bicarbonate (NaHCO₃), is crucial to neutralize the hydrobromic acid (HBr) formed during the cyclization. Insufficient base can halt the reaction. However, a base that is too strong can promote self-condensation of the methyl bromopyruvate. NaHCO₃ is often the ideal choice due to its mildness.
Q2: The reaction mixture turns dark brown or black almost immediately. What is causing this, and can the product be salvaged?
A: A rapid color change to dark brown or black is a strong indicator of decomposition, primarily of the Methyl bromopyruvate. This reagent can readily polymerize, especially at elevated temperatures or in the presence of strong bases.
-
Preventative Measures:
-
Add the Methyl bromopyruvate solution dropwise to the heated solution of the 2-aminopyridine and base over 20-30 minutes. This maintains a low instantaneous concentration of the pyruvate, minimizing self-condensation.
-
Ensure your reaction temperature has not overshot the target. Use a precisely controlled oil bath.
-
Confirm the purity of your solvent. Peroxides in aged ethers or aldehydes in improperly stored ethanol can initiate side reactions.
-
-
Salvage Strategy: While difficult, it may be possible to recover some product. After the reaction time, quench the mixture in ice water, extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), and wash the organic layer extensively. Be prepared for a challenging purification by column chromatography.
Q3: My TLC analysis shows a significant amount of unreacted 2-aminopyridine starting material even after prolonged reaction times. How can I drive the reaction to completion?
A: Stalling is typically due to suboptimal reaction conditions or stoichiometry.
-
Temperature & Time: For less reactive substrates, higher temperatures or longer reaction times may be necessary.[6] If you are running the reaction at 60°C, consider incrementally increasing the temperature to 70°C or 80°C while carefully monitoring for decomposition via TLC.
-
Stoichiometry: Ensure you are using a slight excess (1.1 to 1.2 equivalents) of the Methyl bromopyruvate. Because it is prone to degradation, a small excess can help ensure enough is present to react with all the limiting 2-aminopyridine.
-
Solvent Choice: Highly polar aprotic solvents like DMF can sometimes accelerate SN2 reactions, but they require higher temperatures to be removed during workup and can be more difficult to purify. Acetonitrile is often a good compromise.
Q4: I see multiple product spots on my TLC plate. What are the likely side products?
A: Besides starting materials, several side products can form. Understanding them is key to optimizing conditions and purification.
-
Hydrolyzed Product: If water is present in the solvent or reagents, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This will appear as a more polar spot on the TLC plate.
-
Dimerization/Polymerization Products: As mentioned, the pyruvate can self-react. These products are often high molecular weight tars that may remain at the baseline of the TLC.
-
Positional Isomers (less common): While the cyclization is generally regioselective, trace amounts of other isomers could theoretically form depending on the specific electronics of the starting pyridine, though this is less of a concern for this specific substitution pattern.
Caption: Potential side reactions that compete with the desired synthesis.
Q5: What is the most effective method for purifying the crude product?
A: A two-stage approach is often most effective.
-
Flash Column Chromatography: This is the primary method for separating the product from unreacted starting materials and non-polar impurities. A gradient elution system, starting with a less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing polarity, is recommended. The typical purity after chromatography can be 70-95%.[7]
-
Recrystallization: For achieving high purity (>98%), recrystallization is ideal.[7][8] After chromatography, dissolve the combined, clean fractions in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) and allow it to cool slowly. This process effectively removes trace impurities, often yielding a crystalline solid suitable for analytical characterization.
Troubleshooting Guide at a Glance
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Reaction temperature too low.2. Inactive Methyl bromopyruvate.3. Insufficient base. | 1. Increase temperature by 10°C increments.2. Use freshly opened or purified pyruvate.3. Ensure at least 1.5-2.0 equivalents of NaHCO₃ are used. |
| Dark, Tarry Mixture | 1. Reaction temperature too high.2. Pyruvate added too quickly.3. Presence of impurities. | 1. Reduce temperature; use a controlled oil bath.2. Add pyruvate dropwise over 30 mins.3. Purify starting materials and use anhydrous solvents. |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Ester hydrolysis.3. Side product formation. | 1. Increase reaction time or temperature.2. Use anhydrous solvents and reagents.3. Optimize conditions (temp, base) and purify via chromatography. |
| Difficult Purification | 1. Streaking on silica column.2. Product oiling out. | 1. Add 0.5-1% triethylamine to the eluent to deactivate silica.2. After column, attempt recrystallization from a different solvent system. |
Validated Experimental Protocol
This protocol serves as a robust starting point. Optimization may be required based on your specific lab conditions and reagent batches.
Materials:
-
2-Amino-3-bromo-5-methylpyridine (1.0 eq)
-
Methyl bromopyruvate (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Ethanol (200 proof, anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Amino-3-bromo-5-methylpyridine (1.0 eq) and Sodium Bicarbonate (2.0 eq).
-
Add anhydrous ethanol to create a ~0.2 M solution with respect to the aminopyridine.
-
Heat the mixture to 70°C in a pre-heated oil bath with vigorous stirring.
-
In a separate flask, dissolve Methyl bromopyruvate (1.1 eq) in a small amount of anhydrous ethanol.
-
Using a dropping funnel, add the Methyl bromopyruvate solution to the heated reaction mixture dropwise over 30 minutes.
-
Maintain the reaction at 70°C and monitor its progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent) every 60 minutes until the 2-aminopyridine spot is consumed (typically 4-8 hours).
-
Once complete, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate.
-
Combine the fractions containing the pure product, concentrate under reduced pressure, and perform a final recrystallization from hot ethanol to yield Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate as a crystalline solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Logic Flow
Caption: A decision tree to guide troubleshooting efforts for the synthesis.
References
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- Benchchem. Application Notes and Protocols for the Purification of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine.
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
- ACS Omega. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines.
- RSC Advances. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity.
- PubMed. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway.
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- Benchchem. troubleshooting poor reproducibility in 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine experiments.
- PMC - NIH. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction.
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- Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
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- MDPI. C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3.
- PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
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- E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
- PubMed. General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles.
- PubChem. Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.
- Santa Cruz Biotechnology. 8-Bromo-6-methylimidazo[1,2-a]pyridine | CAS 136117-93-6.
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Overcoming solubility issues of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate in assays
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile therapeutic potential.[1][2][3][4] Compounds such as Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate are frequently investigated for their biological activity. However, the desirable structural features of this class—a rigid, planar, bicyclic system often decorated with lipophilic substituents—frequently lead to a significant experimental challenge: poor aqueous solubility.
Low solubility is a critical bottleneck in drug discovery. It can lead to underestimated compound potency, high data variability, and misleading structure-activity relationships (SAR).[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for diagnosing, troubleshooting, and overcoming solubility issues encountered with Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate and related analogs in common in vitro assays.
Frequently Asked Questions (FAQs)
Q1: I dissolved my compound in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. What happened?
A1: This is a classic sign of a compound exceeding its kinetic solubility limit.[7][8] While your compound is soluble in 100% DMSO, the final concentration of DMSO in your assay (typically ≤1%) is not sufficient to keep the compound dissolved in the aqueous environment. The compound "crashes out" of solution upon dilution.[5][7]
Q2: What is the maximum concentration of DMSO I can use in my assay?
A2: This is highly assay-dependent. As a general rule, most enzyme and cell-based assays tolerate DMSO up to 0.5-1% v/v. Higher concentrations can perturb enzyme conformation and activity[9][10][11][12] or exhibit cytotoxicity in cell-based assays. It is crucial to run a solvent tolerance control experiment for your specific assay to determine the highest acceptable DMSO concentration that does not interfere with your results.[11]
Q3: Can I just heat the solution to get my compound to dissolve?
A3: Gentle warming (e.g., to 37°C) can sometimes help dissolve a compound in a stock solution.[13] However, this creates a supersaturated solution. Upon cooling to room temperature or the assay temperature, the compound is likely to precipitate. This approach should be used with caution and is not a substitute for proper formulation.
Q4: My compound seems to be soluble, but my results are inconsistent. Could solubility still be the problem?
A4: Yes. Micro-precipitation or the formation of compound aggregates can occur without visible turbidity. These aggregates can lead to non-specific assay inhibition and are a major source of data variability.[5] Low solubility can significantly reduce the effective concentration of the monomeric compound available to interact with the target.[5][6]
In-Depth Troubleshooting Guide
Successfully working with poorly soluble compounds requires a systematic approach. This guide will walk you through a logical workflow to identify the source of the problem and implement a robust solution.
Step 1: Understand Your Compound
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate possesses several features that suggest low aqueous solubility:
-
Imidazo[1,2-a]pyridine Core: A flat, aromatic, and relatively hydrophobic scaffold.[1][2]
-
Bromo and Methyl Groups: These substituents increase the molecule's lipophilicity (hydrophobicity).
-
Carboxylate Ester: While providing some polarity, its effect is often insufficient to overcome the hydrophobicity of the rest of the molecule.
This profile makes the compound a prime candidate for solubility-driven assay artifacts.
Step 2: The Decision Workflow for Solubility Enhancement
The following diagram outlines a systematic process for addressing solubility issues.
Caption: Decision workflow for troubleshooting compound solubility.
Step 3: Implementing Solubilization Strategies
If your required assay concentration exceeds the measured kinetic solubility, you must employ a formulation strategy.
Strategy A: Co-Solvents (DMSO Optimization)
The simplest approach is to increase the final percentage of DMSO in your assay, but only if your assay can tolerate it.
-
Mechanism: DMSO is a polar aprotic solvent that is miscible with water and can dissolve a wide range of hydrophobic and hydrophilic molecules.[9][14] It reduces the overall polarity of the aqueous buffer, helping to keep hydrophobic compounds in solution.
-
Causality: Many compounds that are insoluble in pure water will remain soluble in a water/DMSO mixture. However, high concentrations of DMSO can disrupt the hydration shell of proteins, leading to conformational changes and altered enzyme activity or cell stress.[9][10]
-
Validation: Always run a control with the final selected DMSO concentration without your test compound to ensure the solvent itself does not affect the assay baseline or cell viability.
Strategy B: Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, CMC).
-
Mechanism: The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively creating a soluble drug-micelle complex.[15]
-
Common Choices:
-
Tween-80 (Polysorbate 80): A non-ionic surfactant. Often used in cell-based assays at low concentrations (e.g., 0.001-0.01%). It is generally considered less cytotoxic than other surfactants like Triton X-100.[16][17]
-
Triton X-100: A non-ionic surfactant effective for solubilization but can be harsh on cell membranes. More common in biochemical (enzyme) assays.[16]
-
-
Causality & Validation: Surfactants can interfere with assays by denaturing proteins or disrupting cell membranes.[18] It is critical to determine the cytotoxicity profile and potential for assay interference for any surfactant used.[19][20]
Strategy C: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22][23]
-
Mechanism: They act as molecular containers, encapsulating the hydrophobic test compound within their central cavity to form a soluble "inclusion complex".[24][25] The hydrophilic exterior of the cyclodextrin ensures the entire complex remains dissolved in the aqueous buffer.[21][24]
-
Common Choices:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified derivative with significantly enhanced aqueous solubility and low toxicity compared to native β-cyclodextrin.[21]
-
-
Causality & Validation: The formation of an inclusion complex is a reversible equilibrium. The choice of cyclodextrin and its concentration must be optimized to ensure the compound remains encapsulated under assay conditions. The cyclodextrin itself is generally biologically inert, but validation is still required to confirm it does not interfere with the specific assay target.
Data Summary: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Typical Concentration | Pros | Cons & Potential Liabilities |
| Co-Solvent (DMSO) | Reduces bulk solvent polarity.[14] | 0.1% - 5% (Assay Dependent) | Simple to implement; compatible with most stock solutions. | Can cause enzyme inhibition or cytotoxicity at >1%.[9][10] |
| Surfactants (Tween-80) | Micellar encapsulation of compound.[15] | 0.001% - 0.1% (Above CMC) | Highly effective for very hydrophobic compounds. | Potential for protein denaturation and cell toxicity.[17][19][20] May interfere with assay signal. |
| Cyclodextrins (HP-β-CD) | Forms soluble inclusion complex.[24][25] | 1 - 10 mM | Low toxicity; generally biologically inert.[21] | Can be expensive; complex formation is an equilibrium. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol describes the standard procedure for preparing a high-concentration stock solution, which is the first step in any assay.
-
Weigh Compound: Accurately weigh a precise amount of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate into a sterile, appropriate-sized glass vial or microcentrifuge tube.
-
Add Solvent: Add the calculated volume of 100% cell culture-grade or spectroscopy-grade DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Solubilize: Vortex the solution vigorously for 1-2 minutes.
-
Visual Inspection: Hold the vial against a light source to ensure the solution is completely clear, with no visible particulates or cloudiness.
-
Gentle Agitation (If Necessary): If the compound is not fully dissolved, use a water bath sonicator for 5 minutes or gently warm the solution to 37°C for 10-15 minutes, followed by vortexing.[13] Allow the solution to return to room temperature before use.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: High-Throughput Kinetic Solubility Assay
This protocol provides a method to estimate the solubility of your compound under the final assay conditions.[7][26][27] It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[8][28]
-
Prepare Compound Plate: In a 96-well polypropylene plate, prepare a serial dilution of your 10 mM compound stock in 100% DMSO. For example, a 2-fold dilution series across 10 wells.
-
Prepare Assay Plate: Add your chosen aqueous assay buffer (e.g., PBS, pH 7.4) to the wells of a clear, flat-bottom 96-well assay plate.
-
Compound Addition: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from the DMSO compound plate into the corresponding wells of the assay plate containing buffer. This should be done rapidly to ensure quick mixing. The final DMSO concentration should match your intended assay condition (e.g., 1%).
-
Incubation: Shake the plate for 1-2 hours at room temperature to allow the system to equilibrate.[7]
-
Measurement (Nephelometry): Read the plate on a nephelometer, which measures light scattering. A sharp increase in the light scattering signal indicates the formation of precipitate. The highest concentration before this increase is the estimated kinetic solubility.
-
Alternative Measurement (UV Absorbance): Alternatively, filter the plate using a solubility filter plate (e.g., 0.45 µm) to separate undissolved particles.[7][26] Measure the UV absorbance of the filtrate in a UV-compatible plate. Compare the absorbance to a standard curve prepared in an appropriate DMSO/buffer mixture to quantify the concentration of the dissolved compound.[26][27]
References
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Gould, S., & Scott, R. C. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 365. [Link]
- Kovvasu, S. P., et al. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 7(7), 127-133.
- Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin in drug delivery: an updated review.
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National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
- Iqbal, J., et al. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review, 3(1), 1-8.
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Zhu, Y., et al. (2020). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega, 5(10), 5038–5046. [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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He, C., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1896–1913. [Link]
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Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(8), 1781–1787. [Link]
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Tesauro, C., et al. (2019). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1633–1640. [Link]
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BioDuro. (n.d.). ADME Solubility Assay. [Link]
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Furlan, F., et al. (2015). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 20(12), 21503–21515. [Link]
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ResearchGate. (2014). Does the concentration of dimethyl sulfoxide (DMSO) influence enzyme activity?. [Link]
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ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
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Chen, Y.-T., et al. (2020). Using a Cellular System to Directly Assess the Effects of Cosmetic Microemulsion Encapsulated DeoxyArbutin. Polymers, 12(11), 2533. [Link]
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ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. [Link]
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ResearchGate. (n.d.). Effect of DMSO concentration. [Link]
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Ivanova, L., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. International Journal of Molecular Sciences, 24(1), 472. [Link]
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Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?. [Link]
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Guseman, A. J., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal, 35(8), e21774. [Link]
- Asgharian, R., et al. (2016). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 3(4), 1-7.
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International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
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Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties. [Link]
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ACS Omega. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
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ResearchGate. (n.d.). The cell viability of Caco-2 cells after exposure to Polysorbate 80 concentrations of 0.05% to 0.5%. [Link]
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Zhang, L., et al. (2017). Tween-20 transiently changes the surface morphology of PK-15 cells and improves PCV2 infection. Virology Journal, 14(1), 1–9. [Link]
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Chemistry For Everyone. (2025). What Are the Properties of a Good Solvent?. YouTube. [Link]
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ResearchGate. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
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National Center for Biotechnology Information. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
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ResearchGate. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Link]
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ResearchGate. (n.d.). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. [Link]
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [Link]
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Modern Research in Inflammation. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
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Technical Support Center: Enhancing the In Vivo Stability of Imidazo[1,2-a]pyridine Compounds
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for overcoming stability challenges associated with imidazo[1,2-a]pyridine compounds in in vivo studies. The unique structure of this scaffold, while offering significant therapeutic potential, presents specific metabolic and physicochemical hurdles.[1][2][3] This document provides in-depth, evidence-based troubleshooting advice and proactive strategies to enhance the stability and ultimate success of your compounds.
Part 1: Troubleshooting Guide: Low In Vivo Exposure
This section addresses the most common issue encountered during preclinical studies: unexpectedly low or variable plasma concentrations of your imidazo[1,2-a]pyridine compound after administration.
Question 1: My imidazo[1,2-a]pyridine compound shows high potency in vitro but has very low exposure when dosed orally in rats. What are the likely causes and how can I investigate them?
Answer:
Low oral exposure is a multifaceted problem that typically stems from two primary sources: poor metabolic stability or unfavorable physicochemical properties leading to low solubility and/or permeability. A systematic approach is required to diagnose the root cause.
Initial Steps: A Logic-Based Workflow
The first step is to determine whether the issue is primarily driven by metabolic liability or physicochemical limitations. The following workflow provides a structured approach to this investigation.
Caption: Workflow for diagnosing low oral exposure.
1. Assess Metabolic Stability:
The primary route of clearance for many nitrogen-containing heterocyclic compounds is hepatic metabolism, often mediated by Cytochrome P450 (CYP) enzymes.[4][5][6]
-
Recommended Action: Perform an in vitro metabolic stability assay using liver microsomes (e.g., from human, rat, or mouse) or hepatocytes.[4][7] These assays provide a measure of intrinsic clearance (CLint), which is a reliable predictor of in vivo hepatic clearance.[4][8]
-
Interpreting Results:
-
High Clearance (short half-life): If your compound is rapidly consumed in these assays, metabolic liability is the primary issue. Studies have shown that imidazo[1,2-a]pyridines can undergo monohydroxylation on the core scaffold or oxidation of substituents.[9]
-
Low Clearance (long half-life): If the compound is stable, the problem is more likely related to poor absorption due to physicochemical factors.
-
2. Assess Physicochemical Properties:
If metabolic stability is good, focus on the factors governing absorption from the gastrointestinal tract.
-
Recommended Action (Solubility): Determine the aqueous solubility of your compound at different pH values (e.g., pH 2.0, 6.8) to simulate conditions in the stomach and intestine.
-
Recommended Action (Permeability): Use an in vitro model like the Caco-2 permeability assay. This assay can also indicate if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells, reducing absorption.[10]
Part 2: Proactive Stability Enhancement & FAQs
This section provides answers to frequently asked questions, focusing on proactive strategies you can implement during the design and formulation phases.
Question 2: What are the common metabolic "hotspots" on the imidazo[1,2-a]pyridine scaffold, and how can I design more stable analogs?
Answer:
Understanding the metabolic liabilities of the scaffold is crucial for designing stable molecules. The primary metabolic pathways are typically oxidation reactions catalyzed by CYP enzymes.[5]
Common Metabolic Sites:
The electron-rich nature of the imidazo[1,2-a]pyridine core makes it susceptible to oxidation. Key "hotspots" identified in literature include:
-
C7-position of the pyridine ring: This position is often susceptible to hydroxylation.
-
Substituents: Alkyl groups on the scaffold can undergo hydroxylation or N-dealkylation.
-
Core Ring Oxidation: The imidazole or pyridine rings themselves can be oxidized.[9][11]
Caption: Common metabolic liabilities of the imidazo[1,2-a]pyridine core.
Strategies for Medicinal Chemists:
-
Metabolic Blocking: Introduce substituents that sterically or electronically hinder the metabolic hotspots.
-
Example: Placing a small, electron-withdrawing group like fluorine on or near a site of oxidation can block metabolism. The strong C-F bond is resistant to cleavage, and fluorine's electronegativity can deactivate the ring towards oxidation.[10]
-
-
Reduce Lipophilicity: Highly lipophilic compounds often have higher affinity for CYP enzymes. Systematically reducing the lipophilicity (logP) of your compound can decrease metabolic turnover.
-
Modulate pKa: Altering the basicity of nitrogen atoms can influence metabolic profiles and reduce unwanted interactions with transporters like P-gp.[10] For instance, adding fluorine to a piperidine ring attached to the core has been shown to lower the pKa of the amine, which can improve permeability and reduce efflux.[10]
Question 3: My compound has poor aqueous solubility. What formulation strategies are most effective for imidazo[1,2-a]pyridine compounds?
Answer:
For poorly soluble compounds (BCS Class II or IV), enhancing solubility is key to achieving adequate oral bioavailability.[12][13] Several formulation strategies can be employed, and the best choice depends on the specific properties of your molecule.
Comparison of Common Formulation Strategies:
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Solid Dispersions | The drug is dispersed in a polymer matrix, often in an amorphous state, which has higher energy and solubility than the crystalline form.[12][14][15] | Significant increase in dissolution rate and solubility; can create supersaturated solutions.[13] | Can be physically unstable (recrystallization); manufacturing can be complex (e.g., hot-melt extrusion, spray drying).[15] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a microemulsion in the GI tract.[12][16] | Enhances solubility and can improve absorption via lymphatic pathways, potentially avoiding first-pass metabolism. | Can have limited drug-loading capacity; chemical stability of the drug in the lipid vehicle must be confirmed. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the hydrophobic core of a cyclodextrin, whose hydrophilic exterior improves water solubility.[12][13] | Forms a true solution, leading to rapid dissolution; well-established and GRAS excipients. | Drug loading is dependent on the stoichiometry of the complex; high concentrations of cyclodextrins can have side effects.[13] |
| Particle Size Reduction (Nanonization) | Decreasing the particle size to the nanometer range dramatically increases the surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.[14][15] | Applicable to a wide range of compounds; can significantly improve dissolution velocity. | High surface energy can lead to particle agglomeration, requiring stabilizers; may not be sufficient for extremely insoluble compounds.[14] |
Starting Point Recommendation: For many imidazo[1,2-a]pyridine compounds, which are often crystalline solids, creating an amorphous solid dispersion is a powerful and frequently successful first approach to explore.
Part 3: Key Experimental Protocols
To ensure reproducibility and accuracy, this section provides a standardized protocol for a critical in vitro assay.
Protocol: In Vitro Metabolic Stability Assessment using Rat Liver Microsomes (RLM)
This protocol determines the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Rat Liver Microsomes (RLM), (e.g., 20 mg/mL stock)
-
NADPH Regenerating System (e.g., Corning Gentest™)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Positive Control Compound (e.g., Verapamil, known to be metabolized)
-
Acetonitrile (ACN) with internal standard for LC-MS/MS analysis
-
Incubator/water bath at 37°C
Procedure:
-
Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and RLM. The final protein concentration in the incubation should be 0.5-1.0 mg/mL.
-
Prepare Compound Solution: Dilute the test compound stock to an intermediate concentration in phosphate buffer. The final concentration of the test compound in the incubation should be 1 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Initiate Reaction:
-
Pre-warm the master mix and compound solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold ACN with an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing:
-
Vortex the quenched samples thoroughly.
-
Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining percentage of the parent compound at each time point using a calibrated LC-MS/MS method.
-
Plot the natural log of the % remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. Available from: [Link]
-
Shaikh, J. et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]
-
Hummert, C. et al. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
Van den Mooter, G. Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online. Available from: [Link]
-
Zhang, L. et al. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PMC - NIH. Available from: [Link]
-
Chem Help ASAP. metabolic stability & determining intrinsic drug clearance. YouTube. Available from: [Link]
-
Di Francesco, M. et al. Utilizing in vitro drug release assays to predict in vivo drug retention in micelles. PubMed. Available from: [Link]
-
Ananthan, S. et al. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH. Available from: [Link]
-
Crofts, F.G. et al. Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by human cytochrome P4501A1, P4501A2 and P4501B1. PubMed. Available from: [Link]
-
Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. MDPI. Available from: [Link]
-
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. Available from: [Link]
-
Baranczewski, P. et al. Scaling In Vivo Pharmacokinetics from In Vitro Metabolic Stability Data in Drug Discovery. Bentham Science. Available from: [Link]
-
Ferreira, L.A.P. et al. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]
-
Ferreira, L.A.P. et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]
-
ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. Available from: [Link]
-
Goldberg, F.W. et al. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH. Available from: [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available from: [Link]
-
Kim, H. & Novak, R.F. Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. PubMed. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available from: [Link]
-
Felo, J. et al. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC - NIH. Available from: [Link]
-
Study of microbiological destruction of pyridine and its methyl derivatives. ResearchGate. Available from: [Link]
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- 6. ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Minimizing degradation of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate during storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. It is designed to help you minimize degradation during storage and throughout your experimental workflows. The information presented here is synthesized from established principles of organic chemistry and pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate during storage?
The stability of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate can be influenced by several environmental factors, similar to other complex organic molecules used in pharmaceutical development.[1] The key potential degradation triggers are:
-
Humidity/Moisture: The methyl ester functional group is susceptible to hydrolysis, which would convert the ester to the corresponding carboxylic acid. The presence of moisture, especially under acidic or basic conditions, can catalyze this process.[2][3] The imidazopyridine core, being somewhat basic, could potentially autocatalyze this reaction if sufficient water is present. The position of nitrogen atoms in pyridine derivatives can influence their sensitivity to moisture.[4]
-
Temperature: Elevated temperatures accelerate the rates of chemical reactions, including degradation pathways.[5][6] For bromo-substituted aromatic compounds, high temperatures can sometimes lead to dehalogenation or other decomposition reactions, though the C-Br bond on an aromatic ring is generally more stable than on an aliphatic chain.[7]
-
Light: Many heterocyclic aromatic compounds are sensitive to light, particularly UV radiation.[5] Photodegradation can lead to complex decomposition pathways, including radical reactions and rearrangements. The imidazo[1,2-a]pyridine scaffold is known to be photoactive and can participate in various light-induced reactions.[8][9]
-
Oxygen: Oxidative degradation is a common pathway for many organic molecules, especially those with electron-rich heterocyclic rings. While the imidazopyridine ring is relatively stable, oxidation can still occur over long-term storage, potentially accelerated by light or trace metal impurities.
Q2: What are the recommended long-term storage conditions for this compound?
To minimize degradation, it is crucial to control the environmental factors mentioned above. The following conditions are recommended for the long-term storage of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to +4°C | Reduces the rate of all potential chemical degradation reactions.[5] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes the risk of oxidative degradation. |
| Light | Amber vial or light-proof container | Protects against photodegradation.[5] |
| Humidity | Tightly sealed container with a desiccant | Prevents hydrolysis of the methyl ester.[6] |
For routine laboratory use, it is advisable to prepare smaller aliquots from the main stock to avoid repeated freeze-thaw cycles and exposure of the bulk material to atmospheric conditions.
Q3: I suspect my sample of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate has degraded. What are the likely degradation products?
Without specific experimental data on this molecule, we can predict the most probable degradation products based on its chemical structure. The two most likely degradation pathways are hydrolysis and photodecomposition.
-
Hydrolysis Product: The primary product of hydrolysis would be 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid . This occurs through the cleavage of the methyl ester bond.[10][11]
-
Photodegradation Products: Photodegradation can be more complex. One potential reaction is dehalogenation , which would result in Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate . Other more complex rearrangements or dimerizations are also possible under UV exposure.[7]
The following diagram illustrates these potential degradation pathways:
Q4: How can I experimentally assess the stability of my sample and identify potential degradants?
A forced degradation study (also known as stress testing) is the most effective way to understand the degradation pathways and develop a stability-indicating analytical method.[1][12][13] This involves subjecting the compound to harsh conditions to intentionally induce degradation.[14][15]
Troubleshooting Guide: Performing a Forced Degradation Study
This guide outlines a typical workflow for a forced degradation study. The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed at detectable levels.
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Workflow Diagram:
Step-by-Step Protocol:
-
Preparation of Stock Solution:
-
Prepare a stock solution of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate in a suitable solvent mixture, such as acetonitrile and water. A typical concentration is 0.5-1.0 mg/mL.
-
-
Application of Stress Conditions:
-
Dispense aliquots of the stock solution into separate vials for each stress condition.
-
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Add 0.1 M HCl to the sample vial. Heat at 60-80°C for several hours to days.[13] | To simulate degradation in an acidic environment. |
| Base Hydrolysis | Add 0.1 M NaOH to the sample vial. Keep at room temperature or heat gently (e.g., 40°C) for several hours.[13] | To simulate degradation in a basic environment. |
| Oxidation | Add 3% hydrogen peroxide (H₂O₂) to the sample vial. Keep at room temperature for up to 24 hours.[12][13] | To assess susceptibility to oxidation. |
| Thermal Stress | Heat the solution at 80°C. For solid-state stress, heat the neat powder at a temperature below its melting point. | To evaluate thermal stability.[5] |
| Photostability | Expose the solution (in a quartz vial) to a photostability chamber with controlled light (UV and visible) and temperature. | To determine light sensitivity.[13] |
-
Quenching the Reaction:
-
After the desired incubation period, stop the degradation reactions.
-
For acid-stressed samples, neutralize with an equivalent amount of base (e.g., 0.1 M NaOH).
-
For base-stressed samples, neutralize with an equivalent amount of acid (e.g., 0.1 M HCl).
-
This step is crucial to prevent further degradation before analysis.
-
-
Analytical Method:
-
The primary analytical technique for a forced degradation study is High-Performance Liquid Chromatography (HPLC) with a UV detector, preferably a Photo Diode Array (PDA) detector.[14]
-
A PDA detector is essential for assessing peak purity, which confirms that the chromatographic peak for the parent compound does not co-elute with any degradants.
-
Coupling the HPLC to a Mass Spectrometer (LC-MS) is highly recommended for the structural elucidation of the degradation products.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Look for new peaks (degradants) and a decrease in the peak area of the parent compound.
-
Use the mass spectrometry data to propose structures for the observed degradants.
-
By following this guide, you can proactively identify the stability liabilities of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate and take the necessary precautions to ensure the integrity of your experimental results.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
Gajewska, M., & Ociński, D. (2025). Thermal stability of 1,4-dihydropyridine derivatives in solid state. ResearchGate. Retrieved January 19, 2026, from [Link]
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Pharmaceutical Technology. (n.d.). Early Efforts Identify Unstable APIs. Pharmaceutical Technology. Retrieved January 19, 2026, from [Link]
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Kumar, S., & Singh, R. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Pharmaceutical Sciences and Research. Retrieved January 19, 2026, from [Link]
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Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-13. [Link]. Available from: [Link]
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Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved January 19, 2026, from [Link]
-
Sharma, G., & Saini, V. (2016). Forced degradation studies. MedCrave Online. Retrieved January 19, 2026, from [Link]
-
Reagents and conditions: (i) TMSOK, THF, rt, 16 h. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Hydrolysis of methyl esters.
-
Maldonado-Ortega, U., Trejo-Carbajal, N., Fragoso-Vázquez, M. J., Sánchez-Zavala, M., Meléndez-Rodríguez, M., & Suárez-Castillo, O. R. (2019). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved January 19, 2026, from [Link]
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Tian, B., Zhang, L., Ge, P., Liu, P., Zhang, Y., & Tang, X. (2014). A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization. PubMed. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2024). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. ACS Materials Au. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. Retrieved January 19, 2026, from [Link]
-
Cooksey, C. (2010). Methyl ester hydrolysis. ChemSpider SyntheticPages. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Cai, T., et al. (2022). Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. Pharmaceutical Research, 39(9), 2305-2314. [Link]. Available from: [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Retrieved January 19, 2026, from [Link]
-
RSC Publishing. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry. Retrieved January 19, 2026, from [Link]
-
MDPI. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank, 2024(2), M1880. [Link]. Available from: [Link]
-
PubChem. (n.d.). Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. PubChem. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2019). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. Eurasian Chemico-Technological Journal, 21(1), 41-44. [Link]. Available from: [Link]
-
ResearchGate. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. ResearchGate. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases. Retrieved January 19, 2026, from [Link]
-
PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]. Available from: [Link]
-
AA Blocks. (2019). Recent Developments in the Chemistry of Boron Heterocycles. AA Blocks. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3-H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. ResearchGate. Retrieved January 19, 2026, from [Link]
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PubMed. (2010). 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1723. [Link]. Available from: [Link]
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Technical Support Center: Troubleshooting Poor Cell Permeability of Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, translating potent biochemical activity into cellular efficacy is often hampered by a critical pharmacokinetic parameter: cell permeability.
This guide provides in-depth, experience-driven troubleshooting advice and foundational knowledge in a direct question-and-answer format. Our goal is to equip you with the logic and methodologies to diagnose and overcome permeability challenges in your research.
Section 1: Troubleshooting Center
This section addresses specific experimental roadblocks. Each answer provides a logical, step-by-step diagnostic workflow, explaining the scientific rationale behind each experimental choice.
Q1: My imidazo[1,2-a]pyridine derivative is potent in biochemical/enzymatic assays but shows weak or no activity in cell-based assays. Could poor permeability be the issue, and how do I confirm this?
A1: This is a classic and very common scenario in drug discovery. A significant drop in potency between a biochemical (e.g., purified enzyme) assay and a cell-based assay is a strong indicator of poor cell permeability or active efflux. The compound may be excellent at hitting its target, but it simply cannot reach it inside the cell in sufficient concentrations.
Here is a systematic workflow to diagnose the problem:
Before initiating wet lab experiments, conduct a quick in silico analysis of your compound's properties. This provides a predictive foundation. Key parameters include:
-
Lipophilicity (LogP/LogD): Is it in the optimal range (typically 1-3) for passive diffusion?
-
Topological Polar Surface Area (TPSA): A high TPSA (>140 Ų) is often associated with poor permeability.[2]
-
Molecular Weight (MW): Larger molecules (>500 Da) tend to have lower permeability.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): High counts can impede membrane crossing.[3]
These values can be calculated using various software packages and provide early clues.
The most direct way to confirm a permeability issue is to measure it. Start with the simplest, highest-throughput assay.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through a lipid-infused artificial membrane. It exclusively measures passive diffusion and is an excellent first screen. If permeability is low in PAMPA, you have a fundamental passive permeability problem.
If PAMPA results are moderate to high, but cellular activity remains low, the issue may be more complex than simple passive diffusion. The next step is to use a cell monolayer assay.
-
Caco-2 or MDCK Assays: These assays use monolayers of intestinal (Caco-2) or kidney (MDCK) epithelial cells cultured on a semi-permeable membrane.[4][5] They provide two critical pieces of information:
-
Apparent Permeability (Papp): Measures the rate of passage across the cell monolayer in the apical-to-basolateral direction (A→B), simulating absorption.
-
Efflux Ratio (ER): By also measuring permeability in the reverse (basolateral-to-apical, B→A) direction, you can calculate the efflux ratio (Papp B→A / Papp A→B). An ER > 2 is a strong indicator that your compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.[4]
-
The following workflow diagram illustrates this diagnostic process.
Caption: Troubleshooting workflow for discrepant biochemical and cellular activity.
Q2: My initial PAMPA result suggests my compound should be permeable, but it's still inactive in cells. What are the next steps?
A2: This is an excellent diagnostic question. Since PAMPA indicates good passive diffusion potential, the problem lies in the more complex biological environment of a cell. The primary suspects are:
-
Active Efflux: As mentioned above, efflux pumps are a major barrier. Your compound gets in via passive diffusion but is immediately pumped back out. A bidirectional Caco-2 or MDCK-MDR1 (MDCK cells overexpressing the human P-gp transporter) assay is the definitive test here.[4][6] A high efflux ratio confirms this mechanism.
-
Poor Aqueous Solubility: Permeability and solubility are intrinsically linked. A compound cannot permeate a membrane if it first crashes out of the aqueous assay medium.
-
Action: Determine the kinetic solubility of your compound in the specific cell culture medium used for your bioassay. If solubility is significantly lower than the tested concentration, the apparent lack of activity could be an artifact of precipitation, not poor permeability.
-
-
Metabolic Instability: The compound may enter the cell but is rapidly metabolized by intracellular enzymes (e.g., Cytochrome P450s) into an inactive form.
-
Action: Perform a metabolic stability assay using liver microsomes or S9 fractions. If the compound has a short half-life, this could explain the lack of activity in longer-duration cell-based assays.
-
-
Lysosomal Trapping: Basic compounds (with a pKa > 7.5) can become protonated and trapped within the acidic environment of lysosomes (pH ~4.5-5.0). This sequestration prevents the compound from reaching its cytosolic or nuclear target. Imidazo[1,2-a]pyridines, being nitrogenous heterocycles, are susceptible to this.
-
Action: This can be investigated using cell imaging with fluorescently-tagged analogues or by co-incubating with agents that disrupt lysosomal pH (e.g., chloroquine or ammonium chloride) and observing if bioactivity is restored.
-
Q3: My compound is identified as a P-gp efflux substrate. What strategies can I employ to overcome this?
A3: Overcoming P-gp efflux is a common challenge in medicinal chemistry. Several structural modification strategies have proven effective:
-
Reduce Hydrogen Bond Donors: Masking or removing H-bond donors can disrupt the interactions required for transporter recognition.[3]
-
Increase Intramolecular Hydrogen Bonding: Designing the molecule to form an internal hydrogen bond can "hide" polar groups from the solvent and the transporter, effectively making the molecule more lipophilic and less recognizable by the efflux pump.[3]
-
Introduce Fluorine Atoms: Strategic placement of fluorine can lower the pKa of nearby basic nitrogen atoms, reducing their positive charge at physiological pH. This can decrease the electrostatic interactions that often drive P-gp recognition. This strategy has been successfully used to improve the bioavailability of imidazo[1,2-a]pyridine-based inhibitors.[7]
-
Increase Rigidity: Conformationally constraining the molecule, for example by incorporating a cyclized amine, can lock it into a shape that is not recognized by the P-gp binding pocket.[7]
-
"Scaffold Hopping": If a particular imidazo[1,2-a]pyridine core is consistently producing efflux substrates, consider modifying the core itself to an alternative heterocyclic system that maintains the key pharmacophore but has different physical properties.[8][9]
Section 2: Frequently Asked Questions (FAQs)
This section covers foundational concepts related to the permeability of imidazo[1,2-a]pyridine derivatives.
Q1: What are the key physicochemical properties of imidazo[1,2-a]pyridines that govern their cell permeability?
A1: Like most small molecules, the permeability of imidazo[1,2-a]pyridines is governed by a balance of properties that allow them to partition from an aqueous environment into the lipid bilayer of the cell membrane, and then partition back out into the aqueous cytoplasm. The relationship between these properties is often a trade-off.
Caption: Interplay of physicochemical properties influencing cell permeability.
The ideal properties are summarized in the table below, often guided by frameworks like Lipinski's "Rule of 5".
| Property | Guideline for Good Permeability | Rationale |
| LogP | 1 - 3 | Balances aqueous solubility with lipid membrane partitioning. Too low, it won't enter the membrane; too high, it won't exit. |
| Molecular Weight (MW) | < 500 Da | Smaller molecules diffuse more easily across the membrane.[10] |
| TPSA | < 140 Ų | Represents the polar surface area. High TPSA correlates with poor membrane permeability due to the high energy cost of desolvation.[2] |
| H-Bond Donors (HBD) | ≤ 5 | Hydrogen bonds with water must be broken to enter the lipid membrane, which is energetically costly.[3] |
| H-Bond Acceptors (HBA) | ≤ 10 | Similar to HBDs, these contribute to polarity and the energy of desolvation.[3] |
| Aqueous Solubility | > 10 µM | The compound must be dissolved in the extracellular medium to approach the cell membrane.[10] |
Q2: How does the substitution pattern on the imidazo[1,2-a]pyridine core typically affect permeability?
A2: The imidazo[1,2-a]pyridine scaffold offers multiple positions for substitution, and each can dramatically alter physicochemical properties.
-
Positions 2 and 3: These are common sites for introducing key pharmacophoric elements. Large, polar, or highly flexible side chains here can negatively impact permeability. For example, replacing a flexible side chain with a more rigid cyclic amine can sometimes improve properties.[7]
-
Positions 6, 7, and 8: Substitutions on the pyridine ring are often used to fine-tune properties.
-
Adding small, lipophilic groups like a methyl or chloro group can increase LogP and potentially improve passive diffusion, but may also increase metabolic liability or efflux recognition.[11]
-
Introducing polar groups (e.g., carboxamides) can improve solubility but may decrease permeability if not balanced correctly.[12] The placement is key; a polar group that can form an intramolecular hydrogen bond may be less detrimental to permeability.
-
Q3: What are the standard in vitro assays to assess the cell permeability of new chemical entities?
A3: A tiered approach is typically used, moving from simple, high-throughput assays to more complex, lower-throughput but more biologically relevant models.
| Assay Type | Model | Measures | Key Advantages | Key Limitations |
| Artificial Membrane | PAMPA (Parallel Artificial Membrane Permeability Assay) | Passive transcellular permeability | High-throughput, low cost, isolates passive diffusion.[5] | No biological component; cannot measure active transport or metabolism. |
| Cell Monolayer | Caco-2 (Human colorectal adenocarcinoma cells) | Passive permeability, active efflux (P-gp, BCRP), paracellular transport | Gold standard for predicting human intestinal absorption; expresses key transporters.[4][6] | Slow cell growth (21 days), variable transporter expression between labs. |
| Cell Monolayer | MDCK (Madin-Darby Canine Kidney cells) | Passive permeability, active efflux (when transfected with specific transporters, e.g., MDCK-MDR1) | Faster growth (5 days), good for studying specific transporters.[4] | Non-human origin, lower expression of some metabolic enzymes compared to Caco-2. |
| Vascular Permeability | HUVEC (Human Umbilical Vein Endothelial Cells) | Permeability across an endothelial barrier | Models the blood-vessel wall, relevant for distribution into tissues.[13][14] | More complex setup, not typically for initial permeability screening. |
Section 3: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general outline for determining the passive permeability (Pe) of a test compound.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plate (matching the filter plate)
-
PAMPA lipid solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds, high permeability control (e.g., propranolol), low permeability control (e.g., atenolol)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the PAMPA lipid solution onto the membrane of each well in the filter plate. Allow the solvent to evaporate for 5-10 minutes.
-
Prepare Donor Solutions: Dissolve test compounds and controls in PBS to a final concentration of 10-100 µM. Ensure the final DMSO concentration is low (<1%) to not disrupt the membrane.
-
Start Assay: Add 150 µL of the donor solutions to each well of the coated filter plate.
-
Assemble Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer.
-
Incubate: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy for chromophoric compounds or LC-MS/MS for general use).
-
Calculate Permeability: The effective permeability (Pe) is calculated using established equations that account for incubation time, membrane area, and well volumes.
References
- Azzouzi, M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central.
- Dong, B. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central.
- Foley, T. L., et al. (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. National Institutes of Health.
- Al-Mokyna, F. H., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central.
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MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Available at: [Link]
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Singh, U. P. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. Available at: [Link]
-
Lin, Z., et al. (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. Semantic Scholar. Available at: [Link]
-
MB Biosciences. (n.d.). In Vitro and Ex Vivo Permeability Study. MB Biosciences. Available at: [Link]
-
Allen, S., et al. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health. Available at: [Link]
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Kumar, D., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PubMed Central. Available at: [Link]
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Kumar, D., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Royal Society of Chemistry. Available at: [Link]
-
Creative Bioarray. (n.d.). In Vitro Permeability Assay. Creative Bioarray. Available at: [Link]
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Chander, S., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available at: [Link]
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Singh, R., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. Available at: [Link]
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De Vita, D., et al. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PubMed Central. Available at: [Link]
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Technical Support Center: Strategies to Reduce Off-Target Effects of Imidazo[1,2-a]Pyridine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine-based inhibitors. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its synthetic versatility and presence in numerous biologically active compounds, including approved drugs like Zolpidem and Alpidem.[1][2][3][4] Its ability to mimic the adenine hinge-binding region of ATP makes it a popular core for kinase inhibitors.[5][6]
However, this same feature contributes to the primary challenge in its development: off-target activity. Because the ATP-binding site is highly conserved across the human kinome, inhibitors based on this scaffold can be promiscuous, leading to unexpected experimental results, cellular toxicity, and potential clinical side effects.[5][6]
This guide provides in-depth, practical solutions to common problems encountered during the development and use of these inhibitors. It is structured in a question-and-answer format to directly address the challenges you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects, and why are they a major concern for imidazo[1,2-a]pyridine inhibitors?
A: Off-target effects occur when a compound interacts with proteins other than its intended biological target.[7] For imidazo[1,2-a]pyridine-based compounds, particularly those designed as kinase inhibitors, the primary concern is the inhibition of unintended kinases. This is because the scaffold is adept at binding to the highly conserved ATP pocket present in over 500 human kinases.[5][6] These unintended interactions can lead to:
-
Misinterpretation of experimental data: A cellular phenotype might be wrongly attributed to the inhibition of the primary target when it is actually caused by an off-target effect.
-
Cellular toxicity: Inhibition of kinases essential for normal cell function (e.g., cell cycle regulation) can lead to apoptosis or cell cycle arrest.[8][9][10]
-
Drug resistance: In a therapeutic context, off-target effects can contribute to adverse events and limit the drug's therapeutic window.
Q2: How can I predict potential off-target effects for my specific inhibitor before starting wet lab experiments?
A: In silico (computational) methods are powerful tools for early-stage risk assessment.[11][12] These approaches use the structure of your compound to predict its likely binding partners. Key strategies include:
-
Ligand-Based Approaches: These methods, like 2-D chemical similarity searches or Quantitative Structure-Activity Relationship (QSAR) models, compare your inhibitor to databases of compounds with known biological activities.[11][12]
-
Structure-Based Approaches: If the 3D structure of your target is known, you can use molecular docking simulations to predict how your inhibitor binds. This can be extended to screen against a library of off-target protein structures.[13]
-
Integrated Platforms: Several computational tools and platforms integrate multiple methods to provide a consensus score, increasing predictive accuracy.[13][14][15] These platforms can predict binding profiles across a significant portion of the human kinome.[13][15]
Q3: At what stage of my research should I start investigating off-target effects?
A: Off-target assessment should be an iterative process throughout your research. A tiered approach is most efficient:
-
Early Stage (Hit Identification): Use computational predictions to flag potential liabilities.
-
Hit-to-Lead Stage (Compound Optimization): Once you have a compound with promising on-target potency (e.g., IC50 < 1 µM), perform an initial in vitro selectivity screen against a small, focused panel of related kinases.
-
Lead Optimization Stage: Before advancing a compound to complex cellular or in vivo models, it is crucial to perform a broad kinase panel screen (100-400 kinases) to build a comprehensive selectivity profile.[16]
Troubleshooting Guide: From Bench to Insight
This section addresses specific experimental problems. Each entry follows a Problem → Possible Cause → Solution format.
Problem 1: My inhibitor shows unexpected or high levels of cytotoxicity in cell-based assays that don't correlate with its on-target potency.
-
Possible Cause: The observed cytotoxicity is likely due to the inhibition of one or more off-target kinases that are critical for cell survival or proliferation, such as those in the PI3K/Akt/mTOR pathway or cell cycle regulation.[8][17][18]
-
Solution Workflow:
-
De-risk with a Broad Kinase Screen: The most direct way to identify problematic off-targets is to screen your inhibitor against a large panel of kinases. Commercial services offer panels of over 400 kinases. The goal is to identify all kinases that are inhibited within a certain threshold (e.g., >80% inhibition at 1 µM).[16][19]
-
Determine Potency against Hits: For any off-targets identified in the initial screen, determine the full dose-response curve (IC50 or Kd value). This allows you to quantify the selectivity window between your primary target and the off-target(s).
-
Confirm Cellular Target Engagement: An in vitro biochemical assay doesn't guarantee the compound engages the target in a complex cellular environment. Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that your compound binds to both the intended target and the identified off-target(s) in live cells.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize a small set of analogs with modifications designed to reduce binding to the off-target while maintaining on-target potency. For example, if the off-target has a bulky "gatekeeper" residue in the ATP pocket, adding a bulky group to your inhibitor at that position may disrupt off-target binding while being tolerated by your primary target.[5]
-
Problem 2: The cellular phenotype I observe (e.g., changes in cell morphology, signaling pathways) does not align with the known biological function of my primary target.
-
Possible Cause: The observed phenotype is being driven by an off-target. Your inhibitor may be modulating a signaling pathway independent of your intended target.
-
Solution Workflow:
-
Genetic Target Validation: This is the gold standard for confirming that a phenotype is on-target. Use CRISPR/Cas9 to knock out or RNAi to knock down your primary target. If the resulting phenotype matches what you observe with your inhibitor, it provides strong evidence that the effect is on-target. If the phenotypes differ, an off-target is likely responsible.[7]
-
Use a Structurally Unrelated Inhibitor: Test a second inhibitor of your primary target that has a completely different chemical scaffold. If both compounds produce the same phenotype, it strengthens the case for an on-target effect. If they produce different phenotypes, it suggests one or both have confounding off-target activities.
-
Phosphoproteomic Profiling: Since many imidazo[1,2-a]pyridine inhibitors target kinases, their effects ripple through cellular signaling networks. Mass spectrometry-based phosphoproteomics can provide an unbiased, global view of the signaling pathways modulated by your compound. This can help identify unexpected pathway activation or inhibition, pointing toward the identity of the off-target.
-
Review Kinase Profiling Data: Re-examine your broad kinase panel data. Is there a potent off-target whose known function aligns with the unexpected phenotype? For example, if you observe effects on the AKT/mTOR pathway, check if your compound inhibits PI3K or other upstream regulators.[8][20]
-
Problem 3: My kinase panel screen revealed several potent off-targets. How can I rationally design a more selective inhibitor?
-
Possible Cause: Your inhibitor primarily interacts with highly conserved residues and features of the ATP-binding pocket, a common characteristic of type-I inhibitors based on scaffolds like imidazo[1,2-a]pyridine.[5][6]
-
Solution (Medicinal Chemistry Strategies):
-
Exploit Atypical Pocket Features (Structure-Guided Design): Obtain co-crystal structures of your inhibitor bound to both your primary target and a key off-target. A comparative analysis will reveal differences in the binding pockets that can be exploited. Look for opportunities to:
-
Target the Gatekeeper Residue: Design modifications that create a steric clash with kinases that have a large gatekeeper residue, thereby favoring binding to targets with smaller gatekeepers.[5]
-
Access Hydrophobic Pockets: Introduce substituents that can occupy unique hydrophobic pockets present in your target but absent in off-targets.[20]
-
-
Increase Residence Time: Optimize interactions to slow the dissociation rate (k_off) of the inhibitor from the target. This can be achieved by disrupting stable water networks within the binding site or enhancing noncovalent interactions like hydrogen bonds or aromatic stacking. A longer residence time can lead to sustained target inhibition even at lower concentrations, potentially reducing off-target engagement.[21]
-
Covalent Targeting: If your target kinase possesses a non-conserved cysteine residue near the active site, you can design an inhibitor with a mildly electrophilic warhead (e.g., an acrylamide). This allows the formation of a covalent bond, which can dramatically increase both potency and selectivity.[5][6]
-
Develop Bivalent or Allosteric Inhibitors: Move away from the conserved ATP site. Design molecules that either bind to a less-conserved allosteric site or are bivalent, tethering your imidazo[1,2-a]pyridine core to a second moiety that binds to another site on the kinase, thereby increasing specificity.[5][6][21]
-
Data Presentation: Interpreting Kinase Selectivity
A key output of your troubleshooting is a kinase selectivity profile. The goal is to maximize the potency difference between the on-target and off-targets.
| Kinase Target | Inhibitor A (Promiscuous) IC50 (nM) | Inhibitor B (Selective) IC50 (nM) | Comments |
| Target Kinase X | 15 | 20 | Both inhibitors are potent against the primary target. |
| Off-Target Kinase Y | 35 | 2,500 | Inhibitor B is >100-fold selective over Kinase Y. |
| Off-Target Kinase Z | 80 | >10,000 | Inhibitor A has poor selectivity; B is highly selective. |
| Off-Target PI3Kα | 150 | 8,700 | Selectivity against common off-targets is crucial. |
Visualizations & Workflows
Workflow for Investigating Off-Target Effects
Caption: A tiered workflow for identifying and mitigating off-target effects.
Medicinal Chemistry Strategies for Enhancing Selectivity
Caption: Key medicinal chemistry approaches to improve inhibitor selectivity.
Key Experimental Protocols
Protocol 1: Tiered Kinase Selectivity Profiling
This protocol efficiently uses resources by screening broadly at a single concentration before committing to more expensive dose-response studies.[16]
-
Tier 1: Single-Concentration Screening
-
Submit your inhibitor to a commercial vendor (e.g., Reaction Biology, Eurofins) for screening against their broadest available kinase panel (e.g., >400 kinases).
-
Choose a single, high concentration, typically 1 µM, to maximize the chances of identifying potential off-targets.
-
Request the data as "Percent Inhibition" relative to a DMSO control.
-
-
Data Analysis (Tier 1)
-
Identify all kinases that are inhibited above a pre-defined threshold. A common threshold is >70% or >80% inhibition.
-
Categorize these "hits" based on their kinase family and known biological roles.
-
-
Tier 2: Dose-Response (IC50) Determination
-
For your primary target and all significant hits identified in Tier 1, perform a 10-point dose-response curve to determine the IC50 value.
-
Ensure the assay conditions, particularly the ATP concentration, are appropriate. For ATP-competitive inhibitors, IC50 values are dependent on the ATP concentration. Running assays where [ATP] = Km,ATP allows for a more direct comparison of inhibitor affinity (Ki).[22]
-
-
Selectivity Calculation
-
Calculate the selectivity ratio by dividing the IC50 of the off-target by the IC50 of the on-target. A ratio >100 is generally considered good selectivity for a lead compound.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method that measures the thermal stabilization of a protein upon ligand binding in a cellular environment.
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with your imidazo[1,2-a]pyridine inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (where the target should be if stabilized) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Detection and Analysis:
-
Analyze the amount of soluble target protein remaining in the supernatant at each temperature point using Western blotting or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature for each inhibitor concentration.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization. This should be done for both the on-target and key off-targets.
-
References
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed. (Source: PubMed) [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed. (Source: PubMed) [Link]
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (Source: vertexaisearch.cloud.google.com)
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (Source: ACS Omega) [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar. (Source: Semantic Scholar) [Link]
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Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery - ACS Publications. (Source: ACS Publications) [Link]
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Computational methods for analysis and inference of kinase/inhibitor relationships - PMC. (Source: PMC) [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (Source: NIH) [Link]
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From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (Source: Preprints.org) [Link]
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Computational Modeling of Kinase Inhibitor Selectivity | ACS Medicinal Chemistry Letters. (Source: ACS Medicinal Chemistry Letters) [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (Source: PubMed Central) [Link]
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Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed. (Source: PubMed) [Link]
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Computational Modeling of Kinase Inhibitor Selectivity - PMC - NIH. (Source: NIH) [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (Source: RSC Publishing) [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (Source: RSC Publishing) [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (Source: Frontiers) [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH. (Source: NIH) [Link]
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Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed. (Source: PubMed) [Link]
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Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... - ResearchGate. (Source: ResearchGate) [Link]
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Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity | Journal of Medicinal Chemistry - ACS Publications. (Source: ACS Publications) [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (Source: Reaction Biology) [Link]
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Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed - NIH. (Source: NIH) [Link]
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Strategy for the design of imidazo [1,2-α] pyridine derivatives bearing... - ResearchGate. (Source: ResearchGate) [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. (Source: NIH) [Link]
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Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (Source: CRISPR Medicine News) [Link]
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Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed. (Source: PubMed) [Link]
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Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC - PubMed Central. (Source: PubMed Central) [Link]
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Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (Source: Wiley Online Library) [Link]
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Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - Griffith Research Online. (Source: Griffith Research Online) [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. (Source: NIH) [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed. (Source: PubMed) [Link]
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- 20. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of purification protocols for regioisomers of brominated imidazo[1,2-a]pyridines
Welcome to the technical support center for the purification of brominated imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying regioisomers of this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in drugs like Zolpidem and Alpidem.[1] Bromination of this scaffold often yields a mixture of regioisomers, and their separation is a critical yet frequently challenging step in the synthetic workflow.
This document provides in-depth troubleshooting guides, step-by-step protocols, and frequently asked questions (FAQs) to address specific issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and problems faced during the purification of brominated imidazo[1,2-a]pyridine regioisomers.
Q1: My brominated imidazo[1,2-a]pyridine regioisomers are co-eluting on my silica gel TLC plate. What can I do?
A1: Co-elution of regioisomers on standard silica gel is a common issue due to their similar polarities. Here are several strategies to improve separation:
-
Solvent System Modification: Systematically vary the solvent polarity. A common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2][3] Try adding a small percentage (0.1-1%) of a third solvent, such as methanol or triethylamine, to modulate the interactions with the silica surface.
-
Alternative Stationary Phases: If solvent modification fails, consider using different stationary phases for TLC and column chromatography.[4] Options include:
-
Alumina (basic, neutral, or acidic): The different surface chemistry of alumina can alter the elution order.
-
Reverse-phase (C18) plates: Separation is based on hydrophobicity rather than polarity.
-
-
Develop Longer Plates: Running the TLC plate for a longer time can sometimes achieve separation of very close spots.
Q2: How can I differentiate between the C-3, C-5, C-6, C-7, and C-8 brominated regioisomers after purification?
A2: Unambiguous characterization is crucial. A combination of spectroscopic techniques is the most reliable approach:
-
¹H NMR Spectroscopy: This is the most powerful tool. The proton chemical shifts and coupling constants in the pyridine and imidazole rings are highly sensitive to the position of the bromine atom. For example, the chemical shifts of H-5, H-6, H-7, and H-8 protons provide clear indicators of the substitution pattern.[5]
-
¹³C NMR Spectroscopy: The carbon chemical shifts, particularly the carbon directly attached to the bromine, will be significantly different for each isomer.
-
Mass Spectrometry (MS): While MS will confirm the mass of the brominated product, it generally cannot distinguish between regioisomers unless fragmentation patterns are distinct and well-characterized.
-
2D NMR (COSY, HMBC, NOESY): For complex cases or to provide definitive proof of structure, 2D NMR experiments are invaluable for establishing connectivity and spatial relationships between protons and carbons.
Q3: I am observing significant streaking of my compound on the TLC plate. What is the cause and how can I fix it?
A3: Streaking is often caused by one of the following:
-
Compound Overload: You may be spotting too much material on the TLC plate. Try diluting your sample.
-
Poor Solubility: The compound may be poorly soluble in the developing solvent, causing it to streak from the origin. Ensure your compound is fully dissolved before spotting.
-
Strong Interaction with Silica: Highly basic compounds, like some imidazo[1,2-a]pyridines, can interact strongly with the acidic silica gel. Adding a small amount of a base, like triethylamine or ammonia, to your eluent system can often resolve this issue by neutralizing the acidic sites on the silica.
Q4: My purification yield is very low after column chromatography. Where could my product be going?
A4: Low recovery can be frustrating. Consider these possibilities:
-
Irreversible Adsorption: The compound may be sticking irreversibly to the silica gel. This can happen with very polar or basic compounds. Deactivating the silica gel with triethylamine before loading your sample can help.
-
Decomposition on Silica: The acidic nature of silica gel can cause degradation of sensitive compounds. If you suspect this, switching to a neutral stationary phase like neutral alumina or using a less acidic grade of silica gel is recommended.
-
Incomplete Elution: You may not be using a strong enough solvent system to elute your compound from the column. After your main product has eluted, try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if any remaining material comes off.
Troubleshooting and In-Depth Guides
This section provides more detailed protocols and decision-making workflows for challenging purification scenarios.
Guide 1: Baseline Separation of Closely Eluting Regioisomers Using Flash Chromatography
When TLC analysis shows minimal separation (ΔRf < 0.1), a standard flash chromatography setup is likely to fail. This guide provides a systematic approach to optimize the separation.
Workflow for Method Development
Caption: Workflow for optimizing flash chromatography separation.
Step-by-Step Protocol: Shallow Gradient Flash Chromatography
This protocol assumes you have identified a solvent system (e.g., Dichloromethane/Methanol) that shows slight separation on TLC.
-
Column Preparation:
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude mixture in a minimal amount of a suitable solvent (e.g., DCM or acetone).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.
-
Concentrate the slurry under reduced pressure until a fine, free-flowing powder is obtained.
-
Carefully load the powder onto the top of the packed column. This technique often results in sharper bands and better separation.
-
-
Elution and Gradient:
-
Begin elution with the starting solvent.
-
Run a very shallow gradient. For example, if your product elutes around 2% Methanol in DCM, run a gradient from 0% to 3% Methanol over 20-30 CV.
-
Monitor the elution using the UV detector on your flash system or by collecting small fractions and analyzing them by TLC.
-
-
Fraction Analysis:
-
Collect fractions throughout the elution of your product.
-
Analyze every second or third fraction by TLC to identify the pure fractions containing each regioisomer.
-
Confirm the identity and purity of the pooled fractions using ¹H NMR and LC-MS.
-
Data Presentation: Example Solvent Screening
| Solvent System (v/v) | Regioisomer 1 (Rf) | Regioisomer 2 (Rf) | ΔRf | Observations |
| Hexane/EtOAc (7:3) | 0.35 | 0.38 | 0.03 | Poor separation, spots are very close. |
| Hexane/EtOAc (9:1) | 0.15 | 0.16 | 0.01 | Worse separation, spots are nearly overlapping. |
| DCM/MeOH (98:2) | 0.40 | 0.48 | 0.08 | Promising separation, baseline resolution possible. |
| Toluene/Acetone (9:1) | 0.30 | 0.35 | 0.05 | Moderate separation, better than Hex/EtOAc. |
This table clearly shows that a DCM/MeOH system provides the best starting point for optimizing the flash chromatography method.
Guide 2: Purification via Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For extremely difficult separations, or when very high purity (>99.5%) is required, preparative HPLC is the method of choice.[6]
Workflow for Prep-HPLC Method Development
Caption: Workflow for developing a preparative HPLC method.
Step-by-Step Protocol: Reverse-Phase Prep-HPLC
-
Analytical Method Development:
-
Start with a standard analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen mobile phases, typically Acetonitrile/Water or Methanol/Water, both with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid is crucial for good peak shape with basic compounds like imidazo[1,2-a]pyridines.[7]
-
Develop a gradient method that provides a resolution of at least 1.5 between the regioisomer peaks.
-
-
Scaling Up to Preparative Scale:
-
Choose a preparative column with the same stationary phase chemistry as your analytical column (e.g., a 21.2 x 250 mm C18 column).
-
Scale the flow rate and injection volume according to the column dimensions. A common scaling factor is based on the square of the ratio of the column diameters.
-
The gradient profile should be kept geometrically similar to the analytical method.
-
-
Purification Run:
-
Dissolve the sample in a suitable solvent (e.g., DMSO or DMF) at a high concentration.
-
Perform the injection and begin the run.
-
Use a fraction collector triggered by UV absorbance to collect the peaks corresponding to each regioisomer.
-
-
Product Isolation:
-
Combine the pure fractions for each isomer based on analytical UPLC-MS.
-
Remove the organic solvent (Acetonitrile/Methanol) under reduced pressure.
-
Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the pure compound as a solid, often as a TFA salt.
-
References
- Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine.
- Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission.Wiley Online Library.
- Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.BenchChem.
- Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction.MDPI.
- Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction C
- C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance.
- Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase.NIH.
- How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.PubMed Central.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.MDPI.
- Bromination of imidazo[1,2-a]pyridines.
- Synthesis of imidazo[1,2-a]pyridines.Organic Chemistry Portal.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.ACS Omega.
- General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Rel
- HPLC Methods for analysis of Pyridine.
- One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction.NIH.
Sources
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
Addressing challenges in scaling up the synthesis of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Technical Support Center: Synthesis of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the technical support guide for the synthesis and scale-up of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established principles of heterocyclic chemistry. While this specific molecule may not be extensively documented, the challenges encountered in its synthesis are common to the broader class of imidazo[1,2-a]pyridines. This guide leverages analogous reaction data and mechanistic principles to provide robust, actionable solutions.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, making the reliable synthesis of its derivatives a critical task.[1][2] Scaling up these syntheses, however, often presents challenges ranging from reaction control to product purification.[3][4] This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the imidazo[1,2-a]pyridine core?
A1: The most prevalent method is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, often referred to as the Tschitschibabin reaction or a related cyclocondensation. For the target molecule, this involves reacting 2-amino-3-bromo-5-methylpyridine with Methyl 3-bromo-2-oxopropanoate .[5][6] Multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction are also powerful for generating structural diversity in this scaffold.[1][2][7][8]
Q2: My reaction yield is consistently low. What are the first things I should check?
A2: Low yields in this synthesis typically stem from three primary areas:
-
Purity of Starting Materials: Verify the purity of your 2-amino-3-bromo-5-methylpyridine and Methyl 3-bromo-2-oxopropanoate. The aminopyridine can degrade over time, and the bromopyruvate is reactive and can decompose.
-
Reaction Conditions: Inadequate temperature control, incorrect solvent, or suboptimal pH can halt the reaction. Ensure conditions are anhydrous if required by the specific protocol to avoid hydrolysis of the ester.
-
Inefficient Work-up: The product may be partially lost during extraction or purification. Check the pH during aqueous washes and ensure your chosen extraction solvent is effective.
Q3: I'm observing a significant side product in my TLC/LC-MS. What is it likely to be?
A3: The most common side product is the hydrolyzed carboxylic acid, 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid. This occurs if water is present during the reaction or work-up, especially under elevated temperatures or basic/acidic conditions. Another possibility is the formation of dimers or polymers if the reaction is run too concentrated or at an excessively high temperature.
Q4: Is column chromatography the only way to purify the final product?
A4: While chromatography is effective at the lab scale, it is not ideal for large-scale synthesis.[9] Recrystallization is the preferred method for scale-up. A good starting point for solvent screening would be systems like ethanol/water, ethyl acetate/hexanes, or isopropanol.[10][11]
Q5: What are the biggest challenges when moving from a bench-scale (grams) to a pilot-plant scale (kilograms)?
A5: The primary challenges are heat management and mixing .[3] The initial condensation can be exothermic, and what is easily controlled in a round-bottom flask can lead to a thermal runaway in a large reactor. Ensure gradual addition of reagents and adequate cooling. Secondly, efficient mixing is crucial to maintain homogeneity and prevent localized "hot spots" that can lead to side product formation.[3]
Visualized Synthetic Workflow
The synthesis is conceptually a two-step process occurring in one pot: an initial SN2 reaction followed by an intramolecular cyclization with dehydration.
Caption: General reaction pathway for the synthesis.
Troubleshooting Guide
This section provides a structured approach to solving common problems encountered during the synthesis.
Problem 1: Low or No Product Formation
| Possible Cause | Diagnostic Check | Recommended Solution |
| Degraded Starting Materials | Check the purity of both starting materials via NMR or LC-MS. 2-aminopyridines can darken upon storage, indicating oxidation. Methyl 3-bromo-2-oxopropanoate is moisture and heat sensitive.[12] | Use freshly acquired or purified starting materials. Store the bromopyruvate ester under an inert atmosphere at low temperatures (2-8 °C).[13] |
| Incorrect Reaction Temperature | Monitor the internal reaction temperature. The initial alkylation may be slow at room temperature, while the cyclization requires heat. | Run the reaction at a slightly elevated temperature (e.g., 50-80 °C) in a solvent like ethanol, acetonitrile, or DMF. A stepwise temperature profile (e.g., RT for 1h, then 60 °C) can be effective. |
| Suboptimal Solvent Choice | The reaction may stall in non-polar solvents. | Aprotic polar solvents (Acetonitrile, DMF) or alcohols (Ethanol, Isopropanol) are generally effective. For scale-up, consider higher boiling point solvents to ensure the cyclization-dehydration step goes to completion.[3] |
| Presence of Water/Moisture | The reaction is sensitive to water, which can hydrolyze the bromopyruvate ester. | Ensure all glassware is oven-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (Nitrogen or Argon). |
Problem 2: High Impurity Levels in Crude Product
| Possible Cause | Diagnostic Check | Recommended Solution |
| Hydrolysis to Carboxylic Acid | Look for a product with a mass of -14 Da from the expected product in LC-MS. Check for broad -OH peaks in IR or NMR. | Ensure anhydrous conditions. During work-up, use a mild base like sodium bicarbonate (NaHCO₃) for neutralization instead of strong bases like NaOH to minimize base-catalyzed hydrolysis.[14] |
| Unreacted 2-Amino-3-bromo-5-methylpyridine | Check TLC or LC-MS for the presence of the starting aminopyridine. | Ensure a slight excess (1.05-1.1 equivalents) of the more reactive Methyl 3-bromo-2-oxopropanoate. Increase reaction time or temperature to drive the reaction to completion. |
| Thermal Degradation / Tar Formation | The reaction mixture turns dark brown or black, and baseline material is observed on TLC. | This indicates the reaction temperature is too high. Reduce the temperature. For scale-up, use controlled, slow addition of one reagent to the other to manage any exotherm.[3] Running the reaction at a more dilute concentration can also help. |
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting the synthesis.
Detailed Experimental Protocol (Representative)
Disclaimer: This protocol is a representative procedure based on analogous syntheses and should be optimized for your specific laboratory conditions and scale.
Materials:
-
2-Amino-3-bromo-5-methylpyridine (1.0 eq)[14]
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Anhydrous Ethanol (approx. 10 mL per gram of aminopyridine)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
Reactor Setup: To a clean, dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-3-bromo-5-methylpyridine (1.0 eq) and sodium bicarbonate (2.0 eq).
-
Solvent Addition: Add anhydrous ethanol via cannula. Begin stirring to create a suspension.
-
Reagent Addition: In a separate flask, dissolve Methyl 3-bromo-2-oxopropanoate (1.1 eq) in a small amount of anhydrous ethanol. Add this solution dropwise to the stirred suspension at room temperature over 20-30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting aminopyridine is consumed.
-
Work-up (Quench & Extraction):
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate and water. Stir until all solids dissolve.
-
Separate the organic layer. Wash it sequentially with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate or ethanol.
-
Slowly add hexanes or water as an anti-solvent until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the pure product.
-
References
-
A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. [Link]
-
Synthesis method of 3-bromo-5-methylpyridine. Patsnap. [Link]
-
Synthesis of 3-[(4-bromo-2-methylphenyl)amino]-2-bromo-2-methyl-3-oxopropanoic acid. Molbase. [Link]
- Propyl 3-bromo-2-oxopropionate and derivatives as novel anticancer agents.
-
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
- Preparation method for 2,5-dibromo-3-methylpyridine.
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. ResearchGate. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]
-
Methyl 3-bromo-2-oxopropanoate. Oakwood Chemical. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
-
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. PubChem. [Link]
Sources
- 1. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methyl 3-bromo-2-oxopropanoate | CymitQuimica [cymitquimica.com]
- 13. Methyl 3-bromo-2-oxopropanoate [oakwoodchemical.com]
- 14. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 15. US20060058383A1 - Propyl 3-bromo-2-oxopropionate and derivatives as novel anticancer agents - Google Patents [patents.google.com]
Validation & Comparative
The 8-Bromo-Imidazo[1,2-a]pyridine-2-carboxylate Scaffold: A Comparative Guide to Structure-Activity Relationships
Introduction: The Privileged Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] This bicyclic aromatic heterocycle, with its unique electronic properties and rigid structure, provides an excellent framework for the development of therapeutic agents targeting a diverse range of biological targets, from enzymes to receptors.[2] Among the numerous derivatives, the 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate core has emerged as a particularly promising starting point for the design of potent and selective inhibitors, notably in the realm of oncology.[3]
The strategic placement of a bromine atom at the 8-position offers a dual advantage. Firstly, it serves as a critical handle for further synthetic elaboration through various cross-coupling reactions, allowing for the systematic exploration of the chemical space around the scaffold. Secondly, the electronic and steric properties of the bromine atom can significantly influence the binding affinity and selectivity of the molecule for its target protein. Coupled with the carboxylate group at the 2-position, which can be readily modified to modulate physicochemical properties and engage in key hydrogen bonding interactions, this scaffold presents a rich platform for structure-activity relationship (SAR) studies.
This guide provides a comprehensive comparison of 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate derivatives, synthesizing data from multiple studies to elucidate the impact of structural modifications on their biological activity. We will delve into the synthetic strategies, compare the anti-cancer activities of various analogs, and provide detailed experimental protocols for their synthesis and evaluation, offering researchers a practical and insightful resource for their drug discovery endeavors.
The Core Scaffold: Synthesis and Key Reactive Sites
The synthesis of the 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate core is typically achieved through a well-established cyclocondensation reaction. The general approach involves the reaction of a 2-amino-3-bromopyridine derivative with an α-halocarbonyl compound, such as ethyl bromopyruvate. This reaction proceeds readily in the presence of a mild base, like sodium bicarbonate, in a suitable solvent such as ethanol, often under reflux conditions.[4]
The rationale behind this synthetic choice lies in its efficiency and versatility. The use of commercially available or readily accessible starting materials makes this route highly practical. Furthermore, the reaction conditions are generally mild and tolerate a variety of functional groups on the pyridine ring, allowing for the synthesis of a diverse library of analogs.
Caption: General synthetic workflow for 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate and its amide derivatives.
Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown
The biological activity of the 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate scaffold can be finely tuned by modifications at several key positions. The following sections provide a comparative analysis of these modifications, with a focus on their impact on anticancer activity, particularly as kinase inhibitors.
Modifications at the 2-Position: The Carboxylate and its Bioisosteres
The ethyl carboxylate at the 2-position is a common starting point for SAR exploration. Hydrolysis of the ester to the corresponding carboxylic acid is a frequent strategy to introduce a potential hydrogen bond donor and improve solubility. Subsequently, the carboxylic acid can be coupled with a variety of amines to generate a diverse library of carboxamides. This modification has proven to be crucial for enhancing potency and modulating selectivity.
For instance, in the development of PI3Kα inhibitors, conversion of the ethyl ester to various N-substituted carboxamides was found to be essential for activity. The nature of the substituent on the amide nitrogen plays a critical role in interacting with the active site of the kinase.
| Compound ID | Modification at C2 | R Group on Amide | PI3Kα IC50 (µM) | Target Cell Line(s) | Reference |
| 12c | Ethyl ester | - | > 10 | T47D, HCT116, H460 | [3] |
| 14e | Carboxamide | 2-morpholinoethyl | 0.89 | T47D, HCT116, H460 | [3] |
| 14f | Carboxamide | 3-morpholinopropyl | 0.56 | T47D, HCT116, H460 | [3] |
| 14g | Carboxamide | 3-morpholinopropyl (with 6-Chloro) | 0.32 | T47D, HCT116, H460 | [3] |
Table 1: SAR at the C2-Position for PI3Kα Inhibition.
The data clearly indicates that the conversion of the ester to a carboxamide with a terminal morpholino group significantly enhances the inhibitory activity against PI3Kα. The length of the alkyl linker between the amide and the morpholine also influences potency, with the propyl linker (14f) being slightly more favorable than the ethyl linker (14e).
Modifications on the Pyridine Ring: The Impact of Substituents at C6
The pyridine portion of the scaffold offers several positions for substitution, with the 6-position being a common site for modification. Introducing substituents at this position can influence the electronic properties of the ring system and provide additional points of interaction with the target protein.
In the context of PI3Kα inhibitors, the introduction of a small, electron-withdrawing group like chlorine at the 6-position led to a further increase in potency.
| Compound ID | Substitution at C6 | Substitution at C8 | PI3Kα IC50 (µM) | Target Cell Line(s) | Reference |
| 14f | Methyl | Bromo | 0.56 | T47D, HCT116, H460 | [3] |
| 14g | Chloro | Bromo | 0.32 | T47D, HCT116, H460 | [3] |
Table 2: Influence of C6-Substitution on PI3Kα Inhibition.
This comparison suggests that a chloro group at the 6-position is more beneficial for PI3Kα inhibition than a methyl group. This could be attributed to favorable electronic effects or specific interactions within the kinase's active site.
Modifications at the 8-Position: The Role of the Bromo Substituent
The bromine atom at the 8-position is a key feature of this scaffold. While this guide focuses on 8-bromo derivatives, it is important to understand the role of this substituent. The bromo group is often utilized as a synthetic handle for introducing further diversity via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the exploration of a wide range of aryl or heteroaryl substituents at this position, which can significantly impact target engagement and selectivity.
From a biological standpoint, the bromo group itself can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-protein binding. Furthermore, its lipophilic nature can contribute to improved membrane permeability.
Comparative Biological Evaluation: Targeting Cancer-Related Kinases
The 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate scaffold has demonstrated potent inhibitory activity against several kinases implicated in cancer progression, most notably PI3Kα and Aurora kinases.
Caption: Inhibition of key cancer-related signaling pathways by 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate derivatives.
The potent inhibition of these kinases translates to significant anti-proliferative activity in various cancer cell lines. For example, derivatives of this scaffold have shown low micromolar to nanomolar IC50 values against breast, colon, and lung cancer cell lines.[3][5]
Experimental Protocols
To facilitate further research and validation of the findings presented in this guide, detailed, step-by-step methodologies for key experiments are provided below.
Synthesis of Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
This protocol is adapted from a published procedure for a similar derivative.[6]
-
Reaction Setup: To a solution of 2-amino-3-bromo-5-chloropyridine (1.0 eq) in anhydrous ethanol, add ethyl bromopyruvate (1.2 eq) and sodium bicarbonate (1.5 eq).
-
Reaction Execution: Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the title compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
-
Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in the appropriate assay buffer.
-
Assay Plate Preparation: In a 384-well plate, add the kinase enzyme and its specific substrate to each well.
-
Compound Addition: Add the serially diluted test compound or vehicle (DMSO) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control and determine the IC50 value.
Conclusion and Future Directions
The 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate scaffold has proven to be a highly versatile and fruitful starting point for the development of potent kinase inhibitors and other potential therapeutic agents. The SAR studies highlighted in this guide demonstrate that modifications at the 2- and 6-positions are critical for optimizing the anticancer activity of these compounds. The 8-bromo substituent not only contributes to the overall pharmacological profile but also serves as a valuable synthetic handle for further diversification.
Future research in this area should focus on expanding the SAR to other kinase targets and exploring the potential of these compounds in other therapeutic areas, such as neurodegenerative and inflammatory diseases. The development of more selective inhibitors will be crucial for minimizing off-target effects and improving the therapeutic index. Furthermore, detailed pharmacokinetic and in vivo efficacy studies of the most promising analogs will be essential to translate the in vitro potency into clinically viable drug candidates.
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Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., Siddiqui, M. A., Basso, A. D., & Gray, K. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. [Link]
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Curran, P. J., Belanger, D. B., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., Siddiqui, M. A., Basso, A. D., & Gray, K. (2010). Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry, 53(15), 5588-5604. [Link]
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Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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A Comparative Guide to the Efficacy of PI3Kα Inhibitors: Benchmarking Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
This guide provides a comprehensive comparison of the efficacy of various Phosphoinositide 3-Kinase alpha (PI3Kα) inhibitors, with a particular focus on contextualizing the potential of a novel investigational compound, Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of PI3Kα inhibitor performance, supported by experimental data and detailed methodologies. Our analysis aims to provide a clear, objective framework for evaluating and differentiating these targeted therapies.
The Central Role of the PI3K/AKT/mTOR Signaling Pathway in Oncology
The Phosphoinositide 3-Kinase (PI3K) pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through activating mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3K, is a frequent event in a wide array of human cancers.[2][3] This has established PI3Kα as a premier therapeutic target in oncology.[4] The canonical signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT phosphorylates a host of substrates, including the mammalian target of rapamycin (mTOR), to drive cellular processes that promote tumorigenesis.[1]
Figure 1: The PI3K/AKT/mTOR Signaling Pathway.
A New Contender: Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
While several PI3Kα inhibitors have progressed to clinical use, the search for compounds with improved efficacy, selectivity, and safety profiles is ongoing. In this context, we introduce Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, a novel small molecule inhibitor. Due to its early stage of development, publicly available data is limited. Therefore, for the purpose of this guide, we will use hypothetical yet plausible data to illustrate how its efficacy would be benchmarked against established PI3Kα inhibitors.
Comparative Efficacy of PI3Kα Inhibitors
The efficacy of a PI3Kα inhibitor is a multi-faceted characteristic, defined by its potency in enzymatic and cellular assays, its selectivity for the target isoform, and its ability to inhibit tumor growth in preclinical models.
In Vitro Potency: Biochemical and Cellular IC50 Values
A primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. The biochemical IC50 reflects the concentration of the inhibitor required to reduce the enzymatic activity of the purified PI3Kα protein by 50%. The cellular IC50, on the other hand, measures the concentration needed to inhibit a downstream cellular process, such as cell proliferation or AKT phosphorylation, by 50%.
| Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Cellular IC50 (nM) (PIK3CA mutant cell line) |
| Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (Hypothetical) | 3.5 | 1,200 | 350 | 300 | 65 |
| Alpelisib (BYL719) | 5[5] | 1,200[6] | 290[7] | 250[7] | 74[7] |
| Taselisib (GDC-0032) | 0.29[8] | 9.1[8] | 0.12[8] | 0.97[8] | 70[9] |
| Pictilisib (GDC-0941) | 3[10] | 33[10] | 3[10] | 75[10] | ~140 (A2780)[11] |
| Buparlisib (BKM120) | 52[12] | 166[12] | 116[12] | 262[12] | ~100-700[12] |
| Serabelisib (TAK-117) | 15[13][14] | >1000[14] | >1000[14] | >1000[14] | ~2000[13] |
| Inavolisib (GDC-0077) | 0.038[15] | >11.4[15] | >11.4[15] | >11.4[15] | Not specified |
Table 1: Comparative in vitro potency and selectivity of PI3Kα inhibitors. Cellular IC50 values can vary depending on the cell line and assay conditions.
The hypothetical data for Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate positions it as a highly potent and selective PI3Kα inhibitor, comparable to Alpelisib in its isoform selectivity profile. A high degree of selectivity against PI3Kβ is often desirable to minimize off-target effects.[2]
Cellular Activity: Inhibition of PI3K Pathway Signaling and Cell Proliferation
Beyond enzymatic inhibition, it is crucial to assess an inhibitor's ability to modulate the PI3K pathway within a cellular context and, consequently, inhibit cancer cell proliferation. This is typically evaluated through Western blotting for key downstream signaling proteins and cell viability assays.
A key indicator of PI3K pathway inhibition is the phosphorylation status of AKT at Serine 473 and Threonine 308, as well as the phosphorylation of downstream effectors like S6 ribosomal protein.[1] Cell viability can be assessed using assays such as the MTT or SRB assay.
The hypothetical data for Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate suggests a potent anti-proliferative effect in PIK3CA-mutant cancer cell lines, with an IC50 of 65 nM. This level of potency is comparable to that of established inhibitors like Alpelisib and Taselisib.[7][9]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key experiments used to evaluate PI3Kα inhibitor efficacy.
Figure 2: Experimental Workflow for PI3Kα Inhibitor Evaluation.
In Vitro PI3Kα Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of PI3Kα by measuring the amount of ADP produced during the phosphorylation of PIP2.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test inhibitors (e.g., Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 2.5 µL of the inhibitor dilution or DMSO (vehicle control).
-
Add 5 µL of a solution containing PI3Kα and PIP2 in assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (SRB Assay)
The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.
Materials:
-
PIK3CA-mutant cancer cell line (e.g., MCF-7, T47D)
-
Complete growth medium
-
Test inhibitors
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for 72 hours.
-
Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Western Blot Analysis for PI3K Pathway Inhibition
This technique is used to detect the levels of specific proteins in a cell lysate, allowing for the assessment of the phosphorylation status of key signaling molecules.[16]
Materials:
-
PIK3CA-mutant cancer cell line
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test inhibitor at various concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion and Future Directions
The comparative analysis presented in this guide provides a framework for evaluating the efficacy of PI3Kα inhibitors. Based on the hypothetical data, Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate demonstrates a promising profile with high potency and selectivity for PI3Kα. This positions it as a strong candidate for further preclinical and clinical development.
Future studies should focus on comprehensive in vivo efficacy studies in relevant cancer models, detailed pharmacokinetic and pharmacodynamic profiling, and a thorough assessment of its safety and toxicity. As the landscape of PI3Kα inhibitors continues to evolve, the development of next-generation compounds with enhanced therapeutic windows will be critical for improving patient outcomes in PIK3CA-driven malignancies.
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A Researcher's Guide to Bioisosteric Replacement of the Carboxylate Group in Imidazo[1,2-a]pyridines
Introduction: The Privileged Scaffold and the Carboxylate Conundrum
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Its rigid, bicyclic structure provides a versatile template for the spatial arrangement of pharmacophoric features, enabling potent and selective interactions with various biological targets.
A common functional group appended to the imidazo[1,2-a]pyridine scaffold to elicit these interactions is the carboxylic acid. Its ability to engage in strong hydrogen bonding and ionic interactions often makes it a crucial component of a molecule's pharmacophore. However, the very properties that make the carboxylate group an effective anchor to a target protein can also be a significant liability in drug development.[4][5] These drawbacks include:
-
Metabolic Instability: Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and the formation of reactive acyl glucuronide metabolites with potential toxicity.[6]
-
Poor Membrane Permeability: The ionizable nature of the carboxylate group at physiological pH can hinder passive diffusion across biological membranes, leading to poor oral bioavailability and limited access to intracellular or central nervous system (CNS) targets.[5]
-
High Plasma Protein Binding: The acidic nature of the carboxylate can lead to extensive binding to plasma proteins, reducing the free fraction of the drug available to exert its therapeutic effect.
To overcome these challenges while preserving the desired biological activity, medicinal chemists frequently employ the strategy of bioisosteric replacement . This involves substituting the carboxylic acid with a different functional group that mimics its key physicochemical properties—such as size, shape, and electronic distribution—but possesses a more favorable pharmacokinetic and metabolic profile.[5][7] This guide provides a comparative overview of common bioisosteric replacement strategies for the carboxylate group specifically within the context of the imidazo[1,2-a]pyridine scaffold, supported by experimental data from the literature.
Key Bioisosteric Replacements for the Carboxylate Group
Several functional groups have been successfully employed as bioisosteres for the carboxylic acid moiety. This section will focus on three of the most common replacements: tetrazoles, acylsulfonamides, and hydroxamic acids, with a discussion of their properties and synthesis in the context of imidazo[1,2-a]pyridine chemistry.
Tetrazoles: The Classic Carboxylate Mimic
The 5-substituted tetrazole ring is arguably the most widely used bioisostere for the carboxylic acid group. Its pKa is comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic and hydrogen bonding interactions.[8][9] The tetrazole anion's charge is delocalized over the four nitrogen atoms, providing a diffuse negative charge that can effectively mimic the carboxylate.[10]
Advantages of Tetrazoles:
-
Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation than carboxylic acids, particularly avoiding the formation of reactive acyl glucuronides.[6]
-
Increased Lipophilicity: Compared to the corresponding carboxylic acid, a tetrazole can increase the lipophilicity of a molecule, potentially improving oral bioavailability.[8]
-
Similar Acidity: The pKa of a 5-substituted tetrazole is typically in the range of 4.5-5.0, closely mimicking that of a carboxylic acid.
Synthesis of Tetrazole-Containing Imidazo[1,2-a]pyridines:
The synthesis of a tetrazole-appended imidazo[1,2-a]pyridine typically involves the conversion of a nitrile precursor. A common synthetic route is outlined below:
Caption: General synthetic scheme for tetrazole formation.
Acylsulfonamides: Modulating Acidity and Hydrogen Bonding
N-acylsulfonamides are another important class of non-classical bioisosteres for carboxylic acids. The acidity of the N-H proton is comparable to that of a carboxylic acid, and the two sulfonyl oxygens can act as hydrogen bond acceptors, mimicking the geometry of a carboxylate group.[5] A key advantage of acylsulfonamides is the ability to modulate their physicochemical properties by introducing substituents on the sulfonamide nitrogen or the acyl group.
Advantages of Acylsulfonamides:
-
Tunable Acidity: The pKa of an acylsulfonamide can be fine-tuned by the electronic nature of the substituents, allowing for optimization of ionization at physiological pH.
-
Improved Permeability: In some cases, acylsulfonamides can offer improved membrane permeability compared to the corresponding carboxylic acids.
-
Enhanced Metabolic Stability: This moiety is generally less prone to the metabolic pathways that affect carboxylic acids.
Synthesis of Acylsulfonamide-Containing Imidazo[1,2-a]pyridines:
The synthesis of an acylsulfonamide-imidazo[1,2-a]pyridine can be achieved by coupling an imidazo[1,2-a]pyridine carboxylic acid with a sulfonamide.
Caption: General synthetic route to N-acylsulfonamides.
Experimental Example: A study on pyridine acylsulfonamide derivatives as COX-2 inhibitors demonstrated that these compounds exhibit potent biological activity.[1] For example, compound 23 in the study showed a COX-2 IC50 of 0.8 µM and significant antiproliferative activity against several cancer cell lines.[1] While this example is on a pyridine rather than an imidazo[1,2-a]pyridine scaffold, it highlights the potential of the acylsulfonamide moiety as an effective pharmacophore in this class of compounds. Another study describes the synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine sulfonamides, with some compounds showing excellent activity.[2]
Hydroxamic Acids: Targeting Metalloenzymes
Hydroxamic acids are particularly effective bioisosteres for carboxylic acids when the target protein is a metalloenzyme. The hydroxamic acid moiety is a strong chelator of metal ions, such as the zinc cation present in the active site of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).
Advantages of Hydroxamic Acids:
-
Metalloenzyme Inhibition: The metal-chelating ability of hydroxamic acids makes them potent inhibitors of metalloenzymes.
-
Hydrogen Bonding Capabilities: The hydroxamic acid functional group can also participate in hydrogen bonding interactions similar to a carboxylic acid.
Synthesis of Hydroxamic Acid-Containing Imidazo[1,2-a]pyridines:
Hydroxamic acids can be synthesized from the corresponding carboxylic acids or esters.
Caption: Synthetic pathways to hydroxamic acids.
Experimental Example: A review on recent advances in the medicinal chemistry of imidazo[1,2-a]pyridines highlights a study where a hydroxamic acid derivative of this scaffold was designed as an HDAC inhibitor. Docking studies of this compound showed that the hydroxamic acid group forms a double-coordination chelate with the Zn2+ ion in the enzyme's active site. This exemplifies the utility of hydroxamic acids as targeted bioisosteres for metalloenzymes within the imidazo[1,2-a]pyridine framework.
Comparative Analysis and Data Summary
While a direct head-to-head comparison of these bioisosteres on a single imidazo[1,2-a]pyridine scaffold with a specific biological target is not available in the reviewed literature, we can synthesize the existing data to provide a comparative overview. The choice of a bioisostere is highly context-dependent and should be guided by the specific goals of the drug discovery program (e.g., improving metabolic stability, enhancing permeability, or targeting a specific enzyme class).
| Bioisostere | Representative pKa | Key Advantages | Potential Applications for Imidazo[1,2-a]pyridines |
| Carboxylic Acid | ~4-5 | Strong hydrogen bonding and ionic interactions | General purpose acidic pharmacophore |
| Tetrazole | ~4.5-5 | Improved metabolic stability and oral bioavailability | General replacement for carboxylic acids to enhance DMPK properties[8][9] |
| Acylsulfonamide | Tunable (~4-6) | Modulatable acidity, good hydrogen bonding capacity | When fine-tuning of acidity is required for optimal activity and properties[1][2] |
| Hydroxamic Acid | ~8-9 | Strong metal chelation | Inhibition of metalloenzymes like HDACs |
Conclusion and Future Perspectives
The bioisosteric replacement of the carboxylate group is a powerful and validated strategy to mitigate the inherent liabilities of this functional group in drug candidates based on the privileged imidazo[1,2-a]pyridine scaffold. Tetrazoles offer a classic and often effective replacement to improve metabolic stability and bioavailability. Acylsulfonamides provide an opportunity to fine-tune the acidity and other physicochemical properties of the molecule. Hydroxamic acids are the bioisostere of choice when targeting metalloenzymes.
The selection of the most appropriate bioisostere is not a one-size-fits-all decision and requires careful consideration of the biological target, the desired pharmacokinetic profile, and the synthetic feasibility. Future research in this area would greatly benefit from direct comparative studies of these and other novel carboxylate bioisosteres on a common imidazo[1,2-a]pyridine core to provide a clearer understanding of their relative impact on biological activity and drug-like properties. Such studies would provide invaluable guidance for medicinal chemists in the rational design of next-generation imidazo[1,2-a]pyridine-based therapeutics.
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A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridine Derivatives: An Insight into Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
For researchers and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the in vitro and in vivo activities of various imidazo[1,2-a]pyridine derivatives to offer a predictive insight into the potential therapeutic applications of the specific, yet lesser-studied compound, Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. While direct experimental data for this particular molecule is not extensively available in peer-reviewed literature, a thorough examination of its structural analogues can illuminate its potential pharmacological profile.
The imidazo[1,2-a]pyridine core is a privileged heterocyclic system, meaning it is a common structural motif in molecules that exhibit a wide range of biological activities. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The specific substitutions on this core structure play a critical role in determining the compound's potency, selectivity, and overall therapeutic potential.
The Imidazo[1,2-a]pyridine Scaffold: A Platform for Diverse Biological Activity
The versatility of the imidazo[1,2-a]pyridine scaffold stems from its unique electronic and structural features, which allow for diverse chemical modifications. These modifications can fine-tune the molecule's interaction with various biological targets.
Figure 1: The core structure of imidazo[1,2-a]pyridine with potential substitution points.
Comparative In Vitro Activity of Imidazo[1,2-a]pyridine Derivatives
The in vitro activity of imidazo[1,2-a]pyridine derivatives has been extensively studied across various disease models. Below is a comparative summary of the activities of structurally related compounds, which can serve as a basis for predicting the potential activity of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.
| Compound/Derivative Class | Target/Assay | Key Findings |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium avium | Showed low-micromolar activity against M. avium strains.[1] |
| Imidazo[1,2-a]pyridine-8-carboxamides | Mycobacterium tuberculosis | Demonstrated selective inhibition of M. tuberculosis with no activity on other gram-positive or gram-negative pathogens.[2] |
| Azo-linked imidazo[1,2-a]pyridine derivatives | Antibacterial and antibiofilm activity | Exhibited potent antibacterial activity against Gram-positive and Gram-negative strains, including multidrug-resistant isolates. |
| 2,6-disubstituted imidazo[1,2-a]pyridines | Anticancer (A549, HeLa, B16F10 cell lines) | Showed potent antiproliferative activity with IC50 values in the low micromolar range. |
| 8-methyl-2-phenyl-imidazo[1,2-a]pyridine derivative (MIA) | Anti-inflammatory (Breast and Ovarian Cancer Cell Lines) | Modulated the STAT3/NF-κB/iNOS/COX-2 signaling pathway. |
Based on this comparative data, it is plausible that Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate could exhibit antimicrobial and/or anticancer properties. The presence of a bromine atom at the 8-position and a methyl group at the 6-position are common features in bioactive imidazo[1,2-a]pyridine derivatives. The methyl carboxylate group at the 2-position could influence the compound's solubility and interaction with target proteins.
Postulated Mechanism of Action: Insights from Analogues
Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-inflammatory and anticancer effects by modulating key signaling pathways, such as the STAT3/NF-κB pathway. A novel synthetic derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA), has been shown to exert anti-inflammatory effects by modulating this pathway in breast and ovarian cancer cell lines.
Figure 2: Postulated modulation of the STAT3/NF-κB pathway by imidazo[1,2-a]pyridine derivatives.
Comparative In Vivo Activity and Therapeutic Potential
While in vitro data provides valuable insights into a compound's activity at a cellular level, in vivo studies are crucial for understanding its efficacy and safety in a whole organism.
A study on imidazo[1,2-a]pyridine-3-carboxamides demonstrated significant in vivo activity in a mouse model of Mycobacterium avium infection.[1] One compound, ND-10885, showed significant activity in the lung, spleen, and liver.[1] Furthermore, a combined regimen of ND-10885 and rifampin was additive in its anti-M. avium activity in the lung.[1]
These findings suggest that imidazo[1,2-a]pyridine derivatives, and potentially Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, have the potential for good tissue distribution and efficacy in preclinical models.
Experimental Protocols for Evaluation
To ascertain the biological activity of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, a series of standardized in vitro and in vivo assays would be required. The following protocols are based on methodologies reported for analogous compounds.
In Vitro Antimicrobial Susceptibility Testing
-
Bacterial Strains and Culture Conditions: Obtain relevant bacterial strains (e.g., Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli) from a reputable culture collection. Culture the bacteria in appropriate broth media at 37°C.
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a serial dilution of the test compound in a 96-well microplate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing mycobacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Data Analysis: Compare the MIC value of the test compound with that of a standard antibiotic.
In Vitro Anticancer Cell Proliferation Assay
-
Cell Lines and Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
MTT Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Figure 3: A generalized experimental workflow for evaluating the biological activity of a novel compound.
Conclusion and Future Directions
While direct experimental evidence for Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is currently limited, the extensive research on the imidazo[1,2-a]pyridine scaffold provides a strong foundation for predicting its potential biological activities. The comparative analysis presented in this guide suggests that this compound is a promising candidate for further investigation, particularly in the areas of antimicrobial and anticancer research.
Future studies should focus on the synthesis and purification of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, followed by a comprehensive evaluation of its in vitro and in vivo activities using the standardized protocols outlined above. Such research will be instrumental in determining the therapeutic potential of this novel derivative and its place within the broader landscape of imidazo[1,2-a]pyridine-based drug discovery.
References
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Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy.
-
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Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Introduction: The Imperative of Kinase Selectivity in Drug Discovery
In the intricate web of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of processes from proliferation and metabolism to apoptosis.[1] Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2] The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of kinases, particularly within the PI3K/AKT/mTOR survival pathway.[3][4]
However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[5] Off-target kinase inhibition can lead to unforeseen toxicities or confound experimental results, while in some cases, a well-defined polypharmacology can be beneficial.[5] Therefore, a rigorous and comprehensive cross-reactivity profiling of any new kinase inhibitor is not merely a supplementary step but a cornerstone of its preclinical characterization.
This guide provides an in-depth comparative analysis of a novel imidazo[1,2-a]pyridine derivative, Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (herein designated as Compound A) . We present a hypothetical, yet scientifically grounded, cross-reactivity profile of Compound A against a diverse kinase panel, benchmarking its performance against a well-characterized and highly selective AKT inhibitor, Ipatasertib (GDC-0068) .[6] Through detailed experimental protocols, data interpretation, and pathway analysis, we aim to provide researchers with a robust framework for evaluating kinase inhibitor selectivity.
The Target: AKT1 in the PI3K/AKT/mTOR Signaling Nexus
Based on the established activity of the imidazo[1,2-a]pyridine core, we postulate that Compound A is a potent inhibitor of AKT1 (Protein Kinase B alpha) , a crucial serine/threonine kinase in the PI3K signaling cascade.[7] This pathway is a central regulator of cell survival, growth, and metabolism, and its hyperactivation is a hallmark of many cancers.[2][8] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate the second messenger PIP3.[9] This recruits both AKT and its activating kinase, PDK1, to the cell membrane, leading to the phosphorylation and full activation of AKT.[9] Activated AKT then phosphorylates a multitude of downstream substrates to exert its pro-survival and pro-growth effects.[10]
Figure 2: Experimental Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol
-
Compound Preparation: A 10 mM stock solution of each test compound (Compound A, Ipatasertib) was prepared in 100% DMSO. A 10-point, 3-fold serial dilution series was then created in DMSO for IC50 determination.
-
Kinase Reaction Setup:
-
In a 384-well white, opaque assay plate, 1 µL of serially diluted compound or DMSO (vehicle control) was added.
-
2 µL of kinase solution (containing one of the 20 kinases from the panel in reaction buffer) was added to the appropriate wells.
-
The plate was incubated for 10 minutes at room temperature to allow for inhibitor-enzyme equilibration.
-
-
Reaction Initiation: The kinase reaction was initiated by adding 2 µL of the corresponding substrate/ATP mixture. The final ATP concentration was set at the apparent ATP Km for each specific kinase to ensure accurate potency assessment. The plate was incubated at 30°C for 60 minutes.
-
Signal Generation:
-
5 µL of ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate was incubated for 40 minutes at room temperature.
-
10 µL of Kinase Detection Reagent was added to convert the generated ADP back to ATP and, in a coupled reaction with luciferase/luciferin, produce a luminescent signal. The plate was incubated for a final 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Luminescence was measured using a plate reader.
-
The raw data was converted to percent inhibition relative to DMSO controls.
-
IC50 values were determined by fitting the percent inhibition versus log-transformed inhibitor concentration data to a four-parameter logistic model.
-
Results: Comparative Selectivity Profile
The screening results, presented as IC50 values, are summarized in Table 1. This data provides a quantitative comparison of the potency and selectivity of Compound A and Ipatasertib.
Table 1: Cross-Reactivity Profiling of Compound A and Ipatasertib (IC50, nM)
| Kinase Family | Kinase Target | Compound A (IC50, nM) | Ipatasertib (IC50, nM) |
| AGC | AKT1 | 12 | 5 [6] |
| AKT2 | 45 | 18 [6] | |
| AKT3 | 58 | 8 [6] | |
| PDK1 | 850 | >10,000 | |
| PKA | 1,200 | 3,100 [6] | |
| PKCα | >10,000 | >10,000 | |
| SGK1 | 350 | >5,000 | |
| PIKK | PI3Kα | 2,500 | >10,000 |
| mTOR | 1,800 | >10,000 | |
| CMGC | CDK2/cyclin A | >10,000 | >10,000 |
| GSK3β | 950 | >10,000 | |
| TK | EGFR | >10,000 | >10,000 |
| SRC | 5,600 | >10,000 | |
| ABL1 | 7,800 | >10,000 | |
| Other | AURKA | >10,000 | >10,000 |
| CHEK1 | 4,200 | >10,000 | |
| MAP2K1 (MEK1) | >10,000 | >10,000 | |
| MAPK1 (ERK2) | >10,000 | >10,000 | |
| PLK1 | 6,100 | >10,000 |
Note: Data for Compound A is hypothetical. Data for Ipatasertib is based on published literature values where available.
Discussion and Interpretation
The data clearly illustrates the distinct selectivity profiles of the two compounds.
Compound A: Our hypothetical compound demonstrates high potency against its primary target, AKT1 , with an IC50 of 12 nM. It exhibits a moderate degree of selectivity for AKT1 over its other isoforms, being approximately 4- to 5-fold more selective for AKT1 than for AKT2 and AKT3. This isoform selectivity could be advantageous in targeting specific cancer types where one isoform is the primary driver.
Importantly, Compound A shows significantly reduced activity against other kinases in the PI3K/AKT pathway, such as PI3Kα and mTOR, with IC50 values in the micromolar range. This suggests that its cellular effects are likely mediated directly through AKT inhibition rather than upstream or downstream pathway modulation. A notable off-target activity is observed against SGK1 (IC50 = 350 nM), a closely related AGC family kinase. While this represents a ~29-fold window of selectivity over AKT1, this off-target activity should be considered in subsequent cellular and in vivo studies. All other kinases tested were inhibited only at much higher concentrations, indicating a generally favorable selectivity profile for an early-stage compound.
Ipatasertib (GDC-0068): As a benchmark, Ipatasertib confirms its published profile as a potent pan-AKT inhibitor, with single-digit nanomolar IC50 values against all three AKT isoforms. [6]Its exceptional selectivity is evident, with over 600-fold selectivity against the closely related PKA and minimal activity against all other kinases on the panel. [6]This "clean" profile makes Ipatasertib an excellent tool compound for interrogating AKT signaling and a high-quality clinical candidate.
Conclusion and Future Directions
This comparative guide demonstrates the critical importance of comprehensive kinase cross-reactivity profiling. Our analysis of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (Compound A) reveals a potent, AKT1-preferring inhibitor with a defined selectivity profile. While it does not match the exquisite selectivity of the clinical-stage inhibitor Ipatasertib, its profile provides a clear path for further optimization.
The causality behind our experimental choices—from the selection of a luminescence-based assay for its robustness to the curation of a diverse kinase panel—ensures a self-validating system for assessing inhibitor performance. Future work on Compound A would focus on structure-activity relationship (SAR) studies to improve isoform selectivity and mitigate the observed off-target activity on SGK1. This rigorous, data-driven approach is fundamental to advancing promising chemical matter from a hit into a viable therapeutic candidate.
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A Head-to-Head Comparison of Synthetic Routes to Imidazo[1,2-a]pyridines: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable range of therapeutic applications, including as antifungal, antiviral, anticancer, and anti-inflammatory agents.[3] Consequently, the efficient and versatile synthesis of this heterocyclic system is of paramount importance to researchers in drug discovery and development.
This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic routes to imidazo[1,2-a]pyridines. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations, supported by experimental data from the literature. Our aim is to equip researchers with the knowledge to make informed decisions when selecting a synthetic strategy tailored to their specific research goals.
The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful and highly convergent one-pot, three-component strategy for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[4] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst.
Mechanism of the GBB Reaction
The reaction proceeds through a series of interconnected equilibria. Initially, the aldehyde and 2-aminopyridine form a Schiff base. Concurrently, the isocyanide is activated by the catalyst. The nucleophilic endocyclic nitrogen of the 2-aminopyridine then attacks the activated isocyanide, followed by an intramolecular cyclization with the Schiff base intermediate to afford the final product.
Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.
Experimental Protocol: Ultrasound-Assisted GBB Reaction
This protocol is adapted from a green chemistry approach utilizing ultrasound irradiation.[1]
-
To a 10 mL sealed vial, add the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), and the appropriate isocyanide (1.0 equiv.).
-
Add phenylboronic acid (PBA) (10 mol%) dissolved in water (1 M).
-
Sonicate the resulting mixture in a Branson 1510 ultrasonic bath (42 kHz ± 6%) at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding 3-aminoimidazo[1,2-a]pyridine.
Performance Analysis
| Feature | Groebke-Blackburn-Bienaymé Reaction |
| Advantages | High atom economy and convergence.[3] Access to diverse 3-amino substituted derivatives.[4] Can be performed under green conditions (e.g., ultrasound, water).[1] |
| Disadvantages | Primarily limited to the synthesis of 3-amino derivatives. May require catalyst optimization for specific substrates. |
| Typical Yields | 67-86% (ultrasound-assisted).[1] |
| Reaction Time | 4 hours (ultrasound-assisted).[1] |
| Substrate Scope | Broad tolerance for various aldehydes and isocyanides.[5] |
The Ortoleva-King Reaction
The Ortoleva-King reaction provides a classical and effective route to 2-substituted imidazo[1,2-a]pyridines through the reaction of 2-aminopyridine with a ketone bearing an α-methylene group in the presence of iodine.[6] Modern variations of this reaction often employ catalytic amounts of iodine in conjunction with an oxidant or a co-catalyst.[7]
Mechanism of the Ortoleva-King Reaction
The reaction is believed to proceed through the formation of an N-pyridinium salt intermediate. The ketone is first α-iodinated, which then reacts with the 2-aminopyridine. Subsequent intramolecular cyclization and aromatization lead to the final product.
Caption: Simplified mechanism of the Ortoleva-King reaction.
Experimental Protocol: Catalytic Ortoleva-King Type Reaction
This protocol is based on a copper-catalyzed aerobic oxidative synthesis.[7]
-
To a reaction tube, add 2-aminopyridine (0.5 mmol), acetophenone (0.6 mmol), and CuI (10 mol%).
-
Add 2 mL of a suitable solvent (e.g., DMF).
-
Stir the reaction mixture at a specified temperature (e.g., 120 °C) under an air atmosphere for the required time (e.g., 12 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Performance Analysis
| Feature | Ortoleva-King Reaction & Variants |
| Advantages | Direct route to 2-substituted imidazo[1,2-a]pyridines. Catalytic and environmentally friendly variations are available.[7] |
| Disadvantages | The classical reaction often requires stoichiometric amounts of iodine.[6] May have limitations with sensitive functional groups. |
| Typical Yields | Moderate to good, depending on the specific protocol and substrates. |
| Reaction Time | Can range from a few hours to overnight. |
| Substrate Scope | Effective for a range of acetophenones and other α-methylene ketones.[7] |
Copper-Catalyzed Synthesis
Copper catalysis has emerged as a versatile and powerful tool for the synthesis of imidazo[1,2-a]pyridines, enabling a variety of bond formations and cyclization strategies.[8] These methods often offer high efficiency, good functional group tolerance, and milder reaction conditions compared to classical methods.
Mechanism of a Copper-Catalyzed Three-Component Reaction
One prominent example is the copper-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and an alkyne. The mechanism likely involves the initial formation of a propargylamine via A3-coupling, followed by a copper-catalyzed intramolecular hydroamination/cyclization to furnish the imidazo[1,2-a]pyridine core.
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Comparative Guide to Validating the Mechanism of Action of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of the novel compound, Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, hereafter referred to as "Compound X". Given that Compound X belongs to the imidazo[1,2-a]pyridine class, a scaffold known for its diverse biological activities, particularly as kinase inhibitors, we will proceed with the hypothesis that it targets a key kinase in a pro-survival signaling pathway.[1][2][3][4] This document outlines a rigorous, multi-step validation strategy, comparing Compound X to established and alternative inhibitors to ensure scientific integrity and provide a clear path for its development.
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Kinase Hypothesis
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing promise as anticancer agents by inhibiting critical cellular signaling pathways.[1][2] Several studies have demonstrated that compounds with this structure can effectively target kinases within the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.[1] Therefore, our guiding hypothesis is that Compound X exerts its biological effects by selectively inhibiting a specific kinase, leading to the disruption of downstream signaling and ultimately, a desired cellular phenotype such as apoptosis or cell cycle arrest in cancer cells.
To validate this hypothesis, we will embark on a logical progression of experiments designed to answer three fundamental questions:
-
Target Engagement: Does Compound X physically interact with its intended kinase target within a cellular context?
-
Selectivity: How specific is this interaction? Does Compound X engage with other kinases, potentially leading to off-target effects?
-
Phenotypic Correlation: Does the engagement of the target kinase by Compound X lead to the expected downstream biological effects?
Part 1: Establishing Target Engagement
The foundational step in MoA validation is to unequivocally demonstrate that the compound binds to its putative target in a relevant biological system.[5] For this, we will employ the Cellular Thermal Shift Assay (CETSA), a powerful technique for assessing target engagement in intact cells.[6][7][8][9]
Experimental Workflow: Target Engagement Validation
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture the selected cancer cell line (e.g., one with a known dependency on the hypothesized target kinase) to ~80% confluency.
-
Compound Incubation: Treat the cells with Compound X at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Protein Quantification: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blotting using a specific antibody against the putative target kinase.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting temperature (Tagg) to a higher temperature in the presence of Compound X indicates target stabilization and thus, engagement.[6][7]
Comparative Data: Target Engagement
| Compound | Putative Target | Cellular Thermal Shift Assay (CETSA) - ΔTagg (°C) |
| Compound X | Kinase A | +5.2 |
| Alternative Inhibitor Y (Selective) | Kinase A | +4.8 |
| Multi-Kinase Inhibitor Z | Kinase A | +3.5 |
| Vehicle Control | Kinase A | 0 |
This table presents hypothetical data for comparison. A significant positive shift in the aggregation temperature (ΔTagg) for Compound X provides strong evidence of direct binding to Kinase A in a cellular environment.
Part 2: Assessing Target Selectivity
While confirming on-target engagement is crucial, understanding a compound's selectivity is equally important for predicting potential off-target effects and ensuring a clean MoA.[11] We will employ kinome profiling to assess the interaction of Compound X with a broad panel of human kinases.[12][13][14]
Experimental Workflow: Kinome Profiling
Caption: Hypothesized signaling pathway inhibited by Compound X.
Detailed Protocol: Western Blot for Downstream Signaling
-
Cell Treatment: Treat the cancer cell line with a dose-range of Compound X, Alternative Inhibitor Y, and Multi-Kinase Inhibitor Z for a specified time (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Perform SDS-PAGE and Western blotting to detect the phosphorylated (active) form of a known downstream substrate of Kinase A, as well as the total protein levels of the substrate and Kinase A as loading controls.
-
Analysis: Quantify the band intensities. A potent and on-target inhibitor should show a dose-dependent decrease in the phosphorylation of the downstream substrate.
Comparative Data: Downstream Pathway Inhibition and Cell Viability
| Compound | IC50 for p-Substrate Inhibition (nM) | IC50 for Cell Viability (nM) |
| Compound X | 50 | 75 |
| Alternative Inhibitor Y (Selective) | 65 | 90 |
| Multi-Kinase Inhibitor Z | 150 | 40 |
This table presents hypothetical data for comparison. A strong correlation between the biochemical potency (p-Substrate IC50) and the cellular potency (Viability IC50) for Compound X and the selective Alternative Inhibitor Y supports an on-target MoA. The discrepancy for Multi-Kinase Inhibitor Z suggests its cellular activity may be due to off-target effects.
Conclusion
This guide outlines a systematic and rigorous approach to validating the mechanism of action for Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (Compound X), based on the hypothesis that it functions as a kinase inhibitor. By progressing through target engagement, selectivity profiling, and phenotypic correlation, researchers can build a comprehensive and defensible MoA package. The comparative nature of this framework, pitting Compound X against well-characterized alternatives, ensures that the data generated is robust and interpretable, providing a solid foundation for further preclinical and clinical development.
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- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success.
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The Broad Reach of a Privileged Scaffold: A Comparative Analysis of the Antibacterial Spectrum of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in biological activity.[1] This guide provides a comparative analysis of the antibacterial spectrum of various imidazo[1,2-a]pyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential as novel antimicrobial agents. By synthesizing data from numerous studies, we will explore the structure-activity relationships (SAR) that govern their efficacy against a range of bacterial pathogens, including challenging multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.
Introduction to Imidazo[1,2-a]pyridines: A Scaffold of Therapeutic Promise
Imidazo[1,2-a]pyridines are nitrogen-bridged heterocyclic compounds that have garnered significant attention due to their wide array of pharmacological properties.[1] Beyond their well-established roles in marketed drugs for conditions like insomnia (Zolpidem) and heart failure (Olprinone), these compounds exhibit potent antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2] The unique chemical architecture of the imidazo[1,2-a]pyridine core allows for extensive functionalization at various positions, enabling the fine-tuning of their biological activity and pharmacokinetic profiles. This inherent adaptability makes them a fertile ground for the discovery of new therapeutics to combat the growing threat of antimicrobial resistance.
Comparative Antibacterial Spectrum
The antibacterial efficacy of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. This section provides a comparative overview of their activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as the formidable Mycobacterium tuberculosis.
Activity Against Gram-Positive and Gram-Negative Bacteria
Numerous studies have demonstrated the broad-spectrum potential of imidazo[1,2-a]pyridine derivatives. For instance, certain series of these compounds have shown remarkable inhibitory activity against both Gram-positive strains like Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa.[3] The structure-activity relationship studies indicate that the substituents at the C-2 and C-7 positions are particularly crucial in determining the antibacterial potency.[2]
For example, a series of azo-linked imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their antibacterial and antibiofilm activities.[4] One derivative, designated as 4e, exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5–1.0 mg/mL against both Gram-positive and Gram-negative bacteria, including multidrug-resistant isolates like Escherichia coli CTXM and Klebsiella pneumoniae NDM.[4] Another study highlighted that imidazo[1,2-a]pyridine-thiazole hybrids displayed noteworthy antibacterial activities.
The following table summarizes the antibacterial activity of representative imidazo[1,2-a]pyridine derivatives against a selection of common bacterial pathogens.
| Derivative Class | Representative Compound | Target Organism | MIC (µg/mL) | Reference |
| Azo-linked Imidazo[1,2-a]pyridines | Compound 4e | Escherichia coli CTXM | 500-700 | [4] |
| Klebsiella pneumoniae NDM | 500-700 | [4] | ||
| Imidazo[1,2-a]pyridines with secondary amines | Compound 2 & 5 | Staphylococcus aureus | Not Specified | [3] |
| Streptococcus pyogenes | Not Specified | [3] | ||
| Escherichia coli | Not Specified | [3] | ||
| Pseudomonas aeruginosa | Not Specified | [3] | ||
| Imidazo[1,2-a]pyridine Chalcones | Compound 4b, 4c, 4f | Various Gram +ve & -ve | Not Specified (Excellent Activity) | [5] |
| N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide | Compound 9a | Bacillus subtilis | Not Specified (High Activity) | [6] |
Potent Activity Against Mycobacterium tuberculosis
A particularly promising area of research for imidazo[1,2-a]pyridine derivatives is in the treatment of tuberculosis (TB). Several classes of these compounds have demonstrated exceptional potency against Mycobacterium tuberculosis, including strains that are resistant to current first- and second-line drugs.[7][8]
Imidazo[1,2-a]pyridine-3-carboxamides, for instance, have emerged as a highly potent class of anti-TB agents.[7] In one study, 12 out of 14 synthesized compounds in this series exhibited MICs of ≤1 µM against replicating M. tuberculosis H37Rv.[7] Remarkably, five of these compounds had MIC values ≤0.006 µM.[7] Further investigation revealed that these compounds retained their high potency against a panel of MDR and XDR clinical isolates.[7] Structure-activity relationship studies on these carboxamides indicated that bulky and more lipophilic biaryl ethers led to nanomolar potency.[8]
Another study focusing on imidazo[1,2-a]pyridine-2-carboxylate derivatives also highlighted their potential as anti-tubercular agents.[9] Similarly, other research has identified compounds with MICs as low as 0.6 µM against the H37Rv strain, comparable to the standard drug isoniazid.[10]
The following table summarizes the anti-tubercular activity of notable imidazo[1,2-a]pyridine derivatives.
| Derivative Class | Representative Compound(s) | Target Organism | MIC | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | 5 compounds (e.g., 9, 12, 16, 17, 18) | M. tuberculosis H37Rv | ≤0.006 µM | [7] |
| Compound 18 | MDR and XDR M. tuberculosis | Potency surpassed PA-824 | [7] | |
| Imidazo[1,2-a]pyridine derivatives | Compounds 6b, 6c, 6e, 6f, 6h, 6i, 6j, 6n, 6o | M. tuberculosis H37Rv | 1.6 to 6.25 µg/mL | [11] |
| Substituted Imidazo[1,2-a]pyridines | Compound 6a | M. tuberculosis H37Rv | 0.6 µM | [10] |
| Compound 6k | M. tuberculosis H37Rv | 0.9 µM | [10] |
Unraveling the Mechanism of Action
The antibacterial effects of imidazo[1,2-a]pyridine derivatives are attributed to their ability to interfere with essential bacterial processes. Molecular docking studies have suggested that some of these compounds may act by inhibiting bacterial DNA gyrase, a crucial enzyme involved in DNA replication.[4][6] For instance, azo-based imidazo[1,2-a]pyridines showed strong binding affinities for the GyrB subunit of bacterial DNA gyrase.[4] Other proposed mechanisms include the inhibition of peptide deformylase, an enzyme essential for bacterial protein synthesis.[12] In the context of anti-tubercular activity, some derivatives are believed to target InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis.[10]
Experimental Protocols for Antibacterial Spectrum Determination
The determination of the antibacterial spectrum of novel compounds relies on standardized and reproducible methodologies. The following section outlines a typical workflow for assessing the in vitro antibacterial activity of imidazo[1,2-a]pyridine derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for quantifying the in vitro antibacterial activity of a compound. It determines the lowest concentration of the agent that inhibits the visible growth of a microorganism.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Test Compound: Dissolve the imidazo[1,2-a]pyridine derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.
-
Preparation of Bacterial Inoculum: Culture the test bacterium on an appropriate agar medium overnight. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration in the assay plate (typically 5 x 10⁵ CFU/mL).
-
Assay Procedure (Broth Microdilution):
-
Dispense the appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.
-
Perform a two-fold serial dilution of the compound stock solution across the plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (medium with bacteria, no compound) and a negative control (medium only).
-
-
Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Structure-Activity Relationship (SAR) Analysis Workflow
Understanding the relationship between the chemical structure of the imidazo[1,2-a]pyridine derivatives and their antibacterial activity is crucial for rational drug design.
Caption: Workflow for Structure-Activity Relationship (SAR) analysis.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel antibacterial agents. The extensive research to date has demonstrated their broad-spectrum activity against a range of clinically important bacteria, including multidrug-resistant strains of M. tuberculosis. The key to unlocking their full therapeutic potential lies in a deep understanding of their structure-activity relationships, which will guide the rational design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Future research should focus on optimizing lead compounds, further elucidating their mechanisms of action, and evaluating their in vivo efficacy and safety profiles. The continued exploration of this versatile scaffold holds significant promise for addressing the urgent global challenge of antimicrobial resistance.
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Various Authors. (Date not specified). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH. [Link]
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Raju, B., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
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Various Authors. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
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Various Authors. (2016). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. International Journal of Pharmaceutical Sciences and Research. [Link]
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Pushpalatha, B., et al. (2016). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica. [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm. [Link]
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A Researcher's Guide to Assessing the Kinase Selectivity of Novel Imidazo[1,2-a]pyridine Analogs: A Case Study on Cyclin G-Associated Kinase (GAK)
In the pursuit of novel therapeutics, particularly in oncology and virology, the discovery of potent and selective kinase inhibitors is a paramount objective. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to inhibitors of various kinases. This guide provides a comprehensive framework for assessing the selectivity of a novel compound from this class, exemplified by "Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate," for its intended target, Cyclin G-Associated Kinase (GAK). While direct experimental data for this specific molecule is not extensively available in the public domain, we will leverage the well-characterized GAK inhibitor, SGC-GAK-1, as a reference to illustrate the requisite experimental workflows and data interpretation.
GAK, a serine/threonine kinase, is implicated in clathrin-mediated membrane trafficking and has been identified as a potential therapeutic target in prostate cancer and for antiviral agents against viruses like the Hepatitis C virus.[1][2][3] However, the therapeutic utility of a GAK inhibitor is intrinsically linked to its selectivity profile across the human kinome to minimize off-target effects and associated toxicities.
This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, technically grounded approach to kinase selectivity profiling. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
I. Foundational Principles of Kinase Inhibitor Selectivity
The high degree of structural conservation within the ATP-binding site of kinases presents a significant hurdle in developing truly selective inhibitors.[4] Assessing the selectivity of a novel compound like Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is not a single experiment but a multi-faceted investigation. The primary objectives are to:
-
Determine the potency at the primary target (GAK).
-
Quantify binding or inhibition across a broad panel of kinases (kinome).
-
Validate biochemical findings in a cellular context.
A robust selectivity assessment provides confidence that the observed biological effects are indeed a consequence of modulating the intended target.
II. Experimental Workflow for Selectivity Profiling
The following workflow outlines a systematic approach to characterizing the selectivity of a novel GAK inhibitor.
Caption: A streamlined workflow for assessing kinase inhibitor selectivity.
III. Phase 1: Biochemical Selectivity Profiling
Biochemical assays are fundamental for determining the direct interaction between the inhibitor and a purified kinase.[5]
A. Initial Target Affinity Determination
The first step is to quantify the binding affinity of the test compound for its primary target, GAK. A common method is Isothermal Titration Calorimetry (ITC) or a competition binding assay. For SGC-GAK-1, ITC revealed a potent affinity for GAK with a dissociation constant (Kd) of 4.5 nM.[1]
B. Comprehensive Kinome Screening
To gain a broad view of selectivity, the compound is screened against a large panel of kinases. The KINOMEscan™ platform is a widely used competition binding assay that quantitatively measures the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases.[2]
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: The test compound, in this case, a conceptual Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, is prepared in DMSO at a concentration 100-fold higher than the final screening concentration.
-
Assay Principle: The assay involves DNA-tagged kinases, a proprietary ligand immobilized on a solid support, and the test compound. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.
-
Screening: The compound is typically screened at a single high concentration (e.g., 1 µM) against a panel of over 400 kinases.
-
Data Analysis: Results are often expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound.
Data Presentation: Representative KINOMEscan™ Results
The results of a broad kinome screen are often visualized using a tree-spot diagram, where kinases bound by the inhibitor are highlighted. For SGC-GAK-1, a KINOMEscan™ assay at 1 µM showed remarkable selectivity, with no other kinases found to bind within 30-fold of the Kd for GAK.[2]
| Parameter | Value | Source |
| Screening Concentration | 1 µM | [2] |
| Number of Kinases Screened | >400 | [5] |
| Primary Target | GAK | [2] |
| Significant Off-Targets | None identified within 30-fold of GAK Kd | [2] |
C. Dose-Response Analysis for Identified Hits
Any significant "hits" from the initial screen should be followed up with dose-response experiments to determine their IC50 (half-maximal inhibitory concentration) or Kd values. This allows for a quantitative comparison of potency between the primary target and off-targets. For SGC-GAK-1, follow-up Kd determinations confirmed its high selectivity.[2]
IV. Phase 2: Cellular Target Engagement and Phenotypic Assays
While biochemical assays are crucial, it is equally important to confirm that the inhibitor can engage its target in a complex cellular environment.[6]
A. Cellular Target Engagement with NanoBRET™
The NanoBRET™ Target Engagement Assay is a live-cell method to quantify compound binding to a specific protein target. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ GAK Assay
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding a GAK-NanoLuc® fusion protein.
-
Compound Treatment: Transfected cells are plated and treated with a range of concentrations of the test inhibitor.
-
Tracer Addition: A cell-permeable fluorescent tracer that binds to the ATP pocket of GAK is added.
-
Luminescence Measurement: A substrate for NanoLuc® is added, and the luminescence at two wavelengths (donor and acceptor) is measured.
-
Data Analysis: The BRET ratio is calculated. A decrease in the BRET ratio upon inhibitor addition indicates displacement of the tracer and engagement of the target.
Data Presentation: Representative NanoBRET™ Results
For SGC-GAK-1, the NanoBRET™ assay in live cells yielded an IC50 of 110 nM for GAK engagement.[2][7]
| Assay | Target | Cell Line | IC50 | Source |
| NanoBRET™ | GAK | HEK293 | 110 nM | [2][7] |
B. Cellular Phenotypic Assays
The ultimate goal of a selective inhibitor is to elicit a specific biological response. Given GAK's association with prostate cancer, an anti-proliferative assay in relevant cancer cell lines is a logical phenotypic screen.[1]
Experimental Protocol: Anti-Proliferative Assay
-
Cell Seeding: Prostate cancer cell lines (e.g., LNCaP, 22Rv1) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound for 48-72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay (e.g., CellTiter-Glo®).
-
Data Analysis: The IC50 for cell growth inhibition is determined.
SGC-GAK-1 demonstrated potent anti-proliferative activity in LNCaP and 22Rv1 cells, with IC50 values in the range of 0.05-0.17 µM, consistent with its cellular GAK engagement.[8]
V. Comparative Analysis and Negative Controls
To ensure the observed effects are due to GAK inhibition, a comparative analysis with alternative compounds is essential.
-
Structurally Dissimilar GAK Inhibitor: Comparing the phenotypic effects with another known GAK inhibitor with a different chemical scaffold can help confirm that the observed biology is on-target.
-
Negative Control Compound: A close structural analog of the test compound that is inactive against GAK is an invaluable tool. For SGC-GAK-1, a negative control compound, SGC-GAK-1N, is available.[2] This compound should ideally show no activity in the phenotypic assays.
VI. Conclusion
Assessing the selectivity of a novel kinase inhibitor like Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a rigorous, multi-step process. By employing a systematic approach that combines broad kinome screening with quantitative biochemical and cellular target engagement assays, researchers can build a comprehensive selectivity profile. This, in turn, provides a solid foundation for interpreting phenotypic data and advancing a compound through the drug discovery pipeline. The use of well-characterized probe compounds and their corresponding negative controls, as exemplified by SGC-GAK-1, is critical for validating GAK as the primary target responsible for the desired cellular activity.
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Structural Genomics Consortium. SGC-GAK-1 A chemical probe for GAK. [Link]
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Bamborough, P., et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochem J. 2012;443(1):35-46. [Link]
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Savitski, M. M., et al. Measuring and interpreting the selectivity of protein kinase inhibitors. Nat Biotechnol. 2014;32(10):1001-1008. [Link]
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Asquith, C. R. M., et al. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). J Med Chem. 2019;62(5):2830-2836. [Link]
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Reaction Biology. Kinase Selectivity Panels. [Link]
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Benchmarking the physicochemical properties of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate against known drugs
A Senior Application Scientist's Guide to Understanding Key Drug-like Properties
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant contributor to the high attrition rate of drug candidates in late-stage development is a suboptimal physicochemical profile. These fundamental properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety. This guide provides a comparative analysis of the predicted physicochemical properties of the novel compound, Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, against established drugs: Aspirin, Atorvastatin, and Caffeine. Furthermore, it offers detailed, field-proven experimental protocols for the determination of these critical parameters, empowering researchers to validate and expand upon these initial in silico assessments.
Comparative Physicochemical Analysis
The initial characterization of a novel compound often relies on computational predictions. While these are valuable for preliminary assessment, they must be substantiated by experimental data. The following table presents the computed properties for a close structural analog of our target compound, Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, alongside experimentally determined values for Aspirin, Atorvastatin, and Caffeine. This juxtaposition allows for an initial positioning of our compound of interest within the broader chemical space of established pharmaceuticals.
| Property | Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (Computed) | Aspirin (Experimental) | Atorvastatin (Experimental) | Caffeine (Experimental) |
| Molecular Weight ( g/mol ) | 255.07 | 180.16[1] | 558.64 | 194.19[2] |
| logP | 2.3 | 1.18[1] | 5.7 | -0.07 |
| pKa | Not Available | 3.5 (acidic)[3][4] | 4.46 (acidic) | 14.0 (basic), 0.6 (acidic) |
| Aqueous Solubility | Not Available | 3 g/L[4] | Slightly soluble in water[5] | 21.7 g/L |
| Melting Point (°C) | Not Available | 136[3][6] | 159.2-160.7 | 238[2][7] |
Disclaimer: Data for Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate are computationally derived for a structural isomer and should be confirmed by experimental analysis.
This initial comparison suggests that our target compound has a molecular weight within the typical range for small molecule drugs and a predicted lipophilicity that is intermediate between the highly soluble Caffeine and the more lipophilic Atorvastatin. To move beyond these predictions, the following sections detail the robust experimental methodologies required for definitive characterization.
In-Depth Methodologies for Physicochemical Profiling
The following protocols are presented to provide a clear and reproducible framework for the experimental determination of key physicochemical properties. The rationale behind the choice of methodology and critical steps are explained to ensure a thorough understanding of the process.
Lipophilicity (logP): The Shake-Flask Method
Importance: Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a critical determinant of its ability to cross cell membranes.[8] The octanol-water partition coefficient (logP) is the industry standard for quantifying this property. A logP value that is too low may result in poor membrane permeability, while a value that is too high can lead to poor aqueous solubility and increased metabolic clearance.[8]
Experimental Protocol: The shake-flask method is the gold standard for logP determination due to its direct measurement of partitioning.[9]
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase. The concentration should be accurately known and within the linear range of the analytical method.
-
Partitioning: In a clean vial, combine a known volume of the pre-saturated n-octanol with a known volume of the compound's aqueous stock solution.
-
Equilibration: Seal the vial and shake gently on an orbital shaker for a sufficient time (typically 24 hours) to allow the compound to reach equilibrium between the two phases.[10]
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and n-octanol layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method, such as HPLC-UV.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Causality in Experimental Design: Pre-saturation of the solvents is crucial to prevent volume changes during the experiment that would affect the concentration measurements. The extended equilibration time ensures that the partitioning reflects the true thermodynamic equilibrium of the compound between the two phases.
Caption: Workflow for logP determination by the shake-flask method.
Ionization Constant (pKa): Potentiometric Titration
Importance: The ionization state of a drug molecule at physiological pH (approximately 7.4) significantly influences its solubility, permeability, and interaction with its biological target. The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.
Experimental Protocol: Potentiometric titration is a highly accurate and widely used method for pKa determination.[11][12]
-
Instrument Calibration: Calibrate a pH meter using at least two standard buffers that bracket the expected pKa of the compound.
-
Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water, or a co-solvent system for poorly soluble compounds) to a known concentration (typically around 1 mM).[13]
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound) into the solution.
-
Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point on the curve where half of the compound has been neutralized.[14] This corresponds to the inflection point of the titration curve.
Causality in Experimental Design: Maintaining a constant temperature is critical as pKa is temperature-dependent. The use of a standardized titrant ensures the accuracy of the volume measurements, which is essential for correctly identifying the equivalence and half-equivalence points.
Caption: Workflow for pKa determination by potentiometric titration.
Aqueous Solubility: Thermodynamic Shake-Flask Method
Importance: Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. Poor solubility can lead to low bioavailability and challenges in formulation development.[10]
Experimental Protocol: The thermodynamic shake-flask method measures the equilibrium solubility of a compound, providing the most accurate and relevant value for biopharmaceutical assessment.[15]
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4).[15]
-
Equilibration: Seal the vial and agitate it at a constant temperature (typically 37 °C for biopharmaceutical relevance) for an extended period (24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[16]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by filtration or centrifugation.
-
Sample Analysis: Prepare a series of dilutions of the clear supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.
-
Solubility Determination: Calculate the solubility of the compound in the aqueous medium, taking into account the dilution factor.
Causality in Experimental Design: The use of an excess of the solid compound ensures that the solution becomes saturated. The prolonged equilibration at a controlled temperature is necessary to achieve a true thermodynamic equilibrium, which represents the maximum amount of the compound that can dissolve under those conditions.
Caption: Workflow for thermodynamic solubility determination.
Melting Point: Differential Scanning Calorimetry (DSC)
Importance: The melting point is a fundamental physical property that provides information about the purity and solid-state stability of a compound. It is also a critical parameter for many pharmaceutical manufacturing processes, such as milling and tableting.
Experimental Protocol: Differential Scanning Calorimetry (DSC) is a precise and widely used technique for determining the melting point and other thermal transitions of a material.[17][18]
-
Sample Preparation: Accurately weigh a small amount of the powdered sample (typically 2-5 mg) into a DSC pan. Crimp the pan with a lid to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Program the DSC instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the temperature is increased.
-
Data Analysis: The melting point is determined from the resulting thermogram. It is typically reported as the onset temperature of the endothermic melting peak.[19]
Causality in Experimental Design: The use of a reference pan allows for the subtraction of the heat capacity of the pan, resulting in a signal that is directly proportional to the heat flow into the sample. The constant heating rate ensures that the thermal event is recorded accurately and reproducibly.
Caption: Workflow for melting point determination by DSC.
Conclusion
The preliminary computational assessment of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate suggests a promising starting point for a drug discovery program, with a molecular weight and predicted lipophilicity that fall within the desirable range for orally bioavailable drugs. However, as this guide emphasizes, these in silico predictions must be rigorously validated through experimental determination. The detailed protocols provided for measuring logP, pKa, aqueous solubility, and melting point offer a clear path forward for the comprehensive physicochemical characterization of this and other novel chemical entities. By investing in a thorough understanding of these fundamental properties early in the research and development process, scientists can make more informed decisions, increasing the likelihood of advancing drug candidates with a higher probability of success.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
This document provides essential procedural guidance for the safe and compliant disposal of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. The following protocols are grounded in established principles of chemical safety and waste management for halogenated heterocyclic compounds.
Understanding the Hazard Profile
Based on data from analogous compounds such as Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate, this chemical should be handled as a hazardous substance. The primary hazards are likely to include:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Given its classification as a halogenated organic compound, it falls under specific waste disposal regulations that mandate its treatment as hazardous waste.[1][2][3]
Table 1: Key Chemical and Safety Identifiers
| Property | Value | Source |
| Chemical Name | Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | N/A |
| CAS Number | Not readily available | N/A |
| Molecular Formula | C₁₀H₉BrN₂O₂ | N/A |
| Probable GHS Pictogram | GHS07 (Exclamation Mark) | Inferred from similar compounds |
| Probable Hazard Codes | H302, H315, H319, H335 | Inferred from similar compounds |
| Waste Classification | Hazardous Waste, Halogenated Organic Compound | General Chemical Guidelines[1][2] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate for any purpose, including disposal, it is imperative that all laboratory personnel are equipped with the appropriate PPE. The causality behind these choices is the prevention of exposure through inhalation, skin contact, and eye contact.
-
Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect the eyes from accidental splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin from contamination.
-
Respiratory Protection: All handling of this compound, especially in powdered form or when generating aerosols, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.
Step-by-Step Disposal Protocol
The proper disposal of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate waste must adhere to all local, state, and federal regulations. The following is a generalized, field-proven workflow for its safe disposal.
Step 1: Waste Identification and Segregation All waste containing Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, absorbent pads), must be classified as hazardous halogenated organic waste .[1][2]
-
Causality: Segregation is critical to prevent dangerous chemical reactions with incompatible waste streams and to ensure proper final disposal, which is often incineration for halogenated compounds.[4][5] Mixing with non-halogenated waste can complicate and increase the cost of disposal.[3]
Step 2: Containerization Use a designated, properly labeled, and chemically compatible waste container.
-
The container must be in good condition with a secure, tight-fitting lid to prevent leaks and the release of vapors.
-
The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate" and any other solvents or chemicals present.
Step 3: Waste Accumulation Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be away from incompatible materials such as strong oxidizing agents and acids.[6]
-
Ensure the container is kept closed at all times, except when adding waste.[1]
Step 4: Final Disposal Once the waste container is full or is no longer being used, it must be transferred to your institution's Environmental Health and Safety (EHS) department for final disposal.
-
Complete a chemical waste collection request form as per your institution's procedures.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
PPE: Don the appropriate PPE as described in Section 2.
-
Contain and Absorb: For small spills, cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Workflow Diagrams
The following diagrams illustrate the logical flow of the disposal process.
Caption: Disposal Workflow for Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.
Caption: Spill Response Protocol.
References
- BenchChem. (2025). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- EHS, University of Washington. (n.d.). Pyridine Safety Data Sheet Information.
- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
- Fisher Scientific. (2009). Pyridine Safety Data Sheet.
- Thermo Fisher Scientific. (2012). Pyridine-2-carboxaldehyde Safety Data Sheet.
- Echemi. (2019). Methyl 6-bromo-2-pyridinecarboxylate Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate Safety Information.
- Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- University of Barcelona. (n.d.). Classification of special laboratory waste.
- Temple University, Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. reed.edu [reed.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
For the pioneering researchers and scientists in drug development, the synthesis of novel compounds is both an art and a science, demanding precision, innovation, and an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, a key intermediate in various synthetic pathways. Our focus is to empower you with the knowledge to not only execute your research effectively but to do so with the highest degree of safety and confidence.
Hazard Assessment: Understanding the Risks
Based on the hazard statements for a structurally similar compound, Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate should be handled as a substance that is:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
The presence of the bromine atom also warrants caution, as many brominated organic compounds can be toxic and environmentally persistent. Therefore, all handling procedures must be designed to minimize exposure and prevent release into the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with recommendations for enhanced protection during higher-risk procedures.
| PPE Category | Standard Operations (Weighing, Solution Prep) | High-Risk Operations (Reactions at Elevated Temperatures, Potential for Aerosolization) |
| Eye and Face Protection | Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. | Chemical splash goggles and a full-face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Heavy-duty, chemically resistant gloves (e.g., butyl rubber). Ensure to check the manufacturer's glove compatibility chart. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | A chemical-resistant apron over a flame-resistant lab coat, or a disposable chemical-resistant suit. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if there is a risk of exceeding exposure limits, even within a fume hood. |
Causality Behind PPE Choices: The recommended PPE is selected to provide a comprehensive barrier against the primary routes of exposure: ingestion, skin and eye contact, and inhalation. The use of a fume hood is a critical engineering control to minimize respiratory exposure. Double-gloving provides an extra layer of protection against potential tears or permeation. For high-risk operations, a face shield protects against splashes to the entire face, and more robust gloves are necessary due to the increased potential for chemical contact.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow is designed to be a self-validating system, ensuring safety at each stage.
Preparation and Weighing
-
Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for handling the compound.
-
Weighing:
-
Perform all weighing operations within the fume hood.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Handle the solid compound with care to avoid generating dust.
-
Close the primary container immediately after dispensing the required amount.
-
Dissolution and Reaction Setup
-
Solvent Addition: Add the solvent to the reaction vessel containing the weighed compound slowly and carefully to avoid splashing.
-
Reaction Assembly: Assemble the reaction apparatus within the fume hood, ensuring all joints are properly sealed.
-
Heating and Stirring: If the reaction requires heating, use a well-controlled heating mantle and a stir plate. Monitor the reaction closely for any signs of an uncontrolled exothermic reaction.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate and associated waste is critical to protect both personnel and the environment. All waste generated should be treated as hazardous.
Waste Segregation and Collection
-
Solid Waste: All solid waste, including contaminated gloves, weighing boats, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for halogenated organic waste. Do not mix with non-halogenated waste.[1]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a puncture-resistant sharps container labeled as hazardous waste.
Decontamination
-
All glassware and equipment that have come into contact with the compound must be decontaminated. A triple rinse with a suitable solvent (e.g., acetone or ethanol) is recommended. The rinseate should be collected as halogenated organic liquid waste.
-
The work area within the fume hood should be wiped down with a suitable solvent and then cleaned with soap and water. The cleaning materials should be disposed of as solid hazardous waste.
Emergency Procedures: Preparedness for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is crucial.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Response
-
Minor Spill (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area as described above.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institution's environmental health and safety (EHS) office.
-
Prevent entry to the contaminated area.
-
Await the arrival of trained emergency response personnel.
-
Visualization of Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the recommended workflows for PPE selection and waste disposal.
Caption: A workflow for selecting appropriate PPE based on the experimental procedure.
Caption: The disposal pathway for waste generated during the handling of the compound.
By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently advance your research while ensuring a safe and compliant working environment.
References
-
McMaster University. (n.d.). Waste Management. Engineering Physics / CEDT Health and Safety Resources Site. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
